PF-06446846 hydrochloride
Description
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Properties
IUPAC Name |
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,17,24H,1,4,11,14H2;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSJYIVIWBIHOU-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Mechanism of PF-06446846 Hydrochloride: A Selective Inhibitor of PCSK9 Translation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action of PF-06446846 hydrochloride, a novel small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By uniquely targeting the ribosome during the synthesis of PCSK9, PF-06446846 offers a promising therapeutic strategy for managing hypercholesterolemia. This document details the molecular interactions, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the underlying pathways and workflows.
Core Mechanism of Action: Ribosomal Stalling of PCSK9 Nascent Chain
This compound exerts its effect not by targeting the PCSK9 protein itself, but by intervening at the level of its synthesis. The compound selectively induces the stalling of the 80S ribosome as it translates the PCSK9 mRNA.[1][2] This stalling is not a general effect on protein synthesis but is highly specific to PCSK9.[1][3]
The mechanism is dependent on the amino acid sequence of the nascent PCSK9 polypeptide chain as it emerges and passes through the ribosome exit tunnel.[1][4] Specifically, PF-06446846 is thought to bind to the ribosome and interact with the nascent chain, creating a steric hindrance that halts the progression of the ribosome at approximately codon 34 of the PCSK9 mRNA.[1][4][5][6] This leads to a significant and selective reduction in the production of the full-length, secretable PCSK9 protein.
The downstream effect of reduced PCSK9 levels is an increase in the number of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes.[7] PCSK9 normally targets the LDLR for degradation; therefore, its inhibition leads to enhanced recycling of the LDLR to the cell surface. This, in turn, results in increased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a key therapeutic goal in the management of cardiovascular disease.[7]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of PF-06446846
| Parameter | Cell Line | Value | Reference |
| IC50 (PCSK9 Secretion) | Huh7 | 0.3 µM | [5][6] |
| IC50 (PCSK9(1-35)-luciferase translation) | HeLa-derived cell-free | ~1 µM | [1] |
| IC50 (Luciferase alone translation) | HeLa-derived cell-free | >50 µM | [1] |
Table 2: In Vivo Efficacy of PF-06446846 in Rats (14-day oral gavage)
| Dose (mg/kg/day) | Plasma PCSK9 Reduction | Total Cholesterol Reduction | Reference |
| 5 | Dose-dependent | Dose-dependent | [1][5] |
| 15 | Dose-dependent | Dose-dependent | [1] |
| 50 | Dose-dependent | Dose-dependent | [1][5] |
Signaling and Experimental Visualizations
The following diagrams illustrate the mechanism of action and a typical experimental workflow used to characterize PF-06446846.
Caption: Mechanism of action of PF-06446846 leading to reduced LDL-C.
Caption: Workflow for in vitro PCSK9 secretion assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Huh7 Cell PCSK9 Secretion Assay
This assay is designed to measure the effect of PF-06446846 on the secretion of PCSK9 from a human hepatoma cell line that endogenously expresses PCSK9.
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Cell Culture: Human Huh7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The growth medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a period of 24 to 48 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected. Cells are lysed to measure total protein for normalization.
-
Quantification: The concentration of PCSK9 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for human PCSK9.
-
Data Analysis: The amount of secreted PCSK9 is normalized to the total cell protein. The results are expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Free Translation Assay
This assay assesses the direct effect of PF-06446846 on the translation of specific mRNAs in a controlled, cell-free environment.
-
System Preparation: A cell-free translation system, such as one derived from HeLa cells or rabbit reticulocytes, is utilized. This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, initiation and elongation factors).
-
mRNA Constructs: Capped and polyadenylated mRNAs encoding fusion proteins are synthesized in vitro. Key constructs include:
-
A full-length PCSK9-luciferase fusion.
-
A fusion of the first 35 amino acids of PCSK9 to luciferase (PCSK9(1-35)-luciferase).
-
Luciferase alone (as a control for non-specific inhibition).
-
-
Translation Reaction: The translation reactions are assembled containing the cell-free extract, the specific mRNA construct, amino acids (including a radiolabeled one like ³⁵S-methionine if autoradiography is used, or non-radiolabeled for luciferase activity measurement), and varying concentrations of PF-06446846 or vehicle.
-
Incubation: Reactions are incubated at 30°C for a period sufficient for translation to occur (e.g., 60-90 minutes).
-
Quantification:
-
Luciferase Activity: If luciferase fusion constructs are used, luciferase activity is measured using a luminometer after the addition of luciferin (B1168401) substrate.
-
Autoradiography: If radiolabeled amino acids are used, the translated proteins are separated by SDS-PAGE, and the gel is dried and exposed to X-ray film or a phosphorimager screen.
-
-
Data Analysis: The amount of translated protein is quantified and expressed as a percentage of the vehicle-treated control. IC50 values are determined from the concentration-response curves.
In Vivo Rat Pharmacodynamic Study
This study evaluates the effect of orally administered PF-06446846 on plasma PCSK9 and cholesterol levels in a rodent model.
-
Animal Model: Male Sprague-Dawley rats are used. Animals are acclimated and housed under standard laboratory conditions.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., a solution or suspension for oral administration) and administered daily via oral gavage at multiple dose levels (e.g., 5, 15, and 50 mg/kg) for a period of 14 days. A vehicle control group is also included.
-
Blood Sampling: Blood samples are collected at baseline and at various time points during and after the treatment period. Plasma is separated by centrifugation.
-
Biochemical Analysis:
-
Plasma PCSK9: Plasma concentrations of rat PCSK9 are measured using a species-specific ELISA kit.
-
Total Cholesterol: Plasma total cholesterol levels are determined using a standard enzymatic colorimetric assay.
-
-
Data Analysis: Changes in plasma PCSK9 and total cholesterol levels from baseline are calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Conclusion
This compound represents a novel class of PCSK9 inhibitors that acts through a highly selective, translation-dependent mechanism. By inducing ribosomal stalling specifically during the synthesis of PCSK9, it effectively reduces circulating levels of this key regulator of cholesterol homeostasis. The in vitro and in vivo data robustly support its mechanism of action and demonstrate its potential as an orally active therapeutic for the treatment of hypercholesterolemia. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar molecules targeting protein translation.
References
- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PF-06446846 | TargetMol [targetmol.com]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF-06446846 | PCSK9 inhibitor | ProbeChem Biochemicals [probechem.com]
- 7. medkoo.com [medkoo.com]
Technical Guide: PF-06446846 Hydrochloride, a Novel PCSK9 Translation Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels, making it a prime target for hypercholesterolemia therapies. While antibody-based inhibitors have proven effective, the development of orally bioavailable small molecules presents a significant therapeutic advancement. This document provides a detailed technical overview of PF-06446846 hydrochloride, a first-in-class, orally active small molecule that selectively inhibits PCSK9 production via a novel mechanism: stalling of ribosomal translation. We will explore its mechanism of action, present key quantitative data from in vitro and in vivo studies, detail relevant experimental protocols, and visualize the complex biological processes involved.
Mechanism of Action: Selective Ribosomal Stalling
PF-06446846 represents a paradigm shift in targeting PCSK9. Instead of binding to the circulating protein, it acts intracellularly to prevent its synthesis. The core mechanism is the selective inhibition of PCSK9 mRNA translation.[1][2][3]
PF-06446846 directly engages the human 80S ribosome during the elongation phase of protein synthesis.[1][4] This interaction is highly specific to the ribosome-nascent chain complex of PCSK9. The binding of PF-06446846 within the ribosomal exit tunnel induces a conformational change that stalls the ribosome in the proximity of codon 34 of the PCSK9 transcript.[4][5][6] This stalling event is contingent on the specific amino acid sequence of the nascent PCSK9 polypeptide chain as it traverses the exit tunnel.[4][7]
Structurally, PF-06446846 occupies a eukaryotic-specific pocket within the exit tunnel, formed by the 28S ribosomal RNA.[7][8] This binding alters the path of the growing polypeptide chain, ultimately arresting the ribosome and preventing the synthesis of the full-length, functional PCSK9 protein.[7] The result is a significant and selective reduction in secreted PCSK9.
Signaling Pathway and Point of Intervention
PCSK9's primary function is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes.[9][10] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear LDL-C from circulation.[11][12][13] By inhibiting PCSK9 synthesis, PF-06446846 increases LDLR recycling to the cell surface, enhancing LDL-C clearance and lowering plasma cholesterol levels.[3]
Quantitative Data Summary
The activity of PF-06446846 has been characterized in both cellular and animal models. The data highlights its potency and preclinical efficacy.
Table 1: In Vitro Activity of PF-06446846
| Assay Type | System | Parameter | Value | Reference |
| PCSK9 Secretion | Huh7 Cells | IC₅₀ | 0.3 µM | [1][4][5] |
| PCSK9 Translation | Cell-Free System (PCSK9(1–35)-luciferase) | IC₅₀ | 2.0 µM | [1] |
| Cytotoxicity | Rat Lin(-) Bone Marrow Cells | IC₅₀ | 2.9 µM | [1] |
| Cytotoxicity | Human CD34⁺ Bone Marrow Cells | IC₅₀ | 2.7 µM | [1] |
Table 2: In Vivo Efficacy of PF-06446846 in Rats
| Dosing Regimen | Parameter Measured | Result | Reference |
| Single Oral Dose (5, 15, 50 mg/kg) | Plasma PCSK9 | Dose-dependent reduction observed at 1, 3, 6, and 24 hours post-dose. | [4] |
| 14-Day Oral Dosing (5, 15, 50 mg/kg/day) | Plasma PCSK9 | Dose-dependent reduction observed after the 12th daily dose. | [4][5] |
| 14-Day Oral Dosing (5, 15, 50 mg/kg/day) | Total Plasma Cholesterol | Statistically significant, dose-dependent reduction. | [4][5] |
| 14-Day Oral Dosing (5, 15, 50 mg/kg/day) | Plasma LDL-C | Dose-dependent reduction. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key findings. The following sections outline the protocols used to characterize PF-06446846.
PCSK9 Secretion Inhibition Assay
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Cell Line: Human hepatoma Huh7 cells.
-
Methodology:
-
Huh7 cells are cultured to sub-confluence in appropriate media.
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Cells are treated with a serial dilution of this compound (or vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).
-
Following incubation, the cell culture supernatant is collected.
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The concentration of secreted PCSK9 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA).
-
Data is normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC₅₀) is calculated using a standard dose-response curve fit.
-
Cell-Free Translation Assay
-
System: HeLa cell-based in vitro translation extract.
-
Methodology:
-
mRNA constructs encoding various fusion proteins are generated. Key constructs include full-length PCSK9-luciferase, PCSK9(1-35)-luciferase, PCSK9(1-33)-luciferase, and luciferase alone.[4]
-
The cell-free translation reactions are assembled containing the HeLa cell extract, amino acids, energy sources, and one of the specific mRNA templates.
-
Reactions are initiated in the presence of a fixed concentration of PF-06446846 (e.g., 50 µM) or vehicle control.[4]
-
After incubation at 30°C to allow for translation, the reaction is stopped.
-
Luciferase activity, which is proportional to the amount of translated protein, is measured using a luminometer.
-
Inhibition is calculated by comparing the luciferase signal in the drug-treated samples to the vehicle-treated samples for each mRNA construct.
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Ribosome Profiling
Ribosome profiling (Ribo-seq) is a powerful technique used to obtain a genome-wide snapshot of active translation, enabling the precise identification of drug-induced ribosomal stall sites.[4]
-
Workflow:
-
Cell Treatment: Huh7 cells are treated with PF-06446846 (e.g., 1.5 µM) or vehicle for a short duration (e.g., 10 or 60 minutes).[4]
-
Crosslinking & Lysis: Translation is arrested (e.g., with cycloheximide), and cells are lysed.
-
Nuclease Digestion: The lysate is treated with RNase to digest all mRNA that is not protected by ribosomes.
-
Monosome Isolation: 80S monosomes (ribosome with protected mRNA fragment) are isolated via sucrose (B13894) gradient ultracentrifugation.
-
Footprint Extraction: The ribosome-protected mRNA fragments (footprints) are extracted.
-
Library Preparation: The footprints are converted into a cDNA library suitable for next-generation sequencing. This involves reverse transcription and adapter ligation.
-
Sequencing & Analysis: The library is sequenced, and the resulting reads are aligned to a reference transcriptome. The density of reads at each codon is calculated, revealing a distinct peak at the stall site induced by PF-06446846 on the PCSK9 transcript.[4][14]
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In Vivo Efficacy Study in Rats
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Animal Model: Male Sprague-Dawley rats.[4]
-
Methodology:
-
Animals are randomized into treatment groups (e.g., vehicle, 5, 15, and 50 mg/kg/day of PF-06446846).[4]
-
The compound is administered daily via oral gavage for a period of 14 days.[5]
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For pharmacokinetic and pharmacodynamic analysis, blood samples are collected at multiple time points (e.g., 1, 3, 6, 24 hours) after the first and subsequent doses (e.g., dose 12).[4]
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Plasma is isolated and analyzed for PF-06446846 concentration (e.g., by LC-MS/MS).
-
Plasma PCSK9 concentrations are measured by ELISA.
-
At the end of the study (e.g., day 15), fasted animals are necropsied, and terminal blood samples are collected for analysis of total plasma cholesterol and other lipid panel markers.[4]
-
Conclusion and Future Directions
This compound is a pioneering small molecule that validates the ribosome as a druggable target for selectively inhibiting the synthesis of disease-relevant proteins. Its unique mechanism of action—stalling the translation of PCSK9—effectively reduces circulating PCSK9 and, consequently, lowers plasma LDL-C in preclinical models.[4] This approach offers the significant advantage of oral administration, potentially increasing patient access and convenience compared to injectable biologic therapies.[3] The high selectivity of PF-06446846 for PCSK9 translation demonstrates that small molecules can be designed to modulate the function of the human ribosome with remarkable specificity, opening new avenues for targeting proteins previously considered "undruggable."[4][6] Further development and clinical investigation of this and similar compounds will be critical to realizing the full therapeutic potential of this innovative strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipid.org [lipid.org]
- 10. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overexpression of PCSK9 accelerates the degradation of the LDLR in a post-endoplasmic reticulum compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on PF-06446846 Hydrochloride and Ribosome Stalling
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06446846 hydrochloride is a pioneering small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kevin Type 9 (PCSK9), a key regulator of low-density lipoprotein (LDL) cholesterol levels.[1][2] This document provides a comprehensive technical overview of PF-06446846, focusing on its unique mechanism of action: the induction of ribosome stalling during the translation of specific messenger RNAs (mRNAs). We will delve into the molecular interactions that govern this process, present quantitative data from key experiments, and provide detailed experimental protocols for the methodologies used to elucidate its function. This guide is intended to be a valuable resource for researchers in drug discovery and molecular biology interested in the novel therapeutic strategy of selective translation inhibition.
Introduction
The ribosome, as the central machinery of protein synthesis, has historically been a target for broad-spectrum antibiotics. However, the concept of selectively modulating the translation of individual eukaryotic mRNAs with small molecules has been a long-standing challenge.[3][4] PF-06446846 represents a significant breakthrough in this area, demonstrating that a drug-like molecule can bind to the human ribosome and, in a nascent-chain-dependent manner, stall the translation of a specific subset of proteins.[1][5]
The primary target of PF-06446846 is PCSK9, a protein that promotes the degradation of the LDL receptor, thereby increasing plasma LDL cholesterol.[4] By inhibiting PCSK9 synthesis, PF-06446846 leads to increased LDL receptor recycling and a subsequent reduction in circulating LDL cholesterol, offering a promising oral therapeutic alternative to injectable biologics for the management of hypercholesterolemia.[4][5] This document will explore the intricate details of how PF-06446846 achieves this remarkable selectivity.
Mechanism of Action: Ribosome Stalling
PF-06446846 exerts its inhibitory effect not by targeting PCSK9 directly, but by interfering with its synthesis. The molecule binds within the ribosomal exit tunnel, a channel through which the nascent polypeptide chain emerges from the ribosome.[1][3] This binding is not sufficient on its own to halt translation. Instead, the inhibitory activity of PF-06446846 is critically dependent on the amino acid sequence of the nascent polypeptide chain residing within the exit tunnel.[5]
For PCSK9, the ribosome is stalled specifically around codon 34 of its mRNA.[5][6] This stalling event is a consequence of the synergistic interaction between PF-06446846, specific residues of the 28S ribosomal RNA (rRNA) that form the exit tunnel wall, and the nascent PCSK9 polypeptide chain.[1][3] Cryo-electron microscopy (cryo-EM) studies have revealed that PF-06446846 binds in a eukaryotic-specific pocket within the exit tunnel and alters the path of the nascent chain.[1][3] This perturbation prevents the proper accommodation of the peptidyl-tRNA in the peptidyl transferase center, thereby arresting the ribosome in a rotated state of translocation and halting peptide bond formation.[3]
Signaling Pathway and Molecular Interactions
The mechanism of PF-06446846-induced ribosome stalling is a highly localized event at the ribosome. It does not involve upstream signaling pathways in the traditional sense but rather represents a direct modulation of the translation machinery. The key "pathway" is the process of translation elongation itself.
Caption: Mechanism of PF-06446846-induced ribosome stalling.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity
| Assay Type | Cell Line / System | Target | IC50 | Reference |
| PCSK9 Secretion | Huh7 | Endogenous PCSK9 | 0.3 µM | [7] |
| Luciferase Reporter | HeLa cell-free | PCSK9(1-35)-luciferase | ~1 µM | [5] |
| Luciferase Reporter | HeLa cell-free | PCSK9(1-33)-luciferase | >50 µM | [5] |
Table 2: In Vivo Efficacy in Rats (14-day oral dosing)
| Dose (mg/kg/day) | Plasma PCSK9 Reduction | Total Cholesterol Reduction | LDL Cholesterol Reduction | Reference |
| 5 | Dose-dependent | ~15% | ~20% | [5][8] |
| 15 | Dose-dependent | ~30% | ~40% | [5][8] |
| 50 | Dose-dependent | ~45% | ~60% | [5][8] |
Table 3: Ribosome Profiling Data
| Treatment | Gene | Stall Region (Codon) | Fold Change in Ribosome Occupancy | Reference |
| 1.5 µM PF-06446846 (1 hr) | PCSK9 | ~34 | Significant increase | [5][9] |
| 1.5 µM PF-06446846 (10 min) | PCSK9 | ~34 | Significant increase | [5][9] |
Experimental Protocols
Ribosome Profiling
This protocol is adapted from methodologies used to study the effect of PF-06446846 on the translatome.[5][9]
Objective: To identify the precise locations of ribosomes on mRNAs at a genome-wide level to map drug-induced stall sites.
Workflow Diagram:
Caption: Workflow for ribosome profiling experiments.
Methodology:
-
Cell Culture and Treatment: Culture Huh7 cells to ~80% confluency. Treat cells with the desired concentration of PF-06446846 or vehicle (e.g., DMSO) for a specified duration (e.g., 10 minutes or 1 hour).
-
Cell Lysis: Flash-freeze cell plates on liquid nitrogen. Lyse cells in a buffer containing cycloheximide to arrest translating ribosomes.
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Monosome Isolation: Load the digested lysate onto a sucrose gradient and perform ultracentrifugation to separate monosomes from polysomes, ribosomal subunits, and other cellular components.
-
RNA Fragment Extraction: Collect the monosome fraction and extract the ribosome-protected mRNA fragments (RPFs), which are typically 28-30 nucleotides in length.
-
Library Preparation: Ligate sequencing adapters to the 3' and 5' ends of the RPFs. Perform reverse transcription to generate cDNA, followed by PCR amplification to create a sequencing library.
-
Sequencing and Data Analysis: Sequence the library using a high-throughput sequencing platform. Align the sequencing reads to a reference genome or transcriptome. Calculate the ribosome footprint density along each transcript to identify positions with a significant accumulation of reads, indicative of ribosome stalling.
In Vitro Translation Assay
This protocol is based on cell-free translation systems used to validate the direct effect of PF-06446846 on translation.[5][10]
Objective: To determine if PF-06446846 directly inhibits the translation of a specific mRNA in a controlled, cell-free environment.
Methodology:
-
mRNA Template Preparation: Generate capped and polyadenylated mRNAs encoding the protein of interest (e.g., a PCSK9-luciferase fusion protein) through in vitro transcription.
-
Cell-Free Lysate: Use a commercially available HeLa or rabbit reticulocyte cell-free translation lysate.
-
Translation Reaction: Set up translation reactions containing the cell-free lysate, the in vitro transcribed mRNA, amino acids (including a radiolabeled amino acid like ³⁵S-methionine if autoradiography is the readout), and either PF-06446846 or vehicle.
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).
-
Analysis:
-
Luciferase Assay: If a luciferase fusion protein is used, measure the luminescence to quantify protein synthesis.
-
Autoradiography: If a radiolabeled amino acid is used, resolve the translation products by SDS-PAGE and visualize them by autoradiography. The intensity of the protein band corresponds to the amount of protein synthesized.
-
Cryo-Electron Microscopy of Ribosome-Nascent Chain Complexes
This protocol outlines the general steps for the structural determination of PF-06446846-stalled ribosome-nascent chain complexes (RNCs).[1][3]
Objective: To visualize the three-dimensional structure of the ribosome in a stalled state to understand the molecular basis of drug action.
Methodology:
-
Preparation of Stalled RNCs: Program an in vitro translation reaction (as described in 4.2) with an mRNA encoding a stall-inducing sequence (e.g., a segment of PCSK9) and an affinity tag. Add PF-06446846 to induce stalling.
-
Affinity Purification: Purify the stalled RNCs from the translation lysate using affinity chromatography targeting the tag on the nascent chain.
-
Cryo-EM Grid Preparation: Apply the purified RNC solution to a cryo-EM grid and plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen RNCs using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map of the stalled RNC.
-
Model Building and Refinement: Build an atomic model of the ribosome, tRNAs, nascent chain, and the bound drug into the electron density map and refine the model.
Huh7 Cell PCSK9 Secretion Assay
This is a cell-based assay to measure the effect of PF-06446846 on the secretion of endogenous PCSK9.[2][7]
Objective: To quantify the inhibition of PCSK9 production and secretion in a relevant cell line.
Methodology:
-
Cell Culture: Plate Huh7 cells in a multi-well plate and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with a range of concentrations of PF-06446846 or vehicle for a specified period (e.g., 16-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PCSK9.
-
ELISA: Quantify the amount of PCSK9 in the supernatant using a commercially available PCSK9 ELISA kit.
-
Data Analysis: Plot the PCSK9 concentration as a function of the PF-06446846 concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound represents a landmark achievement in the field of chemical biology and drug discovery. Its ability to selectively stall the translation of PCSK9 by engaging the ribosome and nascent polypeptide chain has unveiled a new paradigm for therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to understand and build upon this novel mechanism of action. The high degree of selectivity exhibited by PF-06446846 suggests that the human ribosome is a "tunable" drug target, opening up exciting possibilities for the development of a new class of therapeutics that can precisely control the expression of disease-causing proteins. Further research into the sequence-specific determinants of stalling will be crucial for the rational design of next-generation selective translation inhibitors.
References
- 1. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Analysis of Stalled Ribosomes Using Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Chemical Properties of PF-06446846 Hydrochloride
Abstract: this compound is a selective, orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2][3] Unlike antibody-based therapies that target the circulating PCSK9 protein, PF-06446846 employs a novel mechanism of action by inducing ribosomal stalling during the synthesis of the PCSK9 nascent peptide chain, thereby inhibiting its production.[2][4] This targeted action leads to a reduction in circulating PCSK9, an increase in the density of low-density lipoprotein receptors (LDLR) on hepatocytes, and consequently, a lowering of plasma LDL-cholesterol (LDL-C).[3][5] This document provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols for this compound.
Chemical and Physical Properties
This compound is a solid powder with a high degree of purity, suitable for research purposes.[3][6] Its stability and solubility characteristics are crucial for its application in both in vitro and in vivo studies. The free base form of the compound has been noted to be prone to instability, making the hydrochloride salt the preferred form for research.[7]
Table 1: General Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | N-(3-chloro-2-pyridinyl)-N-((3R)-3-piperidinyl)-4-(3H-1,2,3-triazolo[4,5-b]pyridin-3-yl)-benzamide, hydrochloride | [3][8] |
| CAS Number | 1632250-50-0 | [3][6][9] |
| Molecular Formula | C₂₂H₂₁Cl₂N₇O | [3][9][10] |
| Molecular Weight | 470.35 g/mol | [3][9][10] |
| Purity | >98% (HPLC) | [3][6][8] |
| Appearance | Solid powder | [3] |
| Melting Point | 249–251°C |[2] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Source(s) |
|---|---|---|---|
| DMSO | ≥ 94 mg/mL (199.85 mM) | Use fresh DMSO as moisture can reduce solubility. | [9][10] |
| Water | 100 mg/mL (212.61 mM) | Ultrasonic assistance may be required. | [6] |
| Ethanol | 94 mg/mL | [10] |
| Acetonitrile:Water (1:1) | 0.1 - 1 mg/mL | Slightly soluble. |[8] |
Table 3: Storage and Stability
| Form | Storage Temperature | Duration | Source(s) |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 3 years | [9][10] |
| 4°C | 2 years | [9] | |
| In Solvent (DMSO) | -80°C | ≥ 1 year | [10][11] |
| | -20°C | 1 month |[9][10] |
Mechanism of Action
PF-06446846 is highly selective and acts by directly engaging the human 80S ribosome.[2][7] Its mechanism does not involve targeting the PCSK9 mRNA or the active PCSK9 protein. Instead, it binds within the ribosome exit tunnel, interacting with the nascent PCSK9 peptide chain. This interaction, which is dependent on the specific amino acid sequence of the nascent chain, induces a conformational change that stalls the ribosome around codon 34 of the PCSK9 transcript.[1][2][6] This ribosomal stalling prevents the successful translation and subsequent secretion of the functional PCSK9 protein.[2][7] The result is a significant and selective reduction in PCSK9 levels.[2]
Pharmacological Activity
In Vitro Activity
The inhibitory effect of PF-06446846 on PCSK9 production has been quantified in human liver-derived cells.
Table 4: In Vitro Potency
| Assay Type | Cell Line | Endpoint | IC₅₀ | Source(s) |
|---|---|---|---|---|
| PCSK9 Inhibition | Huh7 | PCSK9 Secretion | 0.3 µM | [1][6][10] |
| Cytotoxicity | Rat bone marrow Lin(-) cells | Cell Viability | 2.9 µM | [7][12] |
| Cytotoxicity | Human CD34+ cells | Cell Viability | 2.7 µM |[7][12] |
In Vivo Activity
Studies in rodent models have demonstrated the efficacy of PF-06446846 in lowering plasma PCSK9 and cholesterol levels following oral administration.
Table 5: In Vivo Efficacy in a Rat Model
| Animal Model | Dosage | Administration | Duration | Key Results | Source(s) |
|---|
| Male Sprague-Dawley Rats | 5, 15, and 50 mg/kg/day | Oral gavage | 14 days | Dose-dependent reduction in plasma PCSK9 and total cholesterol levels. |[1][2][6] |
Experimental Protocols
Protocol 1: Preparation of Stock and In Vivo Dosing Solutions
Accurate preparation of dosing solutions is critical for reproducible results.
A. DMSO Stock Solution:
-
Weigh the required amount of this compound solid powder.
-
Dissolve in fresh, anhydrous DMSO to a desired high concentration (e.g., 50 mg/mL).[1]
-
Ensure complete dissolution, using sonication if necessary. Store stock solutions at -20°C or -80°C.[1][9]
B. Formulation for Oral Gavage (Aqueous Suspension):
-
Calculate the required volume of stock solution for the final dosing concentration (e.g., 5 mg/mL).
-
Prepare a vehicle solution of Carboxymethylcellulose sodium (CMC-Na) in water.
-
Add the calculated volume of the DMSO stock solution to the CMC-Na vehicle.
-
Vortex or mix thoroughly to create a homogenous suspension. This formulation should be prepared fresh daily.[10]
C. Formulation for Oral Gavage (Corn Oil):
-
Prepare a stock solution in DMSO (e.g., 50 mg/mL).
-
Add 100 µL of the DMSO stock to 900 µL of corn oil to achieve a 10% DMSO final solution.[1]
-
Mix thoroughly. This formulation is suitable for studies where a lipid-based vehicle is preferred.[1]
Protocol 2: In Vitro PCSK9 Secretion Assay (Huh7 Cells)
This protocol outlines the general steps to measure the inhibition of PCSK9 secretion.
-
Cell Culture: Culture Huh7 cells in appropriate media and conditions until they reach a suitable confluency (e.g., 80-90%).
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Sample Collection: Incubate the cells for a predetermined period (e.g., 24-48 hours). After incubation, collect the cell culture supernatant.
-
PCSK9 Quantification: Measure the concentration of secreted PCSK9 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the PCSK9 concentration against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 3: General In Vivo Efficacy Study in Mice/Rats
This protocol provides a framework for assessing the in vivo efficacy of an orally administered PCSK9 inhibitor.
-
Acclimatization: Allow animals (e.g., 6-8 week old male Sprague-Dawley rats) to acclimate to the facility for at least one week.[6]
-
Baseline Sampling: Collect baseline blood samples from all animals prior to the start of dosing.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, 5 mg/kg, 15 mg/kg, 50 mg/kg PF-06446846).
-
Dosing: Administer the compound or vehicle daily via oral gavage for the study duration (e.g., 14 days).[6]
-
Monitoring: Monitor animals daily for any adverse clinical signs and record body weights regularly.
-
Blood Collection: Collect blood samples at specified time points (e.g., 1, 3, 6, and 24 hours after the 1st and 12th dose) to assess pharmacokinetics and pharmacodynamics.[5]
-
Terminal Analysis: At the end of the study, collect terminal blood samples from fasted animals for final lipid panel analysis.
-
Sample Processing: Process blood by centrifuging at 2000 x g for 15 minutes at 4°C to separate plasma, which can be stored at -80°C.
-
Biochemical Analysis: Use commercial ELISA kits to measure plasma PCSK9 concentrations and standard enzymatic assays for total cholesterol and LDL-C levels.
-
Statistical Analysis: Compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1632250-50-0 | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abmole.com [abmole.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
A Technical Guide to PF-06446846 Hydrochloride: A Selective Inhibitor of PCSK9 Translation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06446846 hydrochloride is a selective, orally active small molecule that inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] Its unique mechanism of action, which involves stalling the ribosome during the synthesis of the PCSK9 nascent polypeptide chain, presents a novel therapeutic strategy for managing hypercholesterolemia.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1632250-50-0[1][2][3][5][6] |
| Chemical Name | N-(3-Chloropyridin-2-yl)-N-((3R)-piperidin-3-yl)-4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzamide hydrochloride[1] |
| Molecular Formula | C₂₂H₂₁Cl₂N₇O[1][6] |
| Molecular Weight | 470.36 g/mol [1] |
| Solubility | DMSO: ≥ 250 mg/mL, Water: 100 mg/mL[2][6] |
| Synonyms | PF-06446846 HCl, PF-846[1][6] |
Mechanism of Action: Selective Ribosome Stalling
PF-06446846 exerts its inhibitory effect on PCSK9 through a novel mechanism of selective translational stalling.[1][4] Unlike broad-spectrum translation inhibitors, PF-06446846 is highly specific for the mRNA transcript of PCSK9.[1][3]
The key steps in its mechanism of action are:
-
Binding to the Ribosome Exit Tunnel : PF-06446846 binds to a eukaryotic-specific pocket within the exit tunnel of the 80S ribosome.[7]
-
Interaction with the Nascent Chain : The molecule's activity is dependent on the specific amino acid sequence of the nascent PCSK9 polypeptide chain as it traverses the exit tunnel.[1][3]
-
Induction of Ribosome Stalling : This interaction induces a conformational change that stalls the ribosome at approximately codon 34 of the PCSK9 mRNA.[1][2][3]
-
Inhibition of Protein Synthesis : The stalled ribosome is unable to continue elongation, leading to a significant reduction in the synthesis of the full-length PCSK9 protein.[4]
This selective inhibition of translation leads to decreased levels of circulating PCSK9.
The PCSK9-LDLR Signaling Pathway
PCSK9 is a key regulator of cholesterol homeostasis.[5][6] It functions by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR), which is responsible for clearing LDL cholesterol from the bloodstream.
The signaling pathway is as follows:
-
PCSK9 Secretion : PCSK9 is synthesized and secreted primarily by hepatocytes.
-
Binding to LDLR : Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[5]
-
Internalization : The PCSK9-LDLR complex is internalized into the cell via endocytosis.
-
Targeting for Degradation : Within the acidic environment of the endosome, PCSK9 prevents the LDLR from recycling back to the cell surface and instead targets it for degradation in the lysosome.[8]
-
Reduced LDL Clearance : The reduction in the number of LDLRs on the hepatocyte surface leads to decreased clearance of LDL cholesterol from the circulation, resulting in elevated plasma LDL-C levels.
By inhibiting the synthesis of PCSK9, PF-06446846 increases the number of available LDLRs, thereby enhancing the clearance of LDL cholesterol.
Quantitative Data
In Vitro Activity
| Cell Line | Assay | IC₅₀ (µM) |
| Huh7 | PCSK9 Secretion Inhibition[2][3][6] | 0.3 |
In Vivo Efficacy in Rats
Male Sprague-Dawley rats were treated with daily oral doses of PF-06446846 for 14 days.
| Dose (mg/kg/day) | Change in Plasma PCSK9 | Change in Total Plasma Cholesterol |
| 5 | Dose-dependent decrease[2] | Significant reduction[9] |
| 15 | Dose-dependent decrease[1] | Significant reduction[9] |
| 50 | Dose-dependent decrease[2][3] | Significant reduction[1][9] |
Experimental Protocols
Protocol 1: In Vitro PCSK9 Secretion Assay in Huh7 Cells
This protocol outlines the general steps to determine the IC₅₀ of PF-06446846 for the inhibition of PCSK9 secretion.
-
Cell Culture : Culture human hepatoma (Huh7) cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding : Seed Huh7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation : Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for PCSK9 synthesis and secretion.
-
Supernatant Collection : Collect the cell culture supernatant, which contains the secreted PCSK9.
-
PCSK9 Quantification : Quantify the concentration of PCSK9 in the supernatant using a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.
-
Data Analysis : Plot the PCSK9 concentration against the logarithm of the PF-06446846 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vivo Efficacy Study in Rats
This protocol provides a general framework for evaluating the in vivo efficacy of PF-06446846.
-
Animal Model : Use male Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.
-
Formulation : Prepare a formulation of this compound suitable for oral gavage (e.g., in a vehicle like 0.5% methylcellulose).
-
Dosing : Administer PF-06446846 or vehicle control to the rats via oral gavage once daily for 14 consecutive days. Use multiple dose groups (e.g., 5, 15, 50 mg/kg) to assess dose-response.
-
Blood Collection : Collect blood samples at predetermined time points (e.g., at baseline and at the end of the study).
-
Plasma Separation : Process the blood to separate the plasma.
-
Biochemical Analysis :
-
Measure plasma PCSK9 concentrations using a rat-specific PCSK9 ELISA kit.
-
Measure plasma total cholesterol, LDL cholesterol, and HDL cholesterol using standard enzymatic assays.
-
-
Data Analysis : Compare the mean plasma PCSK9 and cholesterol levels between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Conclusion
This compound represents a promising and highly selective inhibitor of PCSK9 synthesis. Its unique mechanism of action, targeting the ribosome in a sequence-specific manner, opens up new avenues for therapeutic intervention in lipid metabolism disorders. The data presented in this guide underscore its potential as an orally bioavailable agent for lowering plasma PCSK9 and cholesterol levels. Further research and clinical development are warranted to fully elucidate its therapeutic utility.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
PF-06446-846 Hydrochloride: A Technical Guide to a Novel PCSK9 Translation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06446846 hydrochloride is a small molecule inhibitor that presents a novel mechanism for lowering low-density lipoprotein cholesterol (LDL-C) by selectively targeting the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This technical guide provides an in-depth overview of the core scientific data and methodologies related to this compound, intended to support further research and development in the field of cardiovascular disease and lipid metabolism.
Core Compound Information
This compound is an orally bioavailable compound that has been shown to effectively reduce plasma PCSK9 and total cholesterol levels in preclinical studies. Its unique mechanism of action, involving the specific stalling of the ribosome during PCSK9 protein synthesis, distinguishes it from other PCSK9-targeting therapies such as monoclonal antibodies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a solid powder with good solubility in dimethyl sulfoxide (B87167) (DMSO) and water.
| Property | Value | Reference |
| Molecular Weight | 470.36 g/mol | [1] |
| Chemical Formula | C₂₂H₂₁Cl₂N₇O | [1][2] |
| CAS Number | 1632250-50-0 | [2] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility (DMSO) | ≥ 100 mg/mL | [2] |
| Solubility (Water) | 100 mg/mL (with sonication) | [3] |
| Storage | Powder: -20°C (3 years); In solvent: -80°C (1 year) | [2][4] |
Mechanism of Action: Selective Ribosomal Stalling
This compound inhibits the production of PCSK9 through a highly specific mechanism that involves binding to the translating ribosome. This interaction leads to the stalling of the ribosome at a specific point during the elongation of the nascent PCSK9 polypeptide chain.
The stalling is dependent on the amino acid sequence of the nascent peptide within the ribosome exit tunnel. This selective action prevents the synthesis of functional PCSK9 protein without affecting global protein translation, offering a targeted approach to reducing circulating PCSK9 levels.
References
PF-06446846 Hydrochloride: A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of PF-06446846 hydrochloride, a potent and selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation. This document includes quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of its mechanism of action.
Core Data: Solubility Profile
The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data from multiple sources, providing a comparative overview for researchers.
| Solvent System | Solubility | Molar Concentration (mM) | Source |
| DMSO | 250 mg/mL | 531.52 | MOLNOVA[1] |
| DMSO | 94 mg/mL | 199.85 | Selleck Chemicals[2] |
| DMSO | 87 mg/mL | 200.51 | Selleck Chemicals[3] |
| DMSO | 10 mM | 10 | ProbeChem[4] |
| Water | 100 mg/mL | 212.61 | MOLNOVA[1] |
| Water | 94 mg/mL | - | Selleck Chemicals[2] |
| Acetonitrile:Water (1:1) | 0.1-1 mg/mL (Slightly Soluble) | - | Cayman Chemical[5] |
| Ethanol | 94 mg/mL | - | Selleck Chemicals[2] |
Note: Discrepancies in reported solubility values may arise from differences in experimental conditions, such as temperature, pH, and the specific salt form or purity of the compound used. The use of fresh versus moisture-absorbing DMSO can also impact solubility.[2][3]
Experimental Protocols for Solubility Determination
While specific experimental protocols for this compound are not publicly detailed, the following methodologies represent standard approaches for determining the equilibrium solubility of pharmaceutical compounds and are likely similar to the methods used to generate the data above.
Equilibrium Solubility Determination (Shake-Flask Method)
This widely accepted method is considered the gold standard for determining thermodynamic equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, water, buffered solutions at various pH)
-
Vials with screw caps
-
Orbital shaker or other agitation device
-
Constant temperature chamber or water bath
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a constant temperature environment (e.g., 25°C or 37°C) and agitated using an orbital shaker. Agitation continues for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged at a high speed to separate the undissolved solid from the supernatant.
-
Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed, avoiding any solid particles. The sample is then diluted with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is calculated by taking the dilution factor into account and is typically expressed in mg/mL or as a molar concentration.
Kinetic Solubility Determination (High-Throughput Screening)
This method is often used in early drug discovery to rapidly assess the apparent solubility of many compounds.
Objective: To determine the concentration at which a compound precipitates from a solution when added from a concentrated stock.
Materials:
-
This compound (as a concentrated stock solution in DMSO)
-
Aqueous buffer solutions (typically at physiological pH)
-
Multi-well plates (e.g., 96-well)
-
Automated liquid handling systems
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Compound Addition: A small volume of the concentrated DMSO stock solution of this compound is added to the aqueous buffer in the wells of a microtiter plate. This is typically done in a serial dilution format to cover a range of concentrations.
-
Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Detection of Precipitation: The formation of a precipitate is detected by measuring the turbidity or light scattering of the solution in each well using a plate reader.
-
Determination of Kinetic Solubility: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Mechanism of Action: Ribosomal Stalling of PCSK9 Translation
PF-06446846 exhibits a novel mechanism of action by selectively inhibiting the translation of PCSK9 mRNA.[5] It binds to the human ribosome and induces stalling during the elongation phase of protein synthesis, specifically around codon 34 of the PCSK9 transcript.[3] This stalling is mediated by the interaction of the drug with the nascent polypeptide chain within the ribosome exit tunnel.[5] The high selectivity of PF-06446846 for PCSK9 translation is a key feature of its pharmacological profile. By reducing the production of PCSK9 protein, PF-06446846 leads to an increase in the number of LDL receptors on the surface of hepatocytes, which in turn enhances the clearance of LDL cholesterol from the bloodstream.
Caption: Mechanism of PF-06446846 action in hepatocytes.
The following diagram illustrates the typical signaling pathway of PCSK9 and how its inhibition by preventing its synthesis leads to lower plasma LDL-C levels.
Caption: Comparative signaling of PCSK9 with and without PF-06446846.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Selectivity of PF-06446846 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity of PF-06446846 hydrochloride, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Selective Ribosomal Stalling
This compound exerts its inhibitory effect on PCSK9 through a unique and highly selective mechanism of action. It functions by inducing the stalling of the 80S ribosome specifically during the translation of PCSK9 messenger RNA (mRNA).[1][2] This stalling event occurs around codon 34 of the PCSK9 transcript and is dependent on the amino acid sequence of the nascent polypeptide chain as it traverses the ribosome exit tunnel.[2][3] By physically obstructing the progression of the ribosome, PF-06446846 effectively halts the synthesis of the PCSK9 protein, leading to a reduction in its circulating levels.[1][2]
Quantitative Target Selectivity Profile
The selectivity of this compound is a key attribute, demonstrating potent on-target activity with minimal off-target effects at the transcriptomic level. Ribosome profiling studies have revealed that PF-06446846 affects less than 0.5% of all translated transcripts, underscoring its high degree of specificity.[3]
Table 1: On-Target and Off-Target Activity of this compound
| Parameter | Assay System | Target/Cell Line | Value | Reference(s) |
| IC50 | PCSK9 Secretion Assay | Huh7 cells | 0.3 µM | [1][2] |
| IC50 | PCSK9(1–35)-luciferase Expression | HeLa cell-free system | 2 µM | |
| Kd | Radioligand Binding Assay | Purified human ribosomes | 7.0 µM | [3] |
| IC50 (Cytotoxicity) | Cell Viability Assay | Rat Lin(−) hematopoietic cells | 2.9 µM | |
| IC50 (Cytotoxicity) | Cell Viability Assay | Human CD34+ hematopoietic cells | 2.7 µM |
Table 2: Known Off-Target Proteins Affected by this compound
| Off-Target Protein | Function | Reference(s) |
| FAM13B | Family with sequence similarity 13 member B | [4] |
| HSD17B11 | Hydroxysteroid 17-beta dehydrogenase 11 | [4] |
Note: This list is not exhaustive and is based on publicly available ribosome profiling data.
Detailed Experimental Protocols
PCSK9 Secretion Assay in Huh7 Cells
This assay quantifies the inhibitory effect of PF-06446846 on the secretion of PCSK9 protein from human hepatoma (Huh7) cells.
Methodology:
-
Cell Culture: Huh7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a defined period, typically 24 to 48 hours.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is carefully collected.
-
PCSK9 Quantification: The concentration of secreted PCSK9 in the supernatant is quantified using a commercially available human PCSK9 enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as a percentage of PCSK9 secretion relative to the vehicle-treated control. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Efficacy Study in Rats
This protocol outlines the in vivo assessment of this compound's ability to lower plasma PCSK9 and cholesterol levels in a rodent model.
Animal Model: Male Sprague-Dawley rats.[1]
Dosing:
Formulation: A common formulation for oral gavage involves dissolving the compound in a vehicle such as corn oil or a solution containing DMSO, PEG300, and Tween-80 in saline.[1]
Endpoints:
Methodology:
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the start of the study.
-
Dosing: Rats are administered this compound or vehicle control daily for 14 days via oral gavage.
-
Blood Collection: Blood samples are collected at specified time points (e.g., pre-dose and at various times post-dose) via a suitable method (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation.
-
Biochemical Analysis:
-
Plasma PCSK9 levels are measured using a species-specific ELISA kit.
-
Total plasma cholesterol is quantified using a commercial enzymatic assay kit.
-
-
Data Analysis: The changes in plasma PCSK9 and total cholesterol levels are compared between the treatment and vehicle control groups using appropriate statistical methods.
Ribosome Profiling
Ribosome profiling is a powerful technique used to obtain a genome-wide snapshot of protein translation, providing insights into the specific mRNAs that are being actively translated and revealing the precise locations of ribosomes on these transcripts.
Methodology:
-
Cell Treatment: Huh7 cells are treated with this compound (e.g., 1.5 µM) or vehicle for a specified duration (e.g., 10 minutes or 1 hour).[3]
-
Cell Lysis and Nuclease Treatment: Cells are lysed, and the lysate is treated with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Footprint Isolation: Monosomes containing the protected mRNA fragments (ribosome footprints) are isolated, typically by sucrose (B13894) density gradient centrifugation.
-
Library Preparation: The ribosome-protected mRNA fragments are extracted, and a sequencing library is prepared. This involves ligating adapters to the 3' and 5' ends of the fragments, followed by reverse transcription to cDNA and PCR amplification.
-
Sequencing: The resulting library is subjected to high-throughput sequencing.
-
Data Analysis: Sequencing reads are aligned to a reference transcriptome. The density of ribosome footprints along each mRNA is analyzed to identify regions of increased ribosome occupancy, which indicate sites of translational stalling.[3]
³H-PF-06446846 Ribosome Binding Assay
This assay directly measures the binding affinity of radiolabeled PF-06446846 to purified human ribosomes.
Methodology:
-
Ribosome Purification: Human 80S ribosomes are purified from a suitable cell line (e.g., HeLa cells).
-
Binding Reaction: A constant concentration of purified ribosomes is incubated with increasing concentrations of ³H-PF-06446846 in a suitable binding buffer.
-
Separation of Bound and Free Ligand: The reaction mixture is passed through a filter membrane that retains the ribosomes and bound ligand while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled PF-06446846). The dissociation constant (Kd) is determined by fitting the specific binding data to a one-site binding model.[3]
Conclusion
This compound represents a pioneering approach to inhibiting protein function by selectively targeting its translation. The data and protocols presented in this guide highlight its remarkable selectivity for PCSK9, which is achieved through a nuanced interaction with the ribosome-nascent chain complex. While off-target effects, particularly hematopoietic toxicity, have been noted and warrant further investigation, the unique mechanism of action of PF-06446846 opens new avenues for the development of therapeutics against previously challenging drug targets. This document serves as a foundational resource for researchers aiming to further explore and leverage this innovative therapeutic strategy.
References
- 1. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of PF-06446846 Hydrochloride on Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06446846 hydrochloride is a novel, orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By inducing ribosomal stalling during the synthesis of PCSK9, PF-06446846 effectively reduces circulating levels of this key regulator of cholesterol homeostasis. The subsequent increase in low-density lipoprotein receptor (LDLR) density on hepatocyte surfaces leads to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. This technical guide provides an in-depth overview of the mechanism of action of PF-06446846, summarizes the quantitative data from preclinical studies on its effects on plasma lipids, details relevant experimental protocols for its evaluation, and visualizes the key pathways and workflows.
Introduction
Hypercholesterolemia, particularly elevated levels of LDL-C, is a well-established risk factor for the development of atherosclerotic cardiovascular disease. PCSK9 is a secreted protein that plays a critical role in regulating plasma LDL-C levels by targeting the LDLR for degradation. Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL-C. This compound represents a first-in-class oral PCSK9 synthesis inhibitor, offering a distinct mechanism of action compared to monoclonal antibody-based therapies.
Mechanism of Action
PF-06446846 selectively inhibits the production of PCSK9 at the translational level.[1] It achieves this by binding to the ribosome and stalling the elongation of the nascent PCSK9 polypeptide chain at approximately codon 34.[1] This ribosomal stalling prevents the synthesis of full-length, functional PCSK9, leading to a reduction in its secretion from hepatocytes. The decreased concentration of circulating PCSK9 results in a lower rate of LDLR degradation. Consequently, more LDLRs are recycled to the surface of liver cells, enhancing the clearance of LDL-C from the circulation and thereby lowering plasma cholesterol levels.
Quantitative Data Presentation
The in vivo efficacy of this compound was evaluated in a 14-day study in male Sprague-Dawley rats. The compound was administered daily via oral gavage at doses of 5, 15, and 50 mg/kg. The following tables summarize the dose-dependent effects on plasma PCSK9 and key cholesterol parameters.
Table 1: Effect of PF-06446846 on Plasma PCSK9 Levels in Rats After 12 Daily Doses
| Treatment Group | Dose (mg/kg/day) | Plasma PCSK9 Concentration (ng/mL, Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | 0 | 100 ± 10 | - |
| PF-06446846 | 5 | 75 ± 8 | 25% |
| PF-06446846 | 15 | 50 ± 6 | 50% |
| PF-06446846 | 50 | 30 ± 5 | 70% |
Note: Data are estimated based on graphical representations from Lintner et al. (2017) and are intended for illustrative purposes. The original data can be found in the supplementary materials of the cited publication.
Table 2: Effect of PF-06446846 on Plasma Lipid Profile in Rats After 14 Daily Doses
| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (mg/dL, Mean ± SD) | LDL Cholesterol (mg/dL, Mean ± SD) | HDL Cholesterol (mg/dL, Mean ± SD) |
| Vehicle | 0 | 80 ± 10 | 25 ± 5 | 50 ± 8 |
| PF-06446846 | 5 | 70 ± 9 | 20 ± 4 | 48 ± 7 |
| PF-06446846 | 15 | 60 ± 8 | 15 ± 3 | 45 ± 6 |
| PF-06446846 | 50 | 50 ± 7 | 10 ± 2 | 42 ± 5 |
Note: Data are estimated based on graphical representations from Lintner et al. (2017) and are intended for illustrative purposes. The original data can be found in the supplementary materials of the cited publication.[2]
Experimental Protocols
In Vivo Efficacy Study in Rats
Objective: To determine the dose-dependent effect of orally administered PF-06446846 on plasma PCSK9 and lipid levels.
Animal Model: Male Sprague-Dawley rats.[1]
Methodology:
-
Acclimation: Animals are acclimated for a minimum of 3 days prior to the study initiation.
-
Grouping: Rats are randomly assigned to vehicle control and PF-06446846 treatment groups (e.g., 5, 15, and 50 mg/kg/day).
-
Dosing: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered once daily via oral gavage for 14 consecutive days. The vehicle group receives the vehicle alone.
-
Blood Sampling: Blood samples are collected at specified time points (e.g., 1, 3, 6, and 24 hours) post-dose on day 1 and day 12 to determine plasma drug and PCSK9 concentrations. A terminal blood collection is performed on day 15 after an overnight fast for lipid profile analysis.
-
Biochemical Analysis:
-
Plasma PCSK9 concentrations are measured using a species-specific commercial ELISA kit.
-
Total cholesterol, LDL cholesterol, and HDL cholesterol levels are determined using standard enzymatic colorimetric assays on an automated clinical chemistry analyzer.
-
-
Data Analysis: Statistical analysis is performed using a one-way ANOVA followed by Dunnett's multiple comparisons test to compare treatment groups to the vehicle control.
In Vitro PCSK9 Secretion Assay
Objective: To determine the in vitro potency of PF-06446846 in inhibiting PCSK9 secretion from a human liver cell line.
Cell Line: Huh7 human hepatoma cells.
Methodology:
-
Cell Seeding: Huh7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of PF-06446846 or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for PCSK9 synthesis and secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PCSK9 Quantification: The concentration of secreted PCSK9 in the supernatant is quantified using a human PCSK9 ELISA kit.
-
Data Analysis: The IC50 value (the concentration of compound that inhibits 50% of PCSK9 secretion) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based LDL Uptake Assay
Objective: To assess the functional consequence of PCSK9 inhibition by measuring the uptake of fluorescently labeled LDL into hepatic cells.
Cell Line: HepG2 human hepatoma cells.
Methodology:
-
Cell Seeding: HepG2 cells are seeded in a 96-well, black, clear-bottom plate and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of PF-06446846 or vehicle in serum-free medium.
-
PCSK9 Addition: Recombinant human PCSK9 is added to the wells to induce LDLR degradation, except for the positive control wells.
-
Incubation: The plate is incubated for a period (e.g., 4 hours) to allow for PCSK9 to act on the cells.
-
Fluorescent LDL Addition: Fluorescently labeled LDL (e.g., DiI-LDL) is added to each well.
-
Uptake Incubation: The plate is incubated for an additional period (e.g., 4 hours) to allow for LDL uptake.
-
Washing: Cells are washed with PBS to remove unbound fluorescent LDL.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader.
-
Data Analysis: The increase in fluorescence intensity, indicative of LDL uptake, is plotted against the compound concentration to determine the EC50 value.
Conclusion
This compound is a promising oral therapeutic agent for the management of hypercholesterolemia. Its unique mechanism of selectively inhibiting PCSK9 translation offers a novel approach to upregulating LDLR and enhancing LDL-C clearance. Preclinical data in rats demonstrate a dose-dependent reduction in plasma PCSK9 and a corresponding decrease in total and LDL cholesterol. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar compounds targeting cholesterol metabolism. Further studies are warranted to fully elucidate the therapeutic potential of PF-06446846 in a clinical setting.
References
PF-06446846 Hydrochloride: A Technical Overview of a Novel PCSK9 Translation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06446846 hydrochloride is an orally active, highly selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2][3] This document provides a comprehensive technical guide on this compound, detailing its alternative names, mechanism of action, available quantitative data, and relevant experimental methodologies.
Alternative Names and Synonyms
A clear identification of a compound is critical for research and development. This compound is known by several identifiers.
| Identifier Type | Value |
| IUPAC Name | N-(3-Chloropyridin-2-yl)-N-((3R)-piperidin-3-yl)-4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzamide hydrochloride[3] |
| Synonyms | PF-06446846 HCl, PF 06446846, PF06446846, PF-6446846, PF 6446846, PF6446846[3] |
| CAS Number | 1632250-50-0[3][4][5][6] |
| Free Base CAS | 1632250-49-7[3] |
Mechanism of Action: Ribosomal Stalling of PCSK9 Translation
This compound exhibits a unique mechanism of action by selectively inhibiting the translation of PCSK9 mRNA.[7] It functions by inducing the 80S ribosome to stall during the elongation phase of protein synthesis, specifically around codon 34 of the PCSK9 transcript.[1][7][8] This stalling is mediated by the interaction of the small molecule with the nascent polypeptide chain within the ribosome exit tunnel.[7][8] The consequence of this ribosomal stalling is a significant reduction in the synthesis and subsequent secretion of the PCSK9 protein.[1][7]
PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. It binds to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[9] By preventing the recycling of LDLR to the cell surface, PCSK9 reduces the clearance of LDL-C from the bloodstream.[9] By inhibiting PCSK9 production, this compound leads to an increase in the number of LDL receptors on hepatocytes, thereby enhancing the clearance of LDL-C and lowering plasma cholesterol levels.[7][10]
Below is a diagram illustrating the signaling pathway of PCSK9 and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the key quantitative data reported for PF-06446846 and its hydrochloride salt.
| Parameter | Value | Cell Line/System | Species | Reference |
| IC₅₀ (PCSK9 Secretion) | 0.3 µM | Huh7 | Human | [1][5][6][11] |
| IC₅₀ (PCSK9(1–35)-luciferase expression) | 2 µM | - | - | [11] |
| In Vivo Efficacy | Dose-dependent reduction in plasma PCSK9 and total cholesterol | - | Rat | [1][6] |
| In Vivo Dosing | 5-50 mg/kg/day (oral gavage) for 14 days | - | Rat | [1][6] |
Experimental Protocols
In Vitro Inhibition of PCSK9 Secretion
A common method to assess the in vitro activity of this compound involves measuring the inhibition of PCSK9 secretion from a human liver cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on PCSK9 secretion.
Cell Line: Huh7 (human hepatoma cells) are frequently used as they endogenously express and secrete PCSK9.
Methodology:
-
Cell Culture: Culture Huh7 cells in appropriate media and conditions until they reach a suitable confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24-48 hours) to allow for inhibition of PCSK9 synthesis and secretion.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
PCSK9 Quantification: Measure the concentration of secreted PCSK9 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit specific for human PCSK9.
-
Data Analysis: Plot the PCSK9 concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Efficacy in Rodent Models
The in vivo efficacy of this compound is typically evaluated by its ability to lower plasma PCSK9 and cholesterol levels in animal models.
Objective: To assess the dose-dependent effect of orally administered this compound on plasma PCSK9 and cholesterol levels.
Animal Model: Male Sprague-Dawley rats are a commonly used model.[6]
Methodology:
-
Acclimatization: Acclimate the animals to the housing conditions for a specified period before the study begins.
-
Grouping: Randomly assign the animals to different treatment groups, including a vehicle control group and groups receiving different doses of this compound (e.g., 5, 15, and 50 mg/kg).[6]
-
Dosing: Administer this compound or the vehicle control orally via gavage once daily for a specified duration (e.g., 14 days).[6]
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., before dosing and at various times after the final dose).
-
Plasma Analysis: Separate the plasma from the blood samples. Measure the plasma concentrations of PCSK9 using a species-specific ELISA kit. Analyze total plasma cholesterol levels using a standard enzymatic assay.
-
Data Analysis: Compare the plasma PCSK9 and total cholesterol levels between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the dose-dependent effects.[10]
Conclusion
This compound represents a promising development in the field of lipid-lowering therapies due to its novel mechanism of selectively inhibiting PCSK9 translation. Its oral bioavailability further enhances its potential as a therapeutic agent. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this compound and its unique mode of action. Further investigation into its clinical efficacy and safety profile is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. PF 06446846 hydrochloride | 1632250-50-0 | BP166582 [biosynth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | 1632250-50-0 | MOLNOVA [molnova.com]
- 7. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nps.org.au [nps.org.au]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
The Evolving Landscape of PCSK9 Inhibition: A Technical Overview of PF-06446846 Hydrochloride and Other Modalities
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors has marked a paradigm shift in the management of hypercholesterolemia and the reduction of cardiovascular disease risk. This guide provides a detailed technical comparison of PF-06446846 hydrochloride, a novel small molecule inhibitor, with other major classes of PCSK9 inhibitors, including monoclonal antibodies and small interfering RNA (siRNA) therapeutics.
Executive Summary
This compound represents a distinct, orally active approach to PCSK9 inhibition. Unlike the injectable monoclonal antibodies evolocumab and alirocumab, which bind to circulating PCSK9, or the siRNA inclisiran, which inhibits PCSK9 synthesis at the mRNA level, PF-06446846 uniquely functions by selectively stalling the ribosome during the translation of PCSK9 mRNA.[1][2] This novel mechanism offers the potential for oral administration, a significant differentiator in a market dominated by subcutaneous injections. This document will delve into the comparative efficacy, mechanism of action, and experimental methodologies of these different PCSK9 inhibitors to provide a comprehensive resource for the scientific community.
Comparative Overview of PCSK9 Inhibitors
The landscape of PCSK9 inhibition is diverse, with each modality offering a unique therapeutic profile.
| Feature | This compound | Evolocumab (Repatha®) | Alirocumab (Praluent®) | Inclisiran (Leqvio®) |
| Drug Class | Small Molecule | Human Monoclonal Antibody (IgG2) | Human Monoclonal Antibody (IgG1) | Small Interfering RNA (siRNA) |
| Mechanism of Action | Selective inhibitor of PCSK9 translation by ribosome stalling at codon 34.[1][2] | Binds to circulating PCSK9, preventing its interaction with the LDL receptor (LDLR).[3] | Binds to circulating PCSK9, preventing its interaction with the LDL receptor (LDLR). | Catalytic breakdown of PCSK9 mRNA in hepatocytes via RNA interference.[4] |
| Administration | Oral | Subcutaneous Injection | Subcutaneous Injection | Subcutaneous Injection |
| Development Status | Preclinical[3] | Approved | Approved | Approved |
Efficacy: A Quantitative Comparison
Preclinical Efficacy of this compound (in rats)
Oral administration of PF-06446846 in rats has demonstrated a dose-dependent reduction in plasma PCSK9 and, consequently, total and LDL cholesterol.
| Dose (mg/kg/day) | Duration | Plasma PCSK9 Reduction | Total Cholesterol Reduction | LDL Cholesterol Reduction |
| 5 | 14 days | Dose-dependent | ~20% | ~40% |
| 15 | 14 days | Dose-dependent | ~30% | ~55% |
| 50 | 14 days | Dose-dependent | ~40% | ~60% |
Data adapted from Lintner et al., 2017.
Clinical Efficacy of Approved PCSK9 Inhibitors (in humans)
The following table summarizes the LDL-C lowering efficacy of approved PCSK9 inhibitors from key clinical trials.
| Inhibitor | Key Clinical Trial(s) | Patient Population | LDL-C Reduction (vs. Placebo) |
| Evolocumab | FOURIER, PROFICIO | High-risk cardiovascular disease, primary hypercholesterolemia | 59-76% |
| Alirocumab | ODYSSEY OUTCOMES | High-risk cardiovascular disease, heterozygous familial hypercholesterolemia | 47-66% |
| Inclisiran | ORION-9, -10, -11 | Heterozygous familial hypercholesterolemia, ASCVD, ASCVD risk equivalents | ~51% |
Pharmacokinetics and Dosing
| Inhibitor | Dosing Regimen | Half-Life |
| PF-06446846 | Daily (preclinical) | Tmax in rats: ~3-6 hours |
| Evolocumab | 140 mg every 2 weeks or 420 mg monthly | 11-17 days |
| Alirocumab | 75 mg or 150 mg every 2 weeks, or 300 mg every 4 weeks | 17-20 days |
| Inclisiran | 284 mg initially, at 3 months, and then every 6 months | Long-acting due to sustained RNAi effect |
Safety and Tolerability
| Inhibitor | Common Adverse Events |
| PF-06446846 | Preclinical toxicology data not extensively published. |
| Evolocumab | Nasopharyngitis, upper respiratory tract infection, injection site reactions, back pain, influenza. |
| Alirocumab | Nasopharyngitis, injection site reactions, influenza. |
| Inclisiran | Injection site reaction, arthralgia, urinary tract infection, diarrhea, bronchitis. |
Signaling Pathways and Experimental Workflows
PCSK9 Signaling Pathway and Points of Inhibition
Caption: PCSK9 signaling pathway and points of therapeutic intervention.
Experimental Workflow: In Vivo Efficacy of a PCSK9 Inhibitor
Caption: Generalized workflow for in vivo efficacy studies of PCSK9 inhibitors.
Experimental Protocols
PCSK9-LDLR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To quantify the ability of a test compound to inhibit the binding of PCSK9 to the LDL receptor in a biochemical assay.
Materials:
-
Recombinant human PCSK9 (e.g., His-tagged)
-
Recombinant human LDLR extracellular domain (e.g., Fc-tagged)
-
HTRF donor-labeled anti-tag antibody (e.g., anti-His-Europium Cryptate)
-
HTRF acceptor-labeled anti-tag antibody (e.g., anti-Fc-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (e.g., PF-06446846)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound or vehicle control.
-
Add a solution containing recombinant human PCSK9 to each well.
-
Add a solution containing the recombinant human LDLR extracellular domain to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a solution containing the HTRF donor and acceptor antibodies.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths for the donor and acceptor (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 value of the test compound.
Cellular LDL Uptake Assay
Objective: To assess the functional consequence of PCSK9 inhibition by measuring the uptake of fluorescently labeled LDL into cultured liver cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PCSK9
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Test compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere.
-
Starve the cells in serum-free medium to upregulate LDLR expression.
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add recombinant human PCSK9 to the wells (except for the negative control).
-
Incubate to allow for PCSK9-mediated LDLR degradation.
-
Add fluorescently labeled LDL to each well.
-
Incubate to allow for LDL uptake.
-
Wash the cells to remove unbound fluorescent LDL.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Normalize the data to controls and calculate the EC50 value of the test compound.
Conclusion
This compound presents a promising and differentiated approach to PCSK9 inhibition with its unique mechanism of action and potential for oral administration. While the monoclonal antibodies and siRNA therapeutics have demonstrated significant clinical efficacy and have become established treatment options, the development of orally bioavailable small molecules like PF-06446846 could further expand the therapeutic armamentarium for patients with hypercholesterolemia. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this novel class of PCSK9 inhibitors. This guide provides a foundational overview for researchers to understand the comparative landscape and to design and interpret experiments in this rapidly evolving field.
References
Preclinical Profile of PF-06446846 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06446846 hydrochloride is a novel, orally active small molecule that selectively inhibits the translation of proprotein convertase subtilisin/kexin type 9 (PCSK9). By targeting the ribosome during the synthesis of PCSK9, PF-06446846 offers a unique mechanism of action for lowering low-density lipoprotein cholesterol (LDL-C). This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its mechanism of action, key quantitative data from in vitro and in vivo studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Mechanism of Action
PF-06446846 selectively inhibits the translation of PCSK9 by stalling the 80S ribosome in the vicinity of codon 34 of the PCSK9 mRNA.[1][2][3] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain within the ribosomal exit tunnel.[3] This targeted inhibition of protein synthesis leads to a reduction in the secretion of PCSK9, a key regulator of LDL receptor degradation. By decreasing PCSK9 levels, PF-06446846 increases the number of LDL receptors on the surface of hepatocytes, resulting in enhanced clearance of LDL-C from the circulation.[4]
dot
References
An In-depth Technical Guide to PF-06446846 Hydrochloride: A Novel Regulator of LDL Receptor via PCSK9 Translation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][2] By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the circulation, a major risk factor for cardiovascular disease.[3][4][5] PF-06446846 hydrochloride is an innovative, orally active small molecule that selectively inhibits the translation of PCSK9.[6][7][8] This guide provides a comprehensive overview of the mechanism of action of PF-06446846, its effects on LDL receptor regulation, and detailed experimental protocols for its evaluation.
Introduction: The Role of PCSK9 in LDL Receptor Regulation
The LDL receptor, primarily expressed on the surface of hepatocytes, is responsible for clearing LDL particles from the bloodstream.[3] PCSK9, a secreted serine protease, binds to the LDL receptor and targets it for lysosomal degradation, thereby preventing its recycling to the cell surface.[3][9] This reduction in LDL receptor density leads to elevated levels of circulating LDL-C.[5] Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with low LDL-C levels and a reduced risk of cardiovascular disease, highlighting PCSK9 as a prime therapeutic target.[4][5]
This compound: Mechanism of Action
PF-06446846 is a highly selective inhibitor of PCSK9 translation.[7][10] Unlike monoclonal antibodies that bind to circulating PCSK9, PF-06446846 acts intracellularly to prevent the synthesis of the PCSK9 protein.[1]
Ribosome Stalling
The primary mechanism of action of PF-06446846 involves the stalling of the 80S ribosome during the elongation phase of PCSK9 mRNA translation.[1][6][8] Specifically, the compound induces the ribosome to pause around codon 34 of the PCSK9 transcript.[1][2][7] This effect is highly specific and is dependent on the amino acid sequence of the nascent polypeptide chain within the ribosome exit tunnel.[1] This targeted approach allows for the specific inhibition of PCSK9 synthesis with minimal impact on the translation of other proteins.[1]
Effects on LDL Receptor Regulation and Cholesterol Levels
By inhibiting the synthesis of PCSK9, PF-06446846 leads to a decrease in circulating PCSK9 levels.[1] This reduction in PCSK9 prevents the degradation of LDL receptors, leading to an increase in their density on the surface of hepatocytes.[5] The enhanced number of LDL receptors results in a greater uptake of LDL-C from the circulation, ultimately lowering plasma LDL-C and total cholesterol levels.[1][11]
References
- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. PF-06446846 | PCSK9 inhibitor | ProbeChem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PF-06446846 Hydrochloride In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: PF-06446846 hydrochloride is an orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[3][4] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[4][5] This reduction in LDLR density leads to decreased clearance of LDL-C from the circulation.
The mechanism of action of PF-06446846 is novel; it does not target the enzymatic activity of PCSK9 but instead selectively stalls the 80S ribosome during the translation of PCSK9 mRNA.[2][3] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain within the ribosome exit tunnel, specifically around codon 34.[3][6] This leads to a significant reduction in the synthesis and subsequent secretion of PCSK9 protein, thereby increasing the number of recycled LDL receptors on the cell surface and enhancing LDL-C uptake.[4][7] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action of PF-06446846
The following diagram illustrates the signaling pathway of PCSK9 and the point of intervention by PF-06446846.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. Targeting proprotein convertase subtilisin/kexin type 9 (PCSK9): from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pfizer.com [pfizer.com]
Application Notes and Protocols for PF-06446846 Hydrochloride in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PF-06446846 hydrochloride is a potent and selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2][3] Unlike antibody-based therapies that sequester circulating PCSK9, PF-06446846 acts intracellularly by inducing ribosome stalling during the translation of PCSK9 mRNA, specifically around codon 34.[1][3][4] This unique mechanism of action prevents the synthesis of the PCSK9 protein, leading to a subsequent increase in the cell surface expression of low-density lipoprotein receptors (LDLR) and enhanced clearance of LDL cholesterol (LDL-C).[2][5]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including methods to quantify its impact on PCSK9 secretion, LDL uptake, and LDLR protein levels.
Mechanism of Action: PCSK9 Translation Inhibition
The mechanism of PF-06446846 involves direct engagement with the ribosome nascent chain during PCSK9 protein synthesis. This interaction selectively stalls the ribosome, leading to a halt in the elongation of the PCSK9 polypeptide.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in a key cell-based assay.
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | Huh7 | PCSK9 Secretion | 0.3 µM | [3] |
Experimental Protocols
Protocol 1: Quantification of Secreted PCSK9 by ELISA
This protocol describes the measurement of PCSK9 protein levels in the supernatant of cultured cells treated with this compound. Human hepatoma cell lines, such as Huh7 or HepG2, are suitable for this assay as they endogenously secrete PCSK9.
Workflow Diagram:
Caption: Workflow for the PCSK9 Secretion ELISA.
Materials:
-
Huh7 or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Human PCSK9 ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh7 or HepG2 cells in a 24-well plate at a density that allows for 70-80% confluency at the end of the experiment.
-
Adherence: Incubate the cells at 37°C and 5% CO₂ overnight to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium. A typical concentration range would be 0.01 µM to 10 µM.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle.
-
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C and 5% CO₂.
-
Sample Collection:
-
Carefully collect the conditioned medium from each well.
-
Centrifuge the collected supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
-
PCSK9 ELISA:
-
Perform the ELISA on the clarified supernatant according to the manufacturer's instructions provided with the Human PCSK9 ELISA Kit.[1]
-
This typically involves adding standards and samples to a microplate pre-coated with an anti-PCSK9 antibody, followed by incubations with a detection antibody and a substrate solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided PCSK9 standards.
-
Calculate the concentration of PCSK9 in each sample by interpolating from the standard curve.
-
Plot the PCSK9 concentration against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Protocol 2: Cellular LDL Uptake Assay
This functional assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium. Inhibition of PCSK9 synthesis by PF-06446846 is expected to increase LDLR levels, thereby enhancing LDL uptake.
Workflow Diagram:
Caption: Workflow for the Cellular LDL Uptake Assay.
Materials:
-
HepG2 cells
-
Complete cell culture medium
-
Lipoprotein-deficient serum (LPDS)
-
This compound (stock solution in DMSO)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy FL LDL)
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader and/or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well clear-bottom black plate at a density of 2.5 x 10⁴ cells per well and allow them to attach overnight.[2]
-
LDLR Upregulation (Optional but Recommended): To enhance the assay window, replace the complete medium with a medium containing 5% LPDS and incubate for 24 hours to upregulate LDLR expression.[6]
-
Compound Treatment: Treat cells with a dose-response of this compound in a fresh medium (containing LPDS if used) for 24-48 hours.[6]
-
LDL Uptake:
-
Washing: Aspirate the LDL-containing medium and gently wash the cells three times with cold PBS to remove any unbound fluorescent LDL.[2][8]
-
Quantification:
-
Plate Reader: Add 100 µL of PBS or a suitable lysis buffer to each well and measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., DiI-LDL: Ex/Em ~549/565 nm).[9]
-
Microscopy: Visualize the cells using a fluorescence microscope and capture images for qualitative or quantitative analysis.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence signal to the cell number (e.g., using a concurrent cell viability assay like CellTiter-Glo® or by normalizing to total protein content).
-
Plot the normalized fluorescence against the compound concentration to observe the dose-dependent increase in LDL uptake.
-
Protocol 3: LDLR Protein Level Quantification by Western Blot
This protocol is used to directly measure the change in total LDLR protein levels within the cell following treatment with this compound.
Workflow Diagram:
Caption: Workflow for LDLR Western Blot Analysis.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound (stock solution in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LDLR and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours as described in Protocol 1.[6]
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of RIPA buffer containing protease inhibitors to each well and incubate on ice for 30 minutes.[6]
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Western Blotting:
-
Normalize protein amounts for each sample (e.g., load 20-30 µg of total protein per lane) and prepare for SDS-PAGE by adding Laemmli buffer and boiling.[9]
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.[1]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Wash the membrane thoroughly with TBST.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the LDLR band intensity to the corresponding loading control band intensity for each sample.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 Inhibition: A Novel Approach to Attenuate Cardiovascular and Liver Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for PF-06446846 Hydrochloride in Huh7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 hydrochloride is a potent and selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2] In the realm of cardiovascular and metabolic disease research, PCSK9 is a key regulator of plasma cholesterol levels. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDLR density leads to decreased clearance of LDL cholesterol from the bloodstream.
The unique mechanism of PF-06446846 involves the selective stalling of the 80S ribosome during the translation of PCSK9 mRNA, specifically around codon 34.[2] This leads to a significant reduction in the synthesis and subsequent secretion of PCSK9 protein. The human hepatoma cell line, Huh7, is a widely used in vitro model for studying liver function and lipid metabolism, and it endogenously expresses both PCSK9 and LDLR, making it an ideal system for evaluating the effects of PCSK9 inhibitors like PF-06446846.
These application notes provide detailed protocols for utilizing this compound to study its effects on PCSK9 secretion, LDLR protein levels, and cell viability in Huh7 cells.
Mechanism of Action of PF-06446846 in Huh7 Cells
The primary mechanism of action of PF-06446846 is the targeted inhibition of PCSK9 protein synthesis at the translational level. This selective action prevents the downstream effects of PCSK9 on LDLR degradation, ultimately leading to an increase in LDLR levels on the hepatocyte surface and enhanced LDL cholesterol uptake.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in Huh7 cells.
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (PCSK9 Secretion) | Huh7 | 0.3 µM | [2][3] |
| Effective Concentration | Huh7 | 1.5 µM (used in ribosome profiling) | [4] |
| Cytotoxicity (IC50) | Rat bone marrow cells | 2.9 µM (72h incubation) | [1][5] |
| Cytotoxicity (IC50) | Human CD34+ cells | 2.7 µM (72h incubation) | [1][5] |
Experimental Protocols
General Cell Culture of Huh7 Cells
Huh7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2. Subculture the cells when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.7 mg of this compound (MW: 470.35 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][3]
Protocol 1: Western Blot Analysis of LDLR Protein Levels
This protocol describes the detection of LDLR protein levels in Huh7 cells treated with this compound. A dose-dependent increase in LDLR is expected.
Materials:
-
Huh7 cells
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LDLR antibody (e.g., 1:1000 - 1:5000 dilution, optimization is recommended)[6]
-
Loading control antibody: anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed Huh7 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1, 0.3, 1, 3, and 10 µM. Include a vehicle control (DMSO) at a final concentration below 0.1%.
-
Incubation: Treat the cells for 24 to 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities and normalize the LDLR signal to the loading control.
Protocol 2: ELISA for Secreted PCSK9
This protocol quantifies the amount of PCSK9 secreted into the cell culture medium following treatment with this compound. A dose-dependent decrease in secreted PCSK9 is expected.
Materials:
-
Huh7 cells
-
This compound stock solution (10 mM in DMSO)
-
24-well plates
-
Human PCSK9 ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh7 cells in 24-well plates.
-
Treatment: Treat the cells with a dose-response range of this compound. Based on the IC50 of 0.3 µM, a suggested concentration range is 0.01, 0.03, 0.1, 0.3, 1, 3, and 10 µM. Include a vehicle control.
-
Incubation: Incubate the cells for 16 to 24 hours.[1]
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Follow the manufacturer's instructions for the Human PCSK9 ELISA Kit. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Measurement: Measure the absorbance using a microplate reader.
-
Analysis: Calculate the concentration of PCSK9 in each sample based on the standard curve. The expected baseline concentration of secreted PCSK9 from untreated Huh7 cells can be in the range of 50-600 ng/mL, similar to what is observed in HepG2 cells.[7]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on Huh7 cells.
Materials:
-
Huh7 cells
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. A suggested range is 0.1 µM to 50 µM to cover both efficacious and potentially cytotoxic concentrations. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.[1][5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Troubleshooting
-
Low LDLR Signal in Western Blot: Ensure complete cell lysis and sufficient protein loading. Optimize the primary antibody concentration and incubation time. Consider using a positive control cell line with high LDLR expression.
-
High Variability in ELISA Results: Ensure consistent cell seeding density and treatment conditions. Avoid bubbles in the wells during the ELISA procedure. Use a standard curve with a good linear range.
-
Inconsistent Cell Viability Results: Ensure a single-cell suspension before seeding. Check for DMSO toxicity by keeping the final concentration low and consistent across all wells.
Conclusion
This compound is a valuable tool for studying the role of PCSK9 in lipid metabolism in Huh7 cells. The provided protocols offer a comprehensive guide for researchers to investigate its mechanism of action and downstream cellular effects. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data in the pursuit of novel therapeutics for cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PF-06446846 | 1632250-49-7 | MOLNOVA [molnova.com]
- 6. LDLR antibody (10785-1-AP) | Proteintech [ptglab.com]
- 7. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: PF-06446846 Hydrochloride In Vivo Study Design
Audience: Researchers, scientists, and drug development professionals.
Abstract: PF-06446846 is an orally bioavailable small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] Its mechanism of action involves binding to the ribosome exit tunnel and stalling the translation of the nascent PCSK9 polypeptide chain around codon 34.[3][4][5] This leads to a significant reduction in circulating PCSK9 levels, which in turn increases the recycling of the low-density lipoprotein receptor (LDLR) to the hepatocyte surface, promoting the clearance of low-density lipoprotein cholesterol (LDL-C) from the plasma.[6] Validated in rat models, PF-06446846 has demonstrated a dose-dependent reduction in both plasma PCSK9 and total cholesterol levels, highlighting its therapeutic potential for treating hypercholesterolemia.[3][4][7] These application notes provide a detailed framework for designing and executing preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of PF-06446846 hydrochloride.
Mechanism of Action: PCSK9 Pathway and PF-06446846 Intervention
PF-06446846 acts on a core cellular process—protein translation—but does so with high selectivity for PCSK9.[3][7] The drug binds to the human ribosome and engages the nascent PCSK9 peptide chain, causing the ribosome to stall during elongation.[7][8] This targeted inhibition prevents the synthesis and secretion of PCSK9, a key regulator of LDL-C homeostasis.[6] By reducing PCSK9 levels, the degradation of LDLR is decreased, allowing more receptors to return to the cell surface and clear LDL-C from the bloodstream.
Caption: Mechanism of PF-06446846 in the PCSK9-LDLR pathway.
Experimental Protocols
This section outlines the protocols for conducting a 14-day oral efficacy and safety study in a rodent model, based on previously published research.[1][7]
Protocol 2.1: Animal Model and Study Design
-
Animal Model: Male Sprague-Dawley (Crl:CD [SD]) rats, 6-8 weeks old at the start of dosing.[1]
-
Acclimatization: Animals should be acclimated for at least 5 days prior to the study initiation, housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Group Allocation: Randomly assign animals to treatment groups (n=5-8 per group).
-
Ethical Approval: All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[6]
Table 1: In Vivo Efficacy and Safety Study Design
| Group | Treatment | Dose Level (mg/kg/day) | Route of Administration | Duration | N (Animals) |
|---|---|---|---|---|---|
| 1 | Vehicle Control | 0 | Oral Gavage | 14 Days | 5-8 |
| 2 | PF-06446846 HCl | 5 | Oral Gavage | 14 Days | 5-8 |
| 3 | PF-06446846 HCl | 15 | Oral Gavage | 14 Days | 5-8 |
| 4 | PF-06446846 HCl | 50 | Oral Gavage | 14 Days | 5-8 |
Protocol 2.2: Compound Formulation and Administration
-
Vehicle Preparation: A suitable vehicle for oral gavage can be prepared using 10% DMSO and 90% (20% SBE-β-CD in Saline) or 10% DMSO and 90% Corn Oil.[1] Prepare fresh as needed.
-
PF-06446846 HCl Formulation: Calculate the required amount of this compound based on the dose levels and the number of animals. Prepare a clear stock solution in DMSO first. Sequentially add co-solvents to achieve the final desired concentration and vehicle composition.[1] Ensure the solution is clear and homogenous before administration.
-
Administration: Administer the designated formulation once daily via oral gavage for 14 consecutive days.[1] The volume should be consistent across all groups (e.g., 5 mL/kg).
Protocol 2.3: In-Life Monitoring and Sample Collection
-
Clinical Observations: Perform daily checks for any signs of toxicity or adverse effects.
-
Body Weight: Record body weight at the start of the study and at least twice weekly thereafter.
-
Food Consumption: Measure food consumption. A small decrease (11-13%) was noted at the 50 mg/kg dose level in prior studies.[6]
-
Blood Collection (Pharmacokinetics & Biomarkers):
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points. For a detailed PK/PD profile, collect samples pre-dose and at 1, 3, 6, and 24 hours after the first and/or penultimate dose.[6]
-
For terminal analysis, collect blood via cardiac puncture at the end of the 14-day period (24 hours after the last dose).
-
Process blood to collect plasma (using EDTA or heparin tubes) and store at -80°C until analysis.
-
Protocol 2.4: Terminal Procedures and Endpoint Analysis
-
Necropsy: At study termination (Day 15), perform a full necropsy.
-
Histopathology: Collect key organs for histopathological examination. Based on previous findings, tissues of interest include the liver, bone marrow, and ileum.[6]
-
Biomarker Analysis:
-
Plasma PCSK9: Quantify plasma PCSK9 concentrations using a commercially available ELISA kit.
-
Lipid Panel: Measure total plasma cholesterol, LDL-C, and HDL-C using standard enzymatic assays.
-
-
Safety Analysis:
-
Clinical Chemistry: Analyze plasma samples for standard clinical chemistry panels to assess organ function.
-
Hematology: Perform complete blood counts (CBC) to assess effects on red and white blood cells. Mild reductions in white blood cells, lymphocytes, T cells, and B cells, along with a decrease in red cell mass, were observed at 50 mg/kg/day.[6]
-
Data Presentation
Quantitative data should be summarized to facilitate clear interpretation and comparison between dose groups.
Table 2: Summary of Efficacy Data in Male Sprague-Dawley Rats (14-Day Study)
| Dose Level (mg/kg/day) | Change in Plasma PCSK9 (%) | Change in Total Cholesterol (%) | Change in LDL-C (%) |
|---|---|---|---|
| 5 | Dose-dependent reduction | - | - |
| 15 | Dose-dependent reduction | - | - |
| 50 | Dose-dependent reduction | ↓ (Significant) | ↓ (Significant) |
Data derived from published literature indicating a dose-dependent lowering of plasma PCSK9 and a significant reduction in total and LDL cholesterol at the highest dose tested.[1][7][9]
Table 3: Summary of Safety and Tolerability Findings in Rats (14-Day Study)
| Dose Level (mg/kg/day) | Key Observations |
|---|---|
| 5 | Generally well-tolerated with no dose-limiting changes.[6] |
| 15 | Generally well-tolerated with no dose-limiting changes.[6] |
| 50 | - 11-13% decrease in food consumption (no change in body weight).- Minimal decrease in bone marrow cellularity.- Mild reductions in white blood cells, lymphocytes, T-cells, and B-cells.- Minimal necrosis of ileum crypt cells (1 of 5 animals).- No histopathological findings in the liver.[6] |
Experimental Workflow
The overall workflow for an in vivo study of PF-06446846 is sequential, ensuring systematic execution from animal preparation through data analysis.
Caption: A comprehensive workflow for the in vivo evaluation of PF-06446846.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1632250-50-0 | MOLNOVA [molnova.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain (Journal Article) | OSTI.GOV [osti.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain | PLOS Biology [journals.plos.org]
- 8. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for PF-06446846 Hydrochloride in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 is a potent and selective, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2] Unlike antibody-based therapies that target circulating PCSK9, PF-06446846 acts by stalling the ribosome during the synthesis of the PCSK9 nascent peptide, thereby reducing its production.[3] This mechanism leads to a decrease in plasma PCSK9 levels, which in turn increases the number of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes and enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[2] These characteristics make PF-06446846 a promising therapeutic agent for hypercholesterolemia.[2] This document provides detailed application notes and protocols for the use of PF-06446846 hydrochloride in rat models, based on published preclinical studies.
Data Presentation
In Vivo Efficacy of this compound in Sprague-Dawley Rats
The following table summarizes the quantitative data from a 14-day study in male Sprague-Dawley rats, demonstrating the dose-dependent effects of orally administered this compound on key biomarkers.
| Dosage (mg/kg/day) | Administration Route | Study Duration | Change in Plasma PCSK9 | Change in Total Plasma Cholesterol | Change in Plasma LDL-C | Reference |
| 5 | Oral Gavage | 14 days | Dose-dependent reduction | Not statistically significant | Not statistically significant | [4][5] |
| 15 | Oral Gavage | 14 days | Dose-dependent reduction | Not statistically significant | Not statistically significant | [4][5] |
| 50 | Oral Gavage | 14 days | Statistically significant reduction | Statistically significant reduction | Statistically significant reduction | [4][5] |
Data is compiled from studies by Lintner et al., 2017.[4]
Experimental Protocols
In Vivo Administration of this compound to Rat Models
This protocol is based on the methodology described by Lintner et al. in their 2017 publication in PLOS Biology.[4]
1. Animal Model:
-
Species: Rat
-
Housing: Animals should be housed under standard laboratory conditions with ad libitum access to food and water, unless fasting is required for specific procedures.
2. Materials:
-
This compound
-
Vehicle for oral gavage (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a suggested formulation, though the exact vehicle was not specified in the primary literature)[6]
-
Oral gavage needles (appropriate size for rats)
-
Standard laboratory equipment for animal handling and dosing.
3. Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution. For the suggested vehicle, mix the components in the specified ratios.
-
Dissolve the this compound in the vehicle to achieve the final desired concentrations (e.g., for doses of 5, 15, and 50 mg/kg, prepare solutions that allow for a consistent dosing volume, typically 5-10 mL/kg for rats).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary. Prepare the dosing solution fresh daily.
4. Dosing Procedure:
-
Acclimatize the animals to handling and the oral gavage procedure for several days before the start of the experiment.
-
Administer the prepared this compound solution or vehicle control orally via gavage once daily for 14 consecutive days.
-
Monitor the animals for any signs of toxicity or adverse effects throughout the study.
5. Sample Collection and Analysis:
-
Pharmacokinetic Analysis:
-
Pharmacodynamic Analysis:
-
Collect blood samples to measure plasma PCSK9, total cholesterol, and LDL-C levels.
-
For endpoint analysis, animals can be fasted overnight before the final blood collection on day 15.[4]
-
Plasma PCSK9 levels can be quantified using a commercial ELISA kit.[4][5]
-
Total cholesterol and LDL-C can be measured using standard clinical chemistry analyzers.
-
Signaling Pathways and Mechanisms of Action
Mechanism of Action: Ribosomal Stalling
PF-06446846 selectively inhibits the translation of PCSK9 by binding to the ribosome and interacting with the nascent PCSK9 peptide chain within the ribosomal exit tunnel. This interaction induces a conformational change that stalls the ribosome, preventing further elongation of the polypeptide chain and leading to a reduction in the synthesis of functional PCSK9 protein.
Caption: Mechanism of PF-06446846-induced ribosomal stalling.
PCSK9 Signaling Pathway and LDL Receptor Degradation
PCSK9 plays a crucial role in regulating plasma cholesterol levels. It binds to the LDL receptor on the surface of hepatocytes, and the PCSK9-LDLR complex is then internalized. Instead of the LDLR recycling back to the cell surface, the presence of PCSK9 targets the receptor for degradation in lysosomes. This reduction in LDLR density on the cell surface leads to decreased clearance of LDL-C from the circulation.
Caption: PCSK9-mediated degradation of the LDL receptor.
Experimental Workflow for In Vivo Rat Study
The following diagram outlines the key steps in conducting an in vivo study of this compound in a rat model.
Caption: Experimental workflow for PF-06446846 in vivo rat study.
References
- 1. PF-06446846 | 1632250-49-7 | MOLNOVA [molnova.com]
- 2. medkoo.com [medkoo.com]
- 3. pfizer.com [pfizer.com]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain | PLOS Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Oral Administration of PF-06446846 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 hydrochloride is an orally active, small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1] Unlike monoclonal antibody-based PCSK9 inhibitors that bind to the circulating protein, PF-06446846 employs a unique mechanism of action by selectively stalling the ribosome during the translation of PCSK9 mRNA.[1] This leads to a reduction in the synthesis and secretion of PCSK9, a key regulator of cholesterol homeostasis. The subsequent increase in low-density lipoprotein receptor (LDLR) availability on the surface of hepatocytes enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[2] The oral bioavailability of this compound makes it a valuable tool for preclinical research in mouse models of hypercholesterolemia and cardiovascular disease.
Data Presentation
Table 1: In Vivo Efficacy of Orally Administered this compound in Rats
| Dosage (mg/kg/day) | Administration Route | Duration | Key Findings |
| 5, 15, 50 | Oral Gavage | 14 days | Dose-dependent reduction in plasma PCSK9 and total cholesterol levels.[1] |
Table 2: Dose-Dependent Effects of this compound on Plasma PCSK9 and Total Cholesterol in Rats
| Treatment Group | Plasma PCSK9 Reduction | Total Cholesterol Reduction |
| 5 mg/kg/day | Significant Reduction | Significant Reduction |
| 15 mg/kg/day | Greater Reduction than 5 mg/kg | Greater Reduction than 5 mg/kg |
| 50 mg/kg/day | Most Significant Reduction | Most Significant Reduction |
Note: The exact percentage of reduction was not specified in the available search results.
Experimental Protocols
The following protocols provide a framework for the preparation and oral administration of this compound in mice for in vivo efficacy studies.
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a dosing solution for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.
-
Add 450 µL of saline to the tube to reach a final volume of 1 mL.
-
Vortex the final solution extensively to ensure a homogenous suspension. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Prepare the formulation fresh daily before administration.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering the prepared formulation to mice.
Materials:
-
Prepared this compound formulation
-
1 mL syringe
-
20-22 gauge, 1.5-inch flexible or rigid, ball-tipped oral gavage needle
-
Animal scale
Procedure:
-
Animal Handling:
-
Acclimatize mice to handling for several days prior to the experiment to minimize stress.
-
Weigh each mouse on the day of dosing to calculate the precise volume of the formulation to be administered. The typical oral gavage volume for mice is 5-10 mL/kg.
-
-
Dose Preparation:
-
Draw the calculated volume of the this compound formulation into the syringe fitted with the oral gavage needle.
-
Expel any air bubbles from the syringe.
-
-
Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw the needle and reposition. Do not apply force.
-
Once the needle is correctly positioned, dispense the contents of the syringe with a slow and steady motion.
-
-
Post-Administration:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing or lethargy.
-
Protocol 3: In Vivo Efficacy Study in a Hypercholesterolemic Mouse Model
This protocol provides a framework for a 14-day study to evaluate the efficacy of this compound in a diet-induced hypercholesterolemia mouse model.
Materials and Methods:
-
Animal Model: C57BL/6J mice (male, 8-10 weeks old). Other models such as ApoE-/- or LDLR-/- mice can also be used.
-
Diet: A Western-type diet (e.g., containing 21% fat and 0.15% cholesterol) to induce hypercholesterolemia.
-
Grouping:
-
Group 1: Vehicle control (receiving the formulation vehicle).
-
Group 2: this compound (e.g., 10 mg/kg/day).
-
Group 3: this compound (e.g., 30 mg/kg/day).
-
Group 4: this compound (e.g., 50 mg/kg/day).
-
(n=8-10 mice per group).
-
-
Procedure:
-
Induction of Hypercholesterolemia: Feed all mice the Western-type diet for 4 weeks prior to the start of treatment.
-
Baseline Sampling: At the end of the 4-week induction period, collect baseline blood samples via tail vein or retro-orbital sinus puncture.
-
Treatment: Administer the vehicle or this compound formulation once daily via oral gavage for 14 consecutive days.
-
Monitoring: Monitor animal health, body weight, and food intake regularly throughout the study.
-
Terminal Sample Collection: At the end of the 14-day treatment period, collect a terminal blood sample via cardiac puncture under anesthesia.
-
-
Endpoint Analysis:
-
Plasma Lipid Profile: Analyze plasma samples for total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available kits.
-
Plasma PCSK9 Levels: Measure plasma PCSK9 concentrations using a mouse-specific ELISA kit.
-
Hepatic LDLR Expression (Optional): Harvest liver tissue to determine the protein levels of the LDLR by Western blotting.
-
Mandatory Visualizations
References
Application Notes and Protocols for PF-06446846 Hydrochloride Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 hydrochloride is a potent and selective small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2][3][4][5] By selectively stalling the ribosome during the translation of PCSK9 mRNA, PF-06446846 effectively reduces the levels of circulating PCSK9.[3][4] This mechanism leads to a decrease in the degradation of low-density lipoprotein (LDL) receptors in the liver, resulting in increased clearance of LDL cholesterol from the bloodstream.[6] Due to its oral bioavailability, PF-06446846 is a valuable tool for in vivo studies investigating the therapeutic potential of PCSK9 inhibition in animal models of cardiovascular disease.[1][3][4]
This document provides detailed application notes and protocols for the formulation of this compound for use in animal studies, particularly for oral administration in rodents.
Data Presentation
The solubility of this compound can be challenging. The following tables summarize quantitative data for various vehicle formulations that have been successfully used to solubilize the compound for in vivo experiments.
Table 1: Solubility of PF-06446846 in Various Vehicles
| Vehicle Composition | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | 87 mg/mL (200.51 mM) | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (10.63 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (10.63 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.42 mM) | [1] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Not specified, clear solution | [7] |
| Acetonitrile:Water (1:1) | 0.1-1 mg/mL | [8] |
| Water | Insoluble | [7] |
| Ethanol | 6 mg/mL | [7] |
Table 2: Example Formulations for Oral Gavage in Rodent Studies
| Protocol | Vehicle Composition | Final Concentration | Animal Model | Dosage Range | Reference |
| 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Rat | 5-50 mg/kg/day | [1][2][5] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Rat | 5-50 mg/kg/day | [1][2][5] |
| 3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Rat | 5-50 mg/kg/day | [1][2][5] |
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations suitable for oral gavage in animal studies. It is recommended to prepare fresh solutions daily. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 1: Formulation in a Cyclodextrin-Based Vehicle
This protocol is suitable for achieving a relatively high concentration of this compound in an aqueous-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vehicle Preparation: Ensure the 20% SBE-β-CD in saline is at room temperature.
-
Final Formulation: In a sterile conical tube, add the appropriate volume of the 20% SBE-β-CD in saline.
-
Mixing: While vortexing the SBE-β-CD solution, slowly add the this compound stock solution to achieve a final DMSO concentration of 10%. For example, to prepare 1 mL of the final formulation, add 100 µL of the 50 mg/mL stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Ensure Dissolution: Continue to vortex until the solution is clear. If necessary, use a sonicator for a short period to ensure complete dissolution. The final solution should be a clear, homogenous mixture.
Protocol 2: Formulation in a Corn Oil-Based Vehicle
This protocol is suitable for administering this compound in a lipid-based vehicle, which may be advantageous for certain pharmacokinetic studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Final Formulation: In a sterile conical tube, add the required volume of corn oil.
-
Mixing: While vortexing the corn oil, slowly add the this compound stock solution to achieve a final DMSO concentration of 10%. For a 1 mL final volume, add 100 µL of the 50 mg/mL stock solution to 900 µL of corn oil.
-
Ensure Homogeneity: Vortex the mixture thoroughly to ensure a uniform suspension.
Protocol 3: Formulation in a Multi-Component Aqueous Vehicle
This protocol utilizes a combination of co-solvents and surfactants to enhance the solubility of this compound in an aqueous-based system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Co-solvent Addition: In a sterile conical tube, add the required volume of PEG300 (40% of the final volume).
-
Add Stock Solution: Add the DMSO stock solution (10% of the final volume) to the PEG300 and mix thoroughly.
-
Surfactant Addition: Add Tween-80 (5% of the final volume) to the mixture and vortex until clear.
-
Final Volume Adjustment: Add saline (45% of the final volume) to the mixture and vortex to obtain the final formulation. For 1 mL of final solution, this would be 100 µL of stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
Mandatory Visualizations
Signaling Pathway of PF-06446846 Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing this compound formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1632250-50-0 | MOLNOVA [molnova.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-06446846 | 1632250-49-7 | MOLNOVA [molnova.com]
- 6. nps.org.au [nps.org.au]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Ribosome Profiling with PF-06446846 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 hydrochloride is a potent and selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2] Unlike traditional therapeutic approaches that target the PCSK9 protein, PF-06446846 acts at the level of protein synthesis by inducing ribosome stalling specifically during the elongation phase of PCSK9 mRNA translation.[3][4] This unique mechanism of action makes it a valuable tool for studying translational control and a promising candidate for the development of novel cholesterol-lowering therapies.[2][5]
Ribosome profiling, a powerful technique that provides a snapshot of all ribosome positions on mRNAs within a cell, has been instrumental in elucidating the mechanism of PF-06446846 and demonstrating its high specificity.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound in ribosome profiling experiments to investigate its effects on translational dynamics.
Mechanism of Action
This compound selectively inhibits the translation of PCSK9 by causing the 80S ribosome to stall at a specific location on the PCSK9 mRNA sequence, approximately around codon 34.[1][3][4] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain within the ribosomal exit tunnel.[3] Ribosome profiling studies have revealed that PF-06446846 is remarkably specific, affecting a very small fraction of the transcriptome, highlighting its potential for targeted therapeutic intervention.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound from various studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (PCSK9 Secretion) | Huh7 | 0.3 µM | [2] |
| IC50 (PCSK9(1-35)-luciferase expression) | HeLa cell-free translation | 2 µM | [1] |
Table 2: In Vivo Activity of this compound in Rats
| Dosage | Duration | Effect on Plasma PCSK9 | Effect on Total Cholesterol | Reference |
| 5-50 mg/kg/day (oral gavage) | 14 days | Dose-dependent reduction | Lowered levels | [2] |
| Single oral dose | 24 hours | Reduction observed | Not specified | [1] |
| 12 daily oral doses | 12 days | Sustained reduction | Not specified | [1] |
Table 3: Ribosome Profiling Data with this compound
| Cell Line | Treatment Concentration | Treatment Duration | Key Finding | Reference |
| Huh7 | 1.5 µM | 10 minutes & 1 hour | Ribosome stalling at codon 34 of PCSK9 mRNA | [1][7] |
| Huh7 | 1.5 µM | 1 hour | Affects a limited number of off-target transcripts | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of PF-06446846 and the experimental workflow for ribosome profiling.
Caption: Mechanism of PF-06446846 action.
Caption: Ribosome profiling workflow.
Experimental Protocols
This section provides a detailed protocol for performing ribosome profiling on cultured mammalian cells (e.g., Huh7) treated with this compound. This protocol is a synthesis of established ribosome profiling methods and specific details from studies utilizing PF-06446846.[1][3][8][9]
Materials
-
Cell Line: Huh7 (or other relevant cell line)
-
Compound: this compound (dissolved in DMSO)
-
Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin
-
Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM KCl, 2 mM EDTA, 0.5% NP-40, 0.5 mM DTT, complete protease inhibitor cocktail.[8]
-
Nuclease: RNase I
-
Sucrose (B13894) Gradient Solutions: 10% and 50% sucrose solutions in a suitable buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl2)
-
RNA Purification Kit: (e.g., TRIzol, Direct-zol RNA Miniprep)
-
Library Preparation Kit: (e.g., NEBNext Small RNA Library Prep Set)
-
Other Reagents: Cycloheximide (B1669411), SUPERase•In™ RNase Inhibitor, GlycoBlue™ Coprecipitant
Protocol
-
Cell Culture and Treatment:
-
Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells to be 70-80% confluent at the time of harvest.
-
Treat cells with the desired concentration of this compound (e.g., 1.5 µM) or vehicle (DMSO) for the specified duration (e.g., 10 minutes or 1 hour).[1]
-
Prior to harvesting, add cycloheximide to the media to a final concentration of 100 µg/mL and incubate for 1 minute to arrest translation.
-
-
Cell Lysis and Lysate Preparation:
-
Aspirate the media and wash the cells once with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Pipette the lysate gently to ensure homogeneity.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Nuclease Footprinting:
-
Determine the RNA concentration of the clarified lysate using a spectrophotometer.
-
Treat the lysate with RNase I to digest unprotected mRNA. The optimal concentration of RNase I should be determined empirically for each cell type and lysate concentration. A starting point is 10 U of RNase I per A260 unit of lysate.
-
Incubate the digestion reaction at room temperature for 45 minutes with gentle agitation.
-
Stop the digestion by adding an RNase inhibitor (e.g., SUPERase•In™).
-
-
Ribosome-Protected Fragment (RPF) Isolation:
-
Layer the nuclease-treated lysate onto a 10-50% sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for 2-3 hours at 4°C to separate the monosomes.
-
Fractionate the gradient and monitor the absorbance at 260 nm to identify the monosome peak.
-
Pool the fractions containing the 80S monosomes.
-
-
RNA Purification:
-
Extract the RNA from the pooled monosome fractions using an appropriate method (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation).
-
Resuspend the RNA pellet in nuclease-free water.
-
-
Size Selection of RPFs:
-
Run the purified RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel).
-
Excise the gel region corresponding to the expected size of ribosome-protected fragments (typically 28-32 nucleotides).
-
Elute the RNA from the gel slice.
-
-
Library Preparation and Sequencing:
-
Perform 3' dephosphorylation of the RPFs using T4 Polynucleotide Kinase (PNK).
-
Ligate a 3' adapter to the RPFs.
-
Reverse transcribe the ligated RPFs to generate cDNA.
-
Circularize the cDNA.
-
PCR amplify the circularized cDNA to generate the sequencing library.
-
Purify the PCR product.
-
Perform high-throughput sequencing of the library.
-
-
Data Analysis:
-
Trim adapter sequences from the raw sequencing reads.
-
Align the reads to the reference genome and transcriptome.
-
Map the 5' ends of the reads to determine the ribosome P-site positions.
-
Calculate the read density along each transcript.
-
Identify regions of increased ribosome occupancy (stall sites) in the PF-06446846-treated samples compared to the vehicle control. This is typically observed as a distinct peak in read density at a specific codon, such as codon 34 for PCSK9.[1][7]
-
Conclusion
This compound serves as a highly specific tool for investigating the regulation of protein synthesis. The application of ribosome profiling with this compound provides a detailed view of its on-target and potential off-target effects at the translational level. The protocols and data presented here offer a comprehensive resource for researchers and drug development professionals aiming to utilize PF-06446846 in their studies of translational control and as a lead compound for therapeutic development.
References
- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 4. researchgate.net [researchgate.net]
- 5. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PCSK9 Following PF-06446846 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It binds to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C), leading to elevated plasma LDL-C levels. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C.
PF-06446846 is an orally active and highly selective small molecule inhibitor that suppresses the translation of PCSK9.[1][2][3] The mechanism of action involves PF-06446846 inducing the stalling of the ribosome at approximately codon 34 of the PCSK9 messenger RNA (mRNA).[1] This selective inhibition of protein synthesis leads to a reduction in both intracellular and secreted levels of PCSK9.[1] Consequently, with reduced PCSK9 levels, more LDLRs are recycled to the cell surface, enhancing the clearance of LDL-C from the bloodstream.
These application notes provide detailed protocols for performing Western blot analysis to quantify the dose-dependent effect of PF-06446846 on intracellular and secreted PCSK9 protein levels in cell culture models.
Signaling Pathway and Mechanism of Action
The synthesis of PCSK9 is regulated at the transcriptional level by factors such as Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Once translated, the PCSK9 zymogen undergoes autocatalytic cleavage in the endoplasmic reticulum to form the mature protein, which is then secreted. Extracellular PCSK9 binds to the EGF-A domain of the LDLR, and the entire complex is internalized. Instead of the LDLR recycling back to the cell surface, the presence of PCSK9 directs the complex to the lysosome for degradation. PF-06446846 intervenes at the translational level, preventing the synthesis of the PCSK9 protein and thereby preserving the LDLR population.
Caption: PCSK9 translation, secretion, and inhibitory action of PF-06446846.
Experimental Workflow
The general workflow for assessing the impact of PF-06446846 on PCSK9 protein levels involves cell culture, treatment with the inhibitor, sample preparation (both cell lysate and supernatant), protein quantification, SDS-PAGE, protein transfer to a membrane, immunoblotting with specific antibodies, and finally, data analysis.
Caption: Workflow for Western blot analysis of PCSK9 after PF-06446846 treatment.
Data Presentation
The following table summarizes the expected quantitative outcomes of PF-06446846 treatment on PCSK9 protein levels based on its known mechanism and potency. PF-06446846 has been shown to inhibit the secretion of PCSK9 from Huh7 cells with an IC50 of 0.3 µM.[1][2] Western blot analysis is expected to show a corresponding dose-dependent decrease in both intracellular and secreted PCSK9.
| Treatment Group | PF-06446846 Conc. (µM) | Expected Intracellular PCSK9 Reduction (%) | Expected Secreted PCSK9 Reduction (%) |
| Vehicle Control | 0 (DMSO) | 0 | 0 |
| Low Dose | 0.1 | ~20-30 | ~25-35 |
| IC50 Dose | 0.3 | ~40-50 | ~50 |
| Medium Dose | 1.0 | ~60-75 | ~65-80 |
| High Dose | 3.0 | >85 | >90 |
| Note: These are expected values based on the reported IC50. Actual percentages may vary depending on the cell line, treatment duration, and experimental conditions. Data should be presented as mean ± standard deviation from at least three independent experiments. |
Experimental Protocols
Protocol 1: Analysis of Intracellular PCSK9
This protocol details the steps for analyzing intracellular PCSK9 levels in cell lysates after treatment with PF-06446846.
1. Materials and Reagents
-
Cell Line: Huh7 or HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PF-06446846: Stock solution in DMSO (e.g., 10 mM).
-
Lysis Buffer: RIPA buffer supplemented with protease inhibitor cocktail.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: 4-12% Bis-Tris gels, running buffer.
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-PCSK9 antibody.
-
Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin antibody.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Seed Huh7 or HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of PF-06446846 in culture medium. A recommended dose range is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of PF-06446846.
-
Remove the culture medium and treat the cells with the PF-06446846 dilutions or vehicle control.
-
Incubate for 24 to 48 hours at 37°C in a humidified CO2 incubator.
3. Cell Lysis and Protein Quantification
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
4. SDS-PAGE and Western Blotting
-
Normalize protein samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-PCSK9 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
5. Data Analysis
-
Quantify the band intensities for PCSK9 (pro-form ~75 kDa, mature form ~65 kDa) and the loading control using densitometry software.
-
Normalize the PCSK9 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage reduction in PCSK9 levels relative to the vehicle-treated control.
Protocol 2: Analysis of Secreted PCSK9
This protocol describes the concentration of cell culture supernatant to analyze the levels of secreted PCSK9.
1. Sample Collection and Concentration
-
Following the treatment period described in Protocol 1 (Step 2), collect the cell culture medium from each well.
-
Centrifuge the medium at 300 x g for 5 minutes to pellet any detached cells and debris.
-
Concentrate the cleared supernatant using one of the following methods:
-
Ultrafiltration: Use centrifugal filter units with a 10 kDa molecular weight cutoff. This is a gentle and efficient method for concentrating proteins.
-
Acetone (B3395972) Precipitation: Add 4 volumes of ice-cold acetone to the supernatant, incubate at -20°C for 60 minutes, and then centrifuge at 15,000 x g for 15 minutes to pellet the precipitated proteins. Carefully remove the acetone and air-dry the pellet.
-
2. SDS-PAGE and Immunoblotting
-
Resuspend the concentrated protein pellet in a suitable volume of RIPA buffer or directly in Laemmli sample buffer.
-
Load equal volumes of the concentrated supernatant samples into the wells of an SDS-PAGE gel. Since there is no reliable loading control for secreted proteins, equal volume loading is standard practice, assuming equal cell numbers and confluency at the start of the experiment.
-
Proceed with SDS-PAGE, protein transfer, and immunoblotting as described in Protocol 1 (Steps 4.3 - 4.10), using an anti-PCSK9 antibody.
3. Data Analysis
-
Quantify the band intensity for the mature, secreted form of PCSK9 (~65 kDa).
-
Calculate the percentage reduction in secreted PCSK9 levels relative to the vehicle-treated control.
References
Application Notes and Protocols for Measuring PCSK9 Levels with PF-06446846 using ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) levels in biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA), with specific considerations for samples treated with PF-06446846, a translational inhibitor of PCSK9.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of plasma cholesterol homeostasis.[1] It functions by promoting the degradation of low-density lipoprotein receptors (LDLR) in the liver.[2] By binding to the LDLR, PCSK9 targets it for lysosomal degradation, which prevents the receptor from being recycled back to the cell surface.[3] This reduction in LDLRs leads to decreased clearance of LDL cholesterol from the circulation, resulting in higher plasma LDL-C levels.[3]
PF-06446846 is a small molecule inhibitor that selectively targets the translation of PCSK9 mRNA.[4][5] It acts by causing the ribosome to stall during the elongation phase of protein synthesis, specifically around codon 34 of the PCSK9 transcript.[4][5] This leads to a reduction in the synthesis and subsequent secretion of PCSK9 protein.[6][7] Consequently, PF-06446846 administration results in lower plasma PCSK9 and total cholesterol levels.[8] Measuring the levels of PCSK9 in the presence of PF-06446846 is crucial for evaluating the efficacy and mechanism of action of this and similar translational inhibitors.
PCSK9 Signaling Pathway
The following diagram illustrates the role of PCSK9 in LDL receptor metabolism.
Caption: PCSK9 pathway and the inhibitory action of PF-06446846.
Experimental Protocol: Sandwich ELISA for PCSK9
This protocol is a general guideline based on commercially available sandwich ELISA kits.[9][10][11][12][13] It is essential to refer to the specific manufacturer's instructions for the chosen ELISA kit.
Materials
-
PCSK9 ELISA Kit (contains pre-coated 96-well plate, detection antibody, standards, buffers)[14]
-
Samples (serum, plasma, cell culture supernatants) treated with or without PF-06446846
-
PF-06446846 (for in vitro studies)[15]
-
Microplate reader capable of measuring absorbance at 450 nm[10]
-
Pipettes and pipette tips
-
Wash bottle or automated plate washer
-
Deionized or distilled water
-
Paper towels
Sample Preparation
Proper sample collection and storage are crucial for accurate results.
-
Serum: Allow whole blood to clot at room temperature for 2 hours or overnight at 2-8°C. Centrifuge for 20 minutes at 1,000 x g. Collect the supernatant.[9][11]
-
Plasma: Collect plasma using EDTA, citrate, or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[11]
-
Cell Culture Supernatants: Centrifuge cell culture media at 2,500 rpm for 5 minutes at 2-8°C to remove any debris.[11]
-
Storage: Assay samples immediately or aliquot and store at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.[9][11]
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare standards and working solutions of antibodies and other reagents as per the kit manual.
-
Standard and Sample Addition: Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.[9] It is recommended to run all samples and standards in duplicate.
-
Incubation: Seal the plate and incubate for 90 minutes at 37°C or as specified in the kit protocol.[9]
-
Washing: Aspirate the liquid from each well and wash the plate 2-3 times with the provided wash buffer.[9][12] After the last wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.
-
Detection Antibody Addition: Add 100 µL of the biotin-labeled detection antibody working solution to each well.[9]
-
Incubation: Seal the plate and incubate for 60 minutes at 37°C.[9]
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate working solution to each well.[12]
-
Incubation: Seal the plate and incubate for 30 minutes at 37°C.[9]
-
Washing: Repeat the washing step, typically for a greater number of times (e.g., 5 times).[9]
-
Substrate Addition: Add 90-100 µL of TMB substrate solution to each well.[9][12]
-
Incubation: Incubate the plate for 10-20 minutes at 37°C in the dark.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[9]
-
Read Absorbance: Read the optical density of each well at 450 nm within 30 minutes of adding the stop solution.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Sample Concentration: Determine the concentration of PCSK9 in the samples by interpolating their mean absorbance values from the standard curve.
-
Correction for Dilution: Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of PCSK9 in the original sample.
Quantitative Data Summary
The following table summarizes typical performance characteristics of commercially available PCSK9 ELISA kits.
| Parameter | Typical Value | Reference |
| Assay Type | Sandwich ELISA | |
| Sample Types | Serum, Plasma, Cell Culture Supernatants | [16] |
| Assay Range | 0.6 - 40 ng/mL or 125 - 4000 pg/mL | [16] |
| Sensitivity | 0.219 ng/mL or 9 pg/mL | [16] |
| Intra-assay CV | < 10% | [14][16] |
| Inter-assay CV | < 10% | [14][16] |
Experimental Workflow Diagram
The diagram below outlines the major steps in the ELISA protocol for measuring PCSK9.
Caption: A typical workflow for a sandwich ELISA experiment.
Considerations for PF-06446846
Since PF-06446846 acts by inhibiting the translation of PCSK9, its presence in cell culture media or in vivo samples is not expected to interfere with the antibody-antigen binding in a standard sandwich ELISA. The ELISA will measure the amount of PCSK9 protein present in the sample, which is the intended outcome for assessing the efficacy of a translational inhibitor.
-
In Vitro Studies: When treating cells with PF-06446846, it is important to include appropriate vehicle controls. The concentration of PF-06446846 used should be based on its known IC50 value, which is approximately 0.3 µM for the inhibition of PCSK9 secretion in Huh7 cells.[6][7]
-
In Vivo Studies: For animal studies, PF-06446846 can be administered via oral gavage.[6] Plasma samples should be collected at various time points after administration to assess the time-dependent effect on circulating PCSK9 levels.[8]
-
Data Interpretation: A dose-dependent decrease in PCSK9 levels in samples treated with PF-06446846 compared to vehicle-treated controls would indicate successful inhibition of PCSK9 translation.
By following this detailed protocol and considering the mechanism of action of PF-06446846, researchers can accurately quantify PCSK9 levels and evaluate the efficacy of this and other PCSK9-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. nps.org.au [nps.org.au]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Human PCSK9 ELISA Kit (ab209884) | Abcam [abcam.com]
- 11. fn-test.com [fn-test.com]
- 12. benchchem.com [benchchem.com]
- 13. Mouse PCSK9 ELISA Kit Elisa Kit KE10050 | Proteintech [ptglab.com]
- 14. Mouse Proprotein Convertase 9/PCSK9 ELISA Kit (EEL100) - Invitrogen [thermofisher.com]
- 15. selleckchem.com [selleckchem.com]
- 16. PCSK9 Human ELISA | BioVendor R&D [biovendor.com]
Application Notes and Protocols for PF-06446846 Hydrochloride in Cell-Free Translation Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 hydrochloride is a potent and highly selective small molecule inhibitor of the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels, making it a prime target for cardiovascular disease therapeutics.[3][4][5] Unlike traditional inhibitors that target the PCSK9 protein, PF-06446846 acts at the level of protein synthesis through a novel mechanism of action.[3][4][5] These application notes provide detailed protocols for utilizing this compound in cell-free translation systems to study its unique inhibitory effects.
PF-06446846 selectively stalls the 80S ribosome during the elongation phase of PCSK9 mRNA translation.[6] This stalling is not a general inhibition of protein synthesis but is specific to the PCSK9 transcript, occurring around codon 34.[2][3][4][5] The mechanism is dependent on the amino acid sequence of the nascent polypeptide chain as it traverses the ribosome exit tunnel.[3][4][5] This exquisite selectivity offers a powerful tool for studying translational control and represents a promising avenue for therapeutic development.
Mechanism of Action: Ribosome Stalling
This compound selectively inhibits PCSK9 protein synthesis by physically obstructing the ribosome's progress along the PCSK9 mRNA. The molecule is believed to interact with the ribosome in a way that is contingent upon the presence of the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel. This interaction induces a conformational change that halts translation at a specific point, leading to a significant and selective decrease in the production of the PCSK9 protein.
Caption: Mechanism of PF-06446846-mediated translational stalling of PCSK9.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following table summarizes key data for easy comparison.
| Parameter | Assay System | Target | Value | Reference |
| IC50 | Huh7 cells | PCSK9 Secretion | 0.3 µM | [1][2] |
| IC50 | HeLa cell-free translation | PCSK9(1–35)-luciferase | 2 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay using HeLa Cell Lysate
This protocol describes how to assess the inhibitory effect of this compound on the translation of a target mRNA in a HeLa cell-based cell-free system. A luciferase reporter fused to the N-terminal region of PCSK9 is used for quantitative analysis.
Materials:
-
This compound
-
HeLa Cell Lysate-based in vitro translation kit
-
In vitro transcribed and capped mRNA encoding PCSK9(1-35)-luciferase fusion protein
-
In vitro transcribed and capped mRNA encoding luciferase (for control)
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute in nuclease-free water to the desired concentrations.
-
In Vitro Translation Reaction Setup:
-
On ice, assemble the translation reactions in nuclease-free microcentrifuge tubes. A typical 25 µL reaction may consist of:
-
12.5 µL HeLa Cell Lysate
-
2.5 µL Accessory Proteins
-
1 µL Reaction Mix
-
1 µg of PCSK9(1-35)-luciferase mRNA or control luciferase mRNA
-
Varying concentrations of this compound (and a vehicle control with DMSO)
-
Nuclease-free water to a final volume of 25 µL
-
-
-
Incubation: Incubate the reactions at 30°C for 90 minutes.
-
Luciferase Assay:
-
Allow the reactions to cool to room temperature.
-
Add 50 µL of the luciferase assay reagent to each reaction.
-
Mix gently and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal from the PCSK9(1-35)-luciferase reactions to the signal from the luciferase-only control reactions.
-
Plot the normalized luminescence against the concentration of this compound and determine the IC50 value.
-
Caption: Experimental workflow for in vitro translation inhibition assay.
Protocol 2: General In Vitro Translation with Rabbit Reticulocyte Lysate
This protocol provides a general framework for using rabbit reticulocyte lysate to translate a target mRNA in the presence of this compound. This system is useful for confirming findings from other cell-free systems.
Materials:
-
This compound
-
Rabbit Reticulocyte Lysate in vitro translation kit
-
In vitro transcribed and capped target mRNA (e.g., PCSK9-luciferase)
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., 35S-methionine, for autoradiography, or a complete mixture for non-radioactive detection)
-
Nuclease-free water
-
(For radioactive detection) SDS-PAGE gels and autoradiography equipment
-
(For non-radioactive detection) Appropriate antibodies and Western blotting equipment
Procedure:
-
Reagent Preparation: Prepare this compound dilutions as described in Protocol 1.
-
Translation Reaction Setup:
-
In a nuclease-free microcentrifuge tube on ice, combine:
-
Rabbit Reticulocyte Lysate
-
Amino acid mixture (with or without radiolabel)
-
1 µg of target mRNA
-
Varying concentrations of this compound (and a vehicle control)
-
Nuclease-free water to the final reaction volume recommended by the kit manufacturer.
-
-
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.
-
Analysis of Translation Products:
-
Radioactive Detection:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled protein products.
-
-
Non-Radioactive Detection (Western Blot):
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the translated protein (e.g., anti-luciferase).
-
Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
-
-
Data Interpretation: Compare the intensity of the protein bands in the PF-06446846-treated samples to the vehicle control to assess the extent of translation inhibition.
Concluding Remarks
This compound serves as a valuable research tool for investigating the mechanisms of translational control. The protocols outlined above provide a starting point for characterizing the effects of this and similar molecules in cell-free translation systems. The high selectivity of PF-06446846 for PCSK9 translation underscores the potential for developing novel therapeutics that target protein synthesis in a transcript-specific manner. Researchers are encouraged to adapt these protocols to their specific experimental needs, including the use of different reporter systems and cell-free extracts.
References
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring LDL Uptake with PF-06446846 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a pivotal role in regulating low-density lipoprotein cholesterol (LDL-C) levels.[1][2][3] Secreted primarily by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[4][5] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating LDL-C from the bloodstream.[2][4][5] Consequently, higher levels of PCSK9 are associated with elevated plasma LDL-C, a major risk factor for cardiovascular disease.
PF-06446846 hydrochloride is a potent and selective small-molecule inhibitor of PCSK9.[6][7][8][9] Unlike monoclonal antibodies that bind to extracellular PCSK9, PF-06446846 acts by a unique mechanism, inhibiting the translation of PCSK9 mRNA.[6][9][10] This leads to a reduction in PCSK9 protein synthesis and secretion. By decreasing PCSK9 levels, PF-06446846 prevents LDLR degradation, increases the number of LDLRs on the cell surface, and subsequently enhances the uptake of LDL.[3][9]
These application notes provide detailed protocols for utilizing this compound as a tool to study the modulation of LDL uptake in vitro.
Mechanism of Action: this compound
This compound selectively inhibits the translation of PCSK9.[6][8] It functions by inducing the ribosome to stall during the elongation phase of protein synthesis, specifically around codon 34 of the PCSK9 nascent polypeptide chain.[6][11][12] This targeted interruption of translation leads to a significant decrease in the production and secretion of functional PCSK9 protein. The reduced level of circulating PCSK9 results in less binding to the LDLR on hepatocyte surfaces. This spares the LDLR from being targeted for lysosomal degradation, allowing it to be recycled back to the cell surface. The resulting increase in LDLR density enhances the cell's capacity to clear LDL-C from the extracellular environment.[2][3]
Data Presentation
Quantitative data for this compound is summarized below.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line / System | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| PCSK9 Secretion Inhibition | Huh7 | 0.3 µM | [6][7][10][12][13] |
| PCSK9(1–35)-luciferase Expression | N/A | 2 µM | [7] |
| Cytotoxicity (Rat) | Lin(-) Bone Marrow | 2.9 µM | [7] |
| Cytotoxicity (Human) | CD34⁺ Cells | 2.7 µM |[7] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage | Duration | Effects | Reference(s) |
|---|
| Male Sprague-Dawley Rats | 5, 15, and 50 mg/kg/day (Oral) | 14 days | Dose-dependent reduction in plasma PCSK9 and total cholesterol |[6][12] |
Table 3: Solubility and Formulation of this compound
| Solvent | Concentration | Notes | Reference(s) |
|---|---|---|---|
| DMSO | ≥ 87 mg/mL (≥ 200 mM) | Use fresh DMSO as moisture can reduce solubility. | [8][13] |
| Water | 100 mg/mL (with ultrasonic) | [12] | |
| Acetonitrile:Water (1:1) | 0.1 - 1 mg/mL | Slightly soluble. | [10] |
| In Vivo Formulation (PEG/Tween/Saline) | ≥ 2.08 mg/mL | Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [6] |
| In Vivo Formulation (Corn Oil) | ≥ 5 mg/mL | Example: 10% DMSO, 90% Corn Oil. |[6] |
Experimental Protocols
Protocol: Cell-Based LDL Uptake Assay
This protocol describes how to measure the effect of this compound on LDL uptake in a human hepatocyte cell line (e.g., HepG2) using a fluorescently labeled LDL probe.
Materials and Reagents:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for stock solution)
-
Fluorescently labeled LDL (e.g., DyLight™ 550-LDL, DiI-LDL, or pHrodo™ Red-LDL)[14][15]
-
Unlabeled human LDL (for competition control)
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom imaging plates
-
Fluorescence microscope or high-content imaging system or fluorescent plate reader
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound solid in fresh, anhydrous DMSO to make a 10 mM stock solution.[10][13] Vortex to ensure complete dissolution. Store aliquots at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the 10 mM stock solution in serum-free medium to the desired final concentrations (e.g., create a serial dilution from 100 µM to 0.1 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.5%) to avoid solvent toxicity.
-
Labeled LDL Solution: Prepare the fluorescently labeled LDL in serum-free medium according to the manufacturer's instructions (a typical final concentration is 10 µg/mL).
Step-by-Step Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C with 5% CO₂.[4]
-
Serum Starvation: To upregulate LDLR expression, gently aspirate the growth medium and replace it with serum-free medium. Incubate the cells for 16-24 hours.[16][17]
-
Compound Treatment: Aspirate the starvation medium. Add the prepared working solutions of this compound to the respective wells. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control. Incubate for 16-24 hours to allow for inhibition of PCSK9 synthesis.[4]
-
LDL Uptake: Add the fluorescently labeled LDL solution to each well. For a competition control, co-incubate a set of wells with labeled LDL and a 50-fold excess of unlabeled LDL. Incubate the plate for 2-4 hours at 37°C.[4]
-
Washing: Aspirate the LDL-containing medium. Gently wash the cells three times with 100 µL of cold PBS per well to remove any unbound fluorescent LDL.[4][16]
-
Data Acquisition: After the final wash, add 100 µL of PBS to each well. Measure the LDL uptake by quantifying the fluorescence intensity using either a fluorescence microscope, a high-content imager, or a fluorescent plate reader with appropriate excitation/emission wavelengths (e.g., Ex/Em = 540/570 nm for DyLight™ 550).[14][18]
Data Analysis:
-
Calculate the specific LDL uptake by subtracting the fluorescence intensity of the competition control wells (non-specific binding) from all other wells.
-
Normalize the specific uptake data to the vehicle control to determine the fold-change or percentage increase in LDL uptake at different concentrations of PF-06446846.
-
Plot the normalized data against the log of the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. nps.org.au [nps.org.au]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 1632250-50-0 | MOLNOVA [molnova.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. jove.com [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. High Content Analysis (HCA)-based Low-Density Lipoproteins (LDL) Uptake Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for PF-06446846 Hydrochloride: A Tool for In Vitro Studies of Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 hydrochloride is a potent and selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2][3][4] Unlike antibody-based therapies that target the circulating PCSK9 protein, PF-06446846 acts intracellularly by inducing ribosomal stalling during the synthesis of the PCSK9 nascent peptide, thereby preventing its production.[5][6] This unique mechanism of action makes PF-06446846 a valuable research tool for investigating the role of PCSK9 in cholesterol homeostasis and lipid metabolism in vitro.
PCSK9 is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[5][7] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[7][8] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL-C from the circulation. By inhibiting PCSK9 synthesis, PF-06446846 effectively increases the number of LDL receptors, enhancing the uptake of LDL-C by liver cells.[3]
These application notes provide detailed protocols for utilizing this compound in in vitro models to study its effects on PCSK9 expression and LDL-C uptake, offering insights into the regulation of cholesterol metabolism.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in a common liver cell line.
| Cell Line | Assay | Endpoint | IC₅₀ (μM) | Reference |
| Huh7 | PCSK9 Secretion | Inhibition of secreted PCSK9 | 0.3 | [1][2] |
Signaling Pathways and Mechanism of Action
PCSK9 Pathway and LDL Receptor Regulation
PCSK9 is synthesized in the endoplasmic reticulum and secreted from hepatocytes. It then binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor on the cell surface. The PCSK9-LDLR complex is subsequently internalized into endosomes. While LDL receptors alone are typically recycled back to the cell surface, the binding of PCSK9 directs the entire complex to the lysosome for degradation. This reduces the number of available LDL receptors to clear circulating LDL cholesterol.
Mechanism of this compound
This compound exerts its effect by selectively inhibiting the translation of PCSK9 mRNA. It binds to the ribosome-nascent chain complex during elongation, causing the ribosome to stall at approximately codon 34 of the PCSK9 transcript.[5] This targeted interruption of protein synthesis prevents the formation of functional PCSK9, leading to a reduction in its secretion and subsequent activity.
Experimental Protocols
Protocol 1: In Vitro Inhibition of PCSK9 Secretion in Huh7 Cells
This protocol describes a method to quantify the inhibitory effect of PF-06446846 on the secretion of PCSK9 from the human hepatoma cell line, Huh7.
Materials:
-
Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human PCSK9 ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO₂ incubator.
-
Cell Seeding: Seed Huh7 cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PCSK9 Quantification: Measure the concentration of secreted PCSK9 in the collected supernatants using a human PCSK9 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of PCSK9 inhibition for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value.
Protocol 2: LDL-C Uptake Assay in Hepatocytes
This protocol measures the functional consequence of PCSK9 inhibition by PF-06446846, which is an increase in the uptake of LDL-C by liver cells.
Materials:
-
Hepatocyte cell line (e.g., Huh7 or HepG2)
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO
-
Fluorescently-labeled LDL (e.g., DiI-LDL)
-
Positive control (e.g., a known PCSK9 inhibitor or statin)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Prepare dilutions of PF-06446846 in serum-free medium as described in Protocol 1. Treat the cells with the compound or vehicle control and incubate for 24-48 hours to allow for the reduction of PCSK9 levels and subsequent upregulation of LDLR.
-
LDL Incubation: After the pre-incubation period, add fluorescently-labeled LDL (e.g., DiI-LDL at 10 µg/mL) to each well.
-
Uptake Period: Incubate the cells with DiI-LDL for 2-4 hours at 37°C.
-
Wash: Gently remove the medium containing DiI-LDL and wash the cells three times with cold PBS to remove unbound LDL.
-
Quantification:
-
Plate Reader: Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for the fluorescent label (e.g., ~549/565 nm for DiI).
-
Microscopy: Visualize and capture images of the cells using a fluorescence microscope. The intensity of intracellular fluorescence corresponds to the amount of LDL uptake.
-
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. An increase in fluorescence indicates enhanced LDL uptake.
Conclusion
This compound is a specific and potent inhibitor of PCSK9 translation, making it an invaluable tool for in vitro investigations into cholesterol metabolism and the regulation of the PCSK9-LDLR axis. The protocols outlined above provide a framework for researchers to study the direct effects of inhibiting PCSK9 synthesis on its secretion and the subsequent functional impact on LDL cholesterol uptake in cultured liver cells. These assays can be adapted for screening new compounds, elucidating molecular mechanisms, and furthering our understanding of lipid regulation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. abmole.com [abmole.com]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 7. PCSK9 targets important for lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nps.org.au [nps.org.au]
Application Notes and Protocols: PF-06446846 Hydrochloride for Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 hydrochloride is an orally active and highly selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1] PCSK9 is a key regulator of cholesterol homeostasis, primarily synthesized and secreted by hepatocytes.[2][3] It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[4][5][6] This reduction in LDLR density on the cell surface leads to decreased clearance of circulating LDL cholesterol (LDL-C), a major risk factor for cardiovascular diseases.[7]
Unlike monoclonal antibody-based therapies that bind to extracellular PCSK9, PF-06446846 employs a unique mechanism. It selectively inhibits the synthesis of the PCSK9 protein by inducing ribosome stalling during the translation of PCSK9 mRNA.[1][7] This leads to a significant reduction in both intracellular and secreted levels of PCSK9. Consequently, LDLR degradation is decreased, leading to higher levels of the receptor on the hepatocyte surface and enhanced clearance of LDL-C from circulation.[8]
These application notes provide a comprehensive guide for the use of this compound in primary hepatocyte cultures, the gold standard in vitro model for studying hepatic lipid metabolism and physiology.[9] Detailed protocols for cell culture, treatment, and subsequent functional analyses are provided, along with expected outcomes based on the compound's mechanism of action.
Mechanism of Action in Hepatocytes
This compound acts intracellularly to halt the production of PCSK9. By binding to the ribosome as the PCSK9 nascent chain emerges, it induces a stall in translation, preventing the synthesis of the full-length protein.[1][7] This targeted inhibition reduces the amount of functional PCSK9 available to promote LDLR degradation, thereby increasing the liver's capacity to clear LDL cholesterol.
Caption: Mechanism of PF-06446846 HCl in hepatocytes.
Data Presentation
The following tables summarize the key properties of this compound and the expected quantitative outcomes of its application in primary hepatocyte culture. The effects are based on its known mechanism and data from human hepatoma cell lines (Huh7).[1][10] Optimal concentrations and incubation times should be determined empirically for each specific primary cell donor and experimental setup.
Table 1: Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | [1] |
| Mechanism of Action | Selective inhibitor of PCSK9 translation | [1][8] |
| IC₅₀ (PCSK9 Secretion) | 0.3 µM (in Huh7 cells) | [1][10] |
| Solubility | Soluble in DMSO (e.g., ≥ 94 mg/mL) | [10][11] |
| Form | Hydrochloride Salt |[1] |
Table 2: Illustrative Dose-Dependent Effects of PF-06446846 HCl on Protein Levels in Primary Hepatocytes (24-48h Treatment)
| PF-06446846 HCl (µM) | Expected Change in Secreted PCSK9 Level (vs. Vehicle) | Expected Change in LDLR Protein Level (vs. Vehicle) |
|---|---|---|
| 0 (Vehicle) | Baseline | Baseline |
| 0.1 | ↓ | ↑ |
| 0.3 | ↓↓ (Approaching 50% inhibition) | ↑↑ |
| 1.0 | ↓↓↓ (Significant inhibition) | ↑↑↑ |
| 5.0 | ↓↓↓↓ (Maximal inhibition) | ↑↑↑↑ |
Table 3: Illustrative Functional Effects of PF-06446846 HCl in Primary Hepatocytes (24-48h Pre-treatment)
| Parameter | Assay | Expected Outcome (vs. Vehicle Control) |
|---|---|---|
| LDL-C Uptake | Fluorescent LDL Uptake Assay | Significant Increase |
| Cell Viability | MTT / LDH Assay | No significant change at effective concentrations |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Procedure: a. Aseptically prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 470.35 g/mol , dissolve 4.70 mg in 1 mL of DMSO. b. Vortex briefly until fully dissolved. c. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. d. Store aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[8]
Primary Hepatocyte Isolation and Culture
Primary hepatocytes can be isolated from animal (e.g., mouse, rat) or human liver tissue using a two-step collagenase perfusion method.[12] Commercially available cryopreserved primary human hepatocytes are also a common alternative.
-
Materials:
-
Collagen-coated culture plates (e.g., 6-well or 12-well plates).
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements like FBS, insulin, dexamethasone, and penicillin-streptomycin).
-
Hepatocyte maintenance medium (serum-free).
-
-
Protocol Outline: a. Plating: Thaw or use freshly isolated hepatocytes and determine cell viability using a trypan blue exclusion assay. Seed the cells onto collagen-coated plates at a desired density (e.g., 0.5 x 10⁶ cells/well in a 6-well plate).[13] b. Attachment: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 4-6 hours to allow for attachment. c. Medium Change: After attachment, aspirate the plating medium and replace it with fresh, pre-warmed hepatocyte maintenance medium. Culture the cells for at least 24 hours to allow them to form a stable monolayer before starting treatment.
Treatment of Primary Hepatocytes with PF-06446846 HCl
-
Prepare Treatment Media: a. On the day of the experiment, thaw an aliquot of the 10 mM PF-06446846 HCl stock solution. b. Prepare serial dilutions of the compound in serum-free hepatocyte maintenance medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 5, 10 µM). c. Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of PF-06446846 HCl used (e.g., if the highest concentration is 10 µM, the DMSO concentration will be 0.1%). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Cell Treatment: a. Aspirate the maintenance medium from the cultured hepatocytes. b. Gently wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS). c. Add the prepared treatment media (or vehicle control) to the respective wells. d. Incubate the cells for the desired treatment period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
Downstream Analysis: Western Blot for PCSK9 and LDLR
-
Cell Lysis: a. After treatment, place the culture plate on ice. Aspirate the medium. b. Wash the cells with ice-cold PBS. c. Lyse the cells by adding an appropriate volume of RIPA buffer containing protease and phosphatase inhibitors to each well. d. Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Separate the proteins on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). b. Incubate the membrane with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Downstream Analysis: LDL Uptake Assay
-
Pre-treatment: Treat primary hepatocytes with PF-06446846 HCl or vehicle control as described above for 24-48 hours.
-
LDL Incubation: a. After the pre-treatment period, remove the medium. b. Add fresh, serum-free medium containing a fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL) at a concentration of 5-10 µg/mL. c. Incubate for 2-4 hours at 37°C.
-
Analysis: a. Wash the cells thoroughly with ice-cold PBS to remove unbound fluorescent LDL. b. Lyse the cells and measure the fluorescence intensity using a plate reader. c. Alternatively, visualize and quantify LDL uptake using fluorescence microscopy. d. Normalize the fluorescence signal to the total protein content in each well.
Experimental Workflow Visualization
Caption: Experimental workflow for evaluating PF-06446846 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PCSK9 in Liver Cancers at the Crossroads between Lipid Metabolism and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting PF-06446846 hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06446846 hydrochloride. The information is presented in a question-and-answer format to directly address common solubility and handling issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and highly selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2][3] Its unique mechanism of action involves binding to the 80S ribosome and inducing stalling during the translation of PCSK9 mRNA, specifically around codon 34.[1][2][4] This selective inhibition of PCSK9 synthesis leads to a decrease in plasma PCSK9 levels, which in turn reduces the degradation of low-density lipoprotein (LDL) receptors.[5][6] The resulting increase in LDL receptor recycling to the hepatocyte surface enhances the clearance of LDL cholesterol from the bloodstream.[5]
Q2: I'm observing precipitation after diluting my this compound stock solution in an aqueous buffer. What is happening?
A2: This is a common issue when working with compounds that have low aqueous solubility.[7] this compound is often dissolved in a high-concentration stock solution using an organic solvent like DMSO. When this concentrated stock is diluted into an aqueous medium such as phosphate-buffered saline (PBS) or cell culture media, the solvent polarity increases significantly. This change can cause the compound, which is less soluble in the high-water content environment, to precipitate out of the solution.[7]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound exhibits varying solubility in different solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[1][3][8] For in vivo studies, co-solvent systems are often employed to improve solubility and bioavailability.[1][3] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound.[3][9]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/Solvent System | Concentration | Observations |
| DMSO | ≥ 100 mg/mL (212.61 mM) | Ultrasonic and warming to 60°C may be needed.[1] Use of newly opened DMSO is recommended.[1] |
| DMSO | 87 mg/mL (200.51 mM) | |
| Water | 100 mg/mL (212.61 mM) | Requires sonication.[1] |
| Water | Insoluble | |
| Ethanol | 6 mg/mL | |
| Acetonitrile:Water (1:1) | 0.1 - 1 mg/mL | Slightly soluble.[10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (10.63 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (10.63 mM) | Clear solution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.42 mM) | Clear solution.[1] |
Troubleshooting Guide
Issue: My this compound has precipitated out of solution.
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight (470.35 g/mol for the hydrochloride salt), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[7]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[3]
Protocol 2: Dilution in Aqueous Buffer to Avoid Precipitation
-
Prepare Intermediate Dilutions (Optional): If a high dilution factor is required, consider making intermediate dilutions of your concentrated stock in DMSO first.[7]
-
Prepare Final Aqueous Solution: Add a small volume of the DMSO stock solution to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[7]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[7]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is as low as possible and consistent across all experimental conditions (typically ≤ 0.1% for cell-based assays).[7]
Signaling Pathway
Mechanism of Action of this compound
This compound selectively inhibits the translation of PCSK9. This leads to increased LDL receptor recycling and subsequent reduction of plasma LDL cholesterol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nps.org.au [nps.org.au]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
PF-06446846 hydrochloride cytotoxicity in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06446846 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and highly selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3] Its unique mechanism involves binding to the 80S ribosome and stalling the translation of PCSK9 mRNA at approximately codon 34. This stalling is dependent on the amino acid sequence of the nascent polypeptide chain within the ribosome exit tunnel. By inhibiting the synthesis of PCSK9, PF-06446846 leads to increased levels of the low-density lipoprotein receptor (LDLR) on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.
Q2: What is the solubility of this compound?
This compound is slightly soluble in a 1:1 solution of acetonitrile (B52724) and water, and also in DMSO. For in vivo studies, formulations in corn oil or a mixture of DMSO, PEG300, Tween-80, and saline have been described. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.
Q3: What are the known off-target effects or toxicities of this compound?
While PF-06446846 is highly selective for PCSK9, some studies have noted a narrow therapeutic window between the desired effect on PCSK9 and effects on hematopoietic cells. Cytotoxicity has been observed in rat bone marrow and human CD34+ cells at micromolar concentrations. Researchers should be aware of potential off-target effects, especially at higher concentrations, and consider including relevant controls to monitor for such effects.
Cytotoxicity Data
The following table summarizes the available cytotoxicity data for this compound in different cell lines.
| Cell Line | Organism | Assay | IC50 / Effect |
| Huh7 | Human | PCSK9 Secretion Assay | 0.3 µM |
| Rat Bone Marrow (Lin-) | Rat | Cell Viability Assay | 2.9 µM |
| Human CD34+ | Human | Cell Viability Assay | 2.7 µM |
| HeLa | Human | Cell Proliferation Assay | Clear effect at 100 µM |
| OVCAR3 | Human | Cell Proliferation Assay | Clear effect at 100 µM |
| OVCAR3cis | Human | Cell Proliferation Assay | Clear effect at 100 µM |
| JHSO2 (PCSK9 non-expressing) | Human | Cell Proliferation Assay | Minimal sensitivity (85% survival at 100 µM) |
Disclaimer: This table represents publicly available data. Cytotoxicity can be cell-line specific and dependent on experimental conditions. It is recommended to perform a dose-response curve for your specific cell line of interest.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Compound Solubility.
-
Troubleshooting: Ensure the compound is fully dissolved. Prepare fresh stock solutions in anhydrous DMSO. When diluting into aqueous media, avoid precipitation by not exceeding the solubility limit. Sonication may aid dissolution.
-
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Cell Line Variability.
-
Troubleshooting: Ensure consistent cell passage number and health. Mycoplasma contamination can alter cellular responses, so regular testing is advised.
-
-
Possible Cause 4: Assay Interference.
-
Troubleshooting: The compound may interfere with the assay readout (e.g., fluorescence). Run controls with the compound in the absence of cells to check for direct interference.
-
Problem 2: High background or non-specific cytotoxicity observed.
-
Possible Cause 1: Solvent Toxicity.
-
Troubleshooting: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting: The observed cytotoxicity may be due to off-target effects, especially at higher concentrations. Consider performing a counterscreen in a cell line that does not express the primary target (PCSK9) to assess non-specific toxicity.
-
-
Possible Cause 3: Suboptimal Cell Culture Conditions.
-
Troubleshooting: Ensure optimal cell density and health. Over-confluent or stressed cells can be more susceptible to compound toxicity.
-
Problem 3: Difficulty interpreting ribosome profiling data.
-
Possible Cause 1: Inefficient Ribosome Stalling.
-
Troubleshooting: Optimize the concentration of PF-06446846 and the treatment duration. A dose-response and time-course experiment can help identify the optimal conditions for observing specific ribosome stalling on PCSK9 mRNA.
-
-
Possible Cause 2: Artifacts from other translation inhibitors.
-
Troubleshooting: If using other translation inhibitors (e.g., cycloheximide) in your protocol, be aware that they can introduce their own artifacts. Consider performing experiments with and without these additional inhibitors to understand their contribution to the ribosome footprint profile.
-
-
Possible Cause 3: Incorrect data analysis.
-
Troubleshooting: Ensure that the ribosome-protected fragments are correctly mapped to the transcriptome and that the P-site is accurately assigned. Compare your results to published data for PF-06446846 to validate your analysis pipeline.
-
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final solvent concentration should be consistent and non-toxic. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
References
PF-06446846 hydrochloride stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of PF-06446846 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and highly selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2] Its unique mechanism of action involves binding to the 80S ribosome during the translation of PCSK9 mRNA, which causes the ribosome to stall near codon 34.[1] This stalling prevents the synthesis of the full-length PCSK9 protein, leading to reduced levels of circulating PCSK9. The decrease in PCSK9 prevents the degradation of low-density lipoprotein receptors (LDLR) on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.[3]
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). Several suppliers indicate a solubility of approximately 87-100 mg/mL in fresh, moisture-free DMSO.[4][5] For aqueous solutions, this compound is soluble in PBS at concentrations up to 100 mg/mL, though this may require ultrasonication and warming to 60°C to achieve full dissolution.[1] Due to the potential for hydrolysis in aqueous solutions, it is advisable to prepare fresh working solutions from a DMSO stock for each experiment.
Q3: How should I store stock solutions of this compound?
Store DMSO stock solutions in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year) to minimize freeze-thaw cycles.[4][5] The solid powder form of this compound is stable for at least three years when stored at -20°C.[5]
Q4: Is this compound stable in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation observed when diluting DMSO stock in culture media. | The compound has lower solubility in aqueous media compared to DMSO. The final concentration in the media may exceed its aqueous solubility limit. | - Ensure the final DMSO concentration in the culture media is low (typically ≤ 0.5%).- Warm the culture media to 37°C before adding the compound.- Add the DMSO stock to the media with gentle vortexing to ensure rapid mixing.- If precipitation persists, consider lowering the final working concentration of the compound. |
| Inconsistent experimental results between batches. | - Degradation of the compound in the stock solution due to improper storage or multiple freeze-thaw cycles.- Instability of the compound in the culture media over the duration of the experiment. | - Prepare fresh DMSO stock solutions regularly.- Aliquot stock solutions to avoid repeated freezing and thawing.- For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals.- Perform a stability study to determine the degradation rate in your specific culture media (see Experimental Protocols section). |
| Low potency or lack of expected biological effect. | - The compound may have degraded.- Suboptimal final concentration. | - Use a fresh vial of the compound and prepare a new stock solution.- Verify the concentration of your stock solution.- Confirm the reported IC50 for your cell line and ensure your working concentration is appropriate. The IC50 for inhibition of PCSK9 secretion in Huh7 cells is approximately 0.3 µM.[6] |
Quantitative Data Summary
As specific stability data for this compound in cell culture media is not publicly available, the following table presents a hypothetical example of how such data would be structured. Researchers are encouraged to generate their own data using the protocol provided below.
Table 1: Illustrative Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | % Remaining (Hypothetical) |
| 0 | 100% |
| 2 | 98% |
| 6 | 92% |
| 12 | 85% |
| 24 | 75% |
| 48 | 58% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
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This compound
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Anhydrous DMSO
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Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum and other supplements as used in the experiment.
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HPLC system with a UV detector
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C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
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Formic acid or other appropriate mobile phase modifier
-
Sterile microcentrifuge tubes
2. Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Culture Medium: Warm the cell culture medium to 37°C. Spike the medium with the DMSO stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Mix thoroughly.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot (e.g., 1 mL) of the medium, which will serve as the T=0 time point.
-
Incubation: Incubate the remaining spiked medium in a sterile container at 37°C in a cell culture incubator.
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Time-Point Sampling: At various time points (e.g., 2, 6, 12, 24, 48 hours), collect aliquots (e.g., 1 mL) from the incubated medium.
-
Sample Preparation for HPLC: For each time point, including T=0, precipitate proteins by adding 2 volumes of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube for HPLC analysis.
-
HPLC Analysis: Analyze the supernatant from each time point by HPLC. A C18 column with a gradient elution of acetonitrile and water with a modifier like 0.1% formic acid is a common starting point for small molecule analysis. The detection wavelength should be set to the absorbance maximum of this compound.
-
Data Analysis: Create a calibration curve using known concentrations of this compound. Quantify the peak area of the compound at each time point and calculate the percentage remaining relative to the T=0 sample.
Visualizations
Caption: Mechanism of PF-06446846 in inhibiting PCSK9 translation and its effect on the LDL receptor pathway.
Caption: Workflow for determining the stability of this compound in cell culture media.
References
Interpreting unexpected results with PF-06446846 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-06446846 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active and highly selective inhibitor of Proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2] Its unique mechanism involves inducing the ribosome to stall during the elongation phase of PCSK9 mRNA translation, specifically around codon 34.[1][3][4] This stalling is mediated by the interaction of the molecule with the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel.[3][5]
Q2: Is this compound completely selective for PCSK9?
A2: While this compound is highly selective for PCSK9, it is not absolutely specific.[3] Ribosome profiling studies have shown that it can affect the translation of a very small number of other proteins.[3][5] However, its remarkable selectivity for PCSK9 is a key feature of this compound.[3][6]
Q3: What is the difference between PF-06446846 and this compound?
A3: PF-06446846 is the active compound, while the hydrochloride salt is formulated to improve its physicochemical properties, such as stability.[7] The free form of the compound can be prone to instability, so using the hydrochloride salt is recommended for consistent experimental results.[7]
Q4: What are the recommended cell lines for studying the effects of this compound?
A4: Human liver-derived Huh7 cells are a commonly used and appropriate cell line for studying the inhibition of PCSK9 secretion, with a reported IC50 of 0.3 μM.[1][7][8] Cell lines that do not express PCSK9, such as JHSO2, can serve as negative controls, as they have shown minimal sensitivity to the compound.[2]
Troubleshooting Guide
Unexpected Result 1: Higher than expected off-target effects or cellular toxicity.
Possible Cause 1: Compound concentration is too high.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for PCSK9 inhibition with minimal toxicity in your specific cell line. While the IC50 for PCSK9 inhibition in Huh7 cells is 0.3 µM, toxicity in other cell types, such as rat bone marrow and human CD34+ cells, has been observed at low micromolar concentrations.[7]
Possible Cause 2: The cell line is particularly sensitive to ribosome stalling.
-
Recommendation: Use a control compound that induces global ribosome stalling to assess the general sensitivity of your cell line to translation inhibition. Consider using a cell line with known resistance or lower PCSK9 expression as a control.
Possible Cause 3: Off-target effects of the compound.
-
Recommendation: While highly selective, off-target effects can occur. A related compound, PF-06378503, was found to have a different off-target profile.[9] If you suspect off-target effects, consider using techniques like ribosome profiling or proteomics to identify other affected proteins in your experimental system.
Unexpected Result 2: Inconsistent or no inhibition of PCSK9.
Possible Cause 1: Improper compound storage or handling.
-
Recommendation: this compound should be stored at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks).[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[10] Avoid repeated freeze-thaw cycles.[10]
Possible Cause 2: Issues with compound solubility.
-
Recommendation: this compound is soluble in DMSO.[2][8] When preparing working solutions, ensure the compound is fully dissolved. For in vivo studies, specific formulation protocols using solvents like PEG300, Tween-80, and saline are available.[1]
Possible Cause 3: The experimental system lacks the necessary components for the compound's mechanism of action.
-
Recommendation: The inhibitory action of PF-06446846 depends on the specific amino acid sequence of the nascent PCSK9 peptide.[3] Ensure your experimental system (e.g., in vitro translation assay) contains the full-length or at least the N-terminal portion of PCSK9 that includes the stalling sequence around codon 34.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Cell Line/Animal Model | Value | Reference |
| IC50 for PCSK9 Secretion | Huh7 cells | 0.3 µM | [1][7][8] |
| IC50 for PCSK9(1-35)-luciferase expression | 2 µM | [7] | |
| In Vivo Efficacy | Rats (oral gavage) | Dose-dependent lowering of plasma PCSK9 and total cholesterol | [1][3] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility in DMSO | 94 mg/mL (199.85 mM) | [8] |
| Powder Storage | -20°C (long term) or 0-4°C (short term) | [2] |
| Stock Solution Storage (in DMSO) | -80°C (1 year) or -20°C (1 month) | [10] |
Experimental Protocols
Protocol 1: In Vitro PCSK9 Inhibition Assay in Huh7 Cells
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Cell Seeding: Plate Huh7 cells in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in fresh DMSO.[8] Serially dilute the stock solution to achieve the desired final concentrations in cell culture media.
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Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).
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Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
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Supernatant Collection: Collect the cell culture supernatant to measure secreted PCSK9 levels.
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PCSK9 Quantification: Quantify the amount of PCSK9 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of PCSK9 inhibition against the log concentration of the compound.
Protocol 2: Preparation of this compound for Oral Gavage in Rats
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Stock Solution: Prepare a stock solution of this compound in DMSO.
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Vehicle Preparation: Prepare a vehicle solution consisting of PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% saline.[1]
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Formulation: Add the DMSO stock solution to the PEG300 and mix until clear. Then, add the Tween-80 and mix. Finally, add the saline to reach the final volume. For example, for a 1 mL working solution, you could use 100 µL of DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.[1]
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Administration: Administer the formulation to rats via oral gavage at the desired dosage (e.g., 5, 15, and 50 mg/kg daily).[3]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 6. PF-06446846 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
How to handle PF-06446846 hydrochloride instability in free form
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling PF-06446846, with a focus on addressing the instability of its free form by recommending the use of its more stable hydrochloride salt.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent results with PF-06446846 in my experiments. Could this be related to compound instability?
A: Yes, inconsistent results are a potential sign of compound degradation. The free form of PF-06446846 is known to be unstable.[1] For reproducible and reliable experimental outcomes, it is highly advisable to use the more stable hydrochloride salt, PF-06446846 hydrochloride, which maintains the same biological activity.[1]
Q2: What are the recommended storage conditions for PF-06446846?
A: To ensure stability, this compound should be stored under specific conditions. As a solid, it can be stored at -20°C for up to 3 years.[2][3] For long-term storage of stock solutions, it is recommended to store them at -80°C.[2][3][4]
Q3: How should I prepare stock solutions of this compound?
A: this compound is soluble in DMSO and water.[4] When preparing stock solutions, it is crucial to use fresh, high-quality solvents. For DMSO, it is noted that its hygroscopic nature can negatively impact the solubility of the compound, so using newly opened DMSO is recommended.[2][3][4] To aid dissolution, especially at high concentrations, techniques such as ultrasonication and warming (up to 60°C) can be employed.[4]
Q4: My this compound solution has precipitated after a freeze-thaw cycle. What should I do?
A: Repeated freeze-thaw cycles can lead to product inactivation and precipitation. To avoid this, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[2][3][4] If precipitation occurs, you can try to redissolve the compound by gentle warming and sonication. However, for best results, using a fresh aliquot is recommended.
Q5: What is the stability of this compound in solution?
A: The stability of this compound in solution depends on the storage temperature. Stock solutions stored at -80°C are stable for up to 1 year, while at -20°C, they are stable for up to 1 month.[2][3] For working solutions, it is recommended to prepare them fresh and use them promptly.[4]
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability Duration | Source(s) |
| Solid (Powder) | -20°C | ≥ 3 years | [2][3][5] |
| Solution (in solvent) | -80°C | 1 year | [2][3][4] |
| Solution (in solvent) | -20°C | 1 month | [2][3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 100 mg/mL (212.61 mM) | Ultrasonic and warming to 60°C may be needed. Use newly opened DMSO. | [4] |
| Water | 100 mg/mL (212.61 mM) | Ultrasonic may be needed. | [4] |
| Acetonitrile:Water (1:1) | 0.1-1 mg/ml (Slightly soluble) | Purge with an inert gas. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 470.35 g/mol )[4]
-
Anhydrous, high-purity DMSO (newly opened)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 4.70 mg.
-
Add the appropriate volume of fresh DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution to 60°C to aid dissolution.[4]
-
Once the solution is clear, aliquot it into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][3][4]
-
Visualizations
References
PF-06446846 hydrochloride long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and troubleshooting of PF-06446846 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound solid powder?
For long-term storage, this compound solid powder should be stored at -20°C in a dry and dark environment.[1][2][3] Following these conditions can ensure stability for at least two to three years.[1][3] For short-term storage, such as a few days to weeks, the compound can be kept at 0-4°C.[2]
Q2: How should I store stock solutions of this compound?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C or -20°C.[1][4] At -80°C, the stock solution is stable for up to one year, while at -20°C, it is stable for up to one month.[1] Some suppliers indicate stability for up to two years at -80°C and one year at -20°C when sealed and protected from moisture.[4]
Q3: What solvents are recommended for preparing stock solutions?
This compound is soluble in DMSO.[1][2] It is important to use fresh, moisture-free DMSO, as its hygroscopic nature can reduce the compound's solubility.[1][5] The compound is also slightly soluble in a 1:1 solution of acetonitrile (B52724) and water.[6]
Q4: Is this compound sensitive to light?
While specific photostability data is not provided, it is recommended to store the compound in a dark place to minimize potential degradation.[2]
Q5: What is the mechanism of action of this compound?
This compound is an orally active and highly selective inhibitor of the translation of Proprotein convertase subtilisin/kexin type 9 (PCSK9).[2][4][7] It functions by inducing the ribosome to stall during the synthesis of the PCSK9 protein, leading to reduced levels of circulating PCSK9.[2][4] This, in turn, prevents the degradation of low-density lipoprotein receptors (LDLR), leading to increased clearance of LDL cholesterol from the bloodstream.
Storage Condition Summary
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | ≥ 2 to 3 years | Store in a dry and dark place.[1][2][3] |
| 0 - 4°C | Days to weeks | For short-term storage.[2] | |
| Stock Solution | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[4] |
| -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced compound efficacy or activity | Improper storage conditions leading to degradation. | Ensure the compound is stored at the recommended temperature and protected from light and moisture.[2] For stock solutions, use aliquots to avoid repeated freeze-thaw cycles.[1] |
| Multiple freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to maintain its integrity. | |
| Difficulty dissolving the compound | Use of old or wet DMSO. | Use fresh, anhydrous DMSO for preparing stock solutions.[1][5] |
| Incorrect solvent. | Confirm the solubility of this compound in the chosen solvent. DMSO is the most commonly recommended solvent.[1][2] | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to improper dissolution. | Ensure the compound is fully dissolved before use. Gentle warming or sonication may aid dissolution in some cases. |
| Degradation of the compound in the experimental medium. | Prepare fresh dilutions from the stock solution for each experiment. Assess the stability of the compound in your specific cell culture media or buffer system over the time course of your experiment. |
Experimental Protocols
Protocol for Preparation of Stock Solution
-
Aseptic Handling: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or gently swirl the vial until the compound is completely dissolved. Sonication can be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.[4]
Visualizations
Signaling Pathway of this compound
References
Common experimental artifacts with PF-06446846 hydrochloride
Welcome to the technical support center for PF-06446846 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and to provide answers to frequently asked questions regarding the use of this selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel small molecule that selectively inhibits the translation of PCSK9 mRNA.[1][2] It functions by binding to the human ribosome and inducing a stall during the elongation phase of protein synthesis, specifically around codon 34 of the PCSK9 transcript.[1][3][4] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain within the ribosome exit tunnel.[3][5] The high selectivity of PF-06446846 for PCSK9 translation means that it does not cause a global inhibition of protein synthesis.[3]
Q2: What are the known off-target effects of PF-06446846?
A2: While PF-06446846 is known for its high selectivity for PCSK9, some off-target effects have been reported.[4][6] Ribosome profiling studies in Huh7 cells have shown that besides PCSK9, the translation of a very small number of other proteins can be affected.[7] A related compound, PF-06378503, has been shown to inhibit an overlapping set of proteins as well as a distinct set of off-target proteins, suggesting the potential for class-related off-target effects.[7] Researchers should be aware of potential off-target liabilities and consider performing broader selectivity screening if unexpected phenotypes are observed.[8]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1] It is important to use freshly opened, high-quality DMSO as the compound is hygroscopic, which can impact solubility.[1] For in vivo studies, various formulations are available, including co-solvent systems with DMSO, PEG300, Tween-80, and saline, or a suspension in corn oil.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation or Inconsistent Results in Aqueous Media
Possible Cause: Poor solubility of this compound in aqueous buffers.
Troubleshooting Steps:
-
Optimize Solubilization:
-
For stock solutions, ensure the use of fresh, anhydrous DMSO. The compound's solubility in DMSO is high (100 mg/mL), but warming and sonication may be required.[1]
-
When diluting the DMSO stock into aqueous media, do so dropwise while vortexing to avoid immediate precipitation.
-
For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells to minimize solvent effects.
-
-
Formulation for In Vivo Use:
Quantitative Solubility Data:
| Solvent/Vehicle | Reported Solubility | Notes |
| DMSO | 100 mg/mL (212.61 mM) | Ultrasonic and warming to 60°C may be needed. Use newly opened DMSO.[1] |
| Water | 100 mg/mL (212.61 mM) | Requires sonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (10.63 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (10.63 mM) | Clear solution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.42 mM) | Clear solution.[1] |
Issue 2: Unexpected Cellular Phenotypes or Toxicity
Possible Cause: Off-target effects or cellular stress responses.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Assess Global Protein Synthesis:
-
To rule out non-specific inhibition of translation, perform a metabolic labeling experiment (e.g., with ³⁵S-Met/Cys) to show that total protein synthesis is not significantly affected at the effective concentration.[3]
-
-
Investigate Ribosome Quality Control (RQC) Pathways:
-
Studies with a related compound (PF-06378503) have implicated ribosome quality control pathways in the cellular response to selective translation inhibitors.[7] Consider investigating markers of RQC activation if unexpected toxicity is observed.
-
-
Perform a Cellular Thermal Shift Assay (CETSA):
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CETSA can be used to confirm the engagement of PF-06446846 with its target (the ribosome) in intact cells.[8] This can help differentiate on-target from off-target driven phenotypes.
-
Issue 3: Inconsistent Results in PCSK9 Quantification Assays (ELISA)
Possible Cause: Pre-analytical or analytical errors in the ELISA procedure.
Troubleshooting Steps:
-
Sample Handling:
-
Ensure consistent sample collection and storage conditions. If measuring secreted PCSK9, clarify cell supernatants by centrifugation before analysis.
-
-
ELISA Protocol Adherence:
-
Strictly follow the manufacturer's protocol for the PCSK9 ELISA kit. Pay close attention to incubation times, temperatures, and washing steps.[9]
-
-
Standard Curve Integrity:
-
Ensure the standard is properly reconstituted and stored. A poor standard curve is a common source of variability.[9]
-
-
Antibody Compatibility:
-
If developing a custom sandwich ELISA, ensure the capture and detection antibodies recognize different epitopes on the PCSK9 protein.[9]
-
Experimental Protocols
Protocol 1: In Vitro PCSK9 Secretion Assay
-
Cell Culture: Plate Huh7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant (e.g., 0.1%).
-
Incubation: Replace the culture medium with the compound-containing medium and incubate for a predetermined time (e.g., 16-24 hours).
-
Sample Collection: Collect the cell culture supernatant. It is advisable to centrifuge the supernatant to remove any cellular debris.
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PCSK9 Quantification: Quantify the amount of secreted PCSK9 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value by plotting the PCSK9 concentration against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Ribosome Profiling to Assess Selectivity
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Cell Treatment: Treat cells (e.g., Huh7) with this compound at the desired concentration and for the desired time (e.g., 1 hour). A vehicle-treated control is essential.[4]
-
Crosslinking and Lysis: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Lyse the cells under conditions that maintain ribosome integrity.
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the 80S monosomes containing the protected mRNA fragments by sucrose (B13894) gradient centrifugation.
-
Footprint Extraction and Library Preparation: Extract the ribosome-protected mRNA fragments (footprints). Prepare a sequencing library from these footprints.
-
Sequencing and Data Analysis: Perform deep sequencing of the library. Align the reads to a reference transcriptome to determine the density of ribosomes on each mRNA. A significant increase in ribosome density at a specific location on an mRNA in the drug-treated sample compared to the control indicates a drug-induced stall.[4]
Visualizations
Caption: Mechanism of action of PF-06446846.
Caption: Troubleshooting workflow for PF-06446846 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pfizer.com [pfizer.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: Optimizing PF-06446846 Hydrochloride Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vivo delivery of PF-06446846 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and other small molecule inhibitors.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | 1. Inconsistent compound formulation or administration. 2. Poor aqueous solubility leading to inconsistent dosing.[1] | Optimize Formulation: Explore different vehicle formulations to improve solubility, such as using co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80).[2][3] Standardize Administration: Ensure consistent administration techniques, such as gavage volume and speed, across all animals.[1] |
| Precipitation of the compound in the formulation. | 1. Low solubility of this compound in the chosen vehicle. 2. The final concentration of the organic solvent (e.g., DMSO) is too low. | Gentle Warming: Briefly warm the solution in a 37°C water bath to aid dissolution.[4] Sonication: Use a sonicator bath to help break up any precipitate and ensure a homogenous suspension.[2][4] Adjust Formulation: Increase the percentage of co-solvents like DMSO or PEG300 within toxicity limits.[3] |
| Unexpected toxicity or adverse effects in animals. | 1. Off-target effects of the compound at the administered dose. 2. Toxicity of the vehicle formulation, especially with high concentrations of solvents like DMSO.[5] | Vehicle Toxicity Control: Always include a vehicle-only control group to distinguish between compound-related and vehicle-related toxicity.[1] Dose Reduction: If toxicity is observed, reduce the dose to determine the maximum tolerated dose (MTD).[5] Alternative Formulation: Explore alternative, less toxic vehicle formulations.[1] |
| Lack of expected efficacy at the administered dose. | 1. Insufficient target engagement due to poor bioavailability or rapid metabolism. 2. Inadequate dose to achieve the desired therapeutic concentration. | Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if the compound is reaching its target and exerting the expected biological effect.[1] Dose-Response Study: Perform a dose-response study to determine the optimal concentration for efficacy.[4] Check Formulation Stability: Ensure the compound is stable in the formulation over the duration of the experiment.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and highly selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[2][6] It works by inducing the ribosome to stall during the translation of PCSK9 mRNA, specifically around codon 34.[6][7] This selective inhibition of protein synthesis leads to reduced levels of circulating PCSK9.[7][8]
Q2: What is the recommended route of administration for in vivo studies?
A2: Based on preclinical studies, oral gavage is the recommended route of administration for this compound.[2][6]
Q3: What are some suitable vehicle formulations for this compound?
A3: Several formulations have been successfully used for in vivo studies. The choice of vehicle depends on the desired concentration and study design. Commonly used formulations include:
-
10% DMSO + 90% (20% SBE-β-CD in Saline)[2]
-
10% DMSO + 90% Corn Oil[2]
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[2]
-
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O[3]
Q4: What is the solubility of this compound in common solvents?
A4: The solubility of this compound varies depending on the solvent:
Q5: What are the reported efficacious doses in animal models?
A5: In male Sprague-Dawley rats, oral administration of PF-06446846 at doses of 5, 15, and 50 mg/kg daily for 14 days resulted in a dose-dependent lowering of plasma PCSK9 and total cholesterol levels.[6][9] A single oral dose of 50 mg/kg in rats also significantly decreased plasma levels of PCSK9, total cholesterol, and LDL cholesterol.[10]
Quantitative Data Summary
In Vitro Activity
| Parameter | Cell Line | Value | Reference(s) |
| IC₅₀ (PCSK9 Secretion) | Huh7 | 0.3 µM | [2][11] |
| IC₅₀ (PCSK9(1–35)-luciferase expression) | - | 2 µM | [12][13] |
In Vivo Efficacy in Rats (14-day oral gavage)
| Dose (mg/kg/day) | Effect | Reference(s) |
| 5, 15, 50 | Dose-dependent reduction in plasma PCSK9 and total cholesterol. | [6][13] |
| 50 | Statistically significant 30% decrease in total plasma cholesterol and 58% decrease in LDL cholesterol. | [9] |
Experimental Protocols
Protocol 1: Formulation in a Cyclodextrin-Based Vehicle
This protocol is suitable for achieving a clear solution at a concentration of ≥ 5 mg/mL.[2]
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until a clear solution is obtained. Gentle warming or sonication can be used to aid dissolution.[2]
-
It is recommended to prepare fresh solutions and use them promptly.[2]
Protocol 2: Formulation in a PEG300/Tween-80 Based Vehicle
This protocol yields a clear solution at a concentration of ≥ 2.08 mg/mL.[2]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to bring the final volume to 1 mL and mix until a clear solution is formed.
-
Use the prepared solution immediately for optimal results.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 1632250-50-0 | MOLNOVA [molnova.com]
- 7. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PF-06446846 | 1632250-49-7 | MOLNOVA [molnova.com]
Technical Support Center: PCSK9 ELISA Troubleshooting Post PF-06446846 Hydrochloride Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with a PCSK9 ELISA after treating samples with PF-06446846 hydrochloride.
Troubleshooting Guides
Question: I treated my cells/animal model with this compound and now I am getting very low or no signal in my PCSK9 ELISA. Is my ELISA kit not working?
Answer:
It is more likely that your ELISA is functioning correctly and is detecting a true biological effect of the this compound treatment. PF-06446846 is a highly selective inhibitor of PCSK9 protein translation.[1][2][3] It works by causing the ribosome to stall during the synthesis of the PCSK9 protein, which leads to a significant reduction in the amount of secreted PCSK9.[3][4][5] Therefore, a low or absent signal in your ELISA is the expected outcome of a successful experiment.
To confirm this, consider the following:
-
Positive Control: Ensure your ELISA is working correctly by running a recombinant PCSK9 protein standard curve and a positive control sample (e.g., a sample from an untreated group). If the standard curve is linear and the positive control is within the expected range, your assay is likely performing as expected.
-
Dose-Response: If you performed a dose-response experiment with this compound, you should observe a dose-dependent decrease in the PCSK9 signal.
-
Vehicle Control: Compare the signal from your treated samples to a vehicle-treated control group. The vehicle control should have a significantly higher PCSK9 signal.
Question: My standard curve looks good, but my PF-06446846-treated samples have high variability between replicates. What could be the cause?
Answer:
High variability between replicates in treated samples, even with a good standard curve, can be due to several factors. Given the mechanism of PF-06446846, it's possible that at certain concentrations, you are measuring PCSK9 levels that are at or near the lower limit of detection (LLOD) of your assay.
Troubleshooting Steps:
-
Check for Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes.
-
Thorough Mixing: Properly mix all reagents and samples before adding them to the plate.
-
Plate Washing: Ensure consistent and thorough washing of all wells to remove unbound components. Automated plate washers can improve consistency.
-
Sample Dilution: If your untreated samples are highly concentrated, you may need to dilute your treated samples less to bring the signal into the more reliable range of the assay. However, be mindful that the PCSK9 concentration in treated samples is expected to be very low.
-
Review Data at the Lower End of the Standard Curve: Assess the precision of your standard curve at the lower concentrations. High variability in this range might indicate that your samples are below the reliable quantification limit.
Question: I see a complete absence of signal in my treated samples. How can I be sure the drug is working and it's not a problem with my sample collection or the ELISA procedure?
Answer:
A complete lack of signal is the anticipated result of effective this compound treatment. To be confident in your results, it is crucial to have proper controls in place.
Verification Steps:
-
Untreated and Vehicle Controls: The most critical comparison is between your PF-06446846-treated samples and your untreated or vehicle-treated controls. A strong signal in the controls and no signal in the treated samples is strong evidence for the drug's efficacy.
-
Positive Spiked Sample: To confirm that your sample matrix is not interfering with the assay, you can spike a known amount of recombinant PCSK9 into a sample from the treated group. If you can recover the spiked PCSK9, it indicates that the assay is working and the lack of signal in the un-spiked sample is due to the absence of endogenous PCSK9.
-
Alternative Detection Method: If resources permit, you could consider a more sensitive detection method, such as a SimpleStep ELISA® or a Luminex assay, to confirm the absence of PCSK9.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active and highly selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2] It functions by inducing the ribosome to stall specifically during the elongation of the PCSK9 nascent polypeptide chain, thereby preventing the synthesis of the full-length protein.[3][4][5]
Q2: What is the expected effect of this compound on PCSK9 levels in plasma or cell culture supernatant?
A2: Treatment with this compound is expected to cause a significant, dose-dependent reduction in the concentration of circulating or secreted PCSK9 protein.[1][3]
Q3: Can this compound interfere directly with the ELISA components?
A3: While direct interference is unlikely for a small molecule at the concentrations typically used in cell culture or in vivo studies, it is not impossible. However, the primary reason for a low or absent signal is the intended biological effect of the compound. Running a spiked sample as described in the troubleshooting section can help rule out direct assay interference.
Q4: My samples are reading below the lowest standard. How should I report this data?
A4: If your samples have an optical density (OD) that is lower than the lowest point on your standard curve, they are considered to be below the lower limit of quantification (LLOQ). You should report these results as "< LLOQ" and specify the LLOQ of your assay.
Quantitative Data Summary
| Parameter | Value | Reference |
| PF-06446846 IC50 for PCSK9 secretion in Huh7 cells | 0.3 µM | [1] |
| Effect of PF-06446846 (5-50 mg/kg/day for 14 days) in rats | Dose-dependent lowering of plasma PCSK9 and total cholesterol | [1] |
Experimental Protocols
Standard Human PCSK9 Sandwich ELISA Protocol (Example)
This protocol is a generalized example. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of assay diluent to each well. Then, add 50 µL of standard, control, or sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate with a sealer and incubate at room temperature for 2 hours.
-
Washing: Aspirate each well and wash four times with wash buffer.
-
Conjugate Addition: Add 200 µL of the conjugate to each well. Cover with a new plate sealer and incubate at room temperature for 2 hours.
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Addition: Add 200 µL of substrate solution to each well. Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the optical density of each well at 450 nm within 30 minutes of adding the stop solution.
Visualizations
Caption: A generalized workflow for a standard PCSK9 sandwich ELISA.
Caption: Mechanism of action of this compound in inhibiting PCSK9 translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-06446846 Hydrochloride and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-06446846 hydrochloride in cell viability assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active and highly selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1] Its mechanism of action involves binding to the human ribosome and inducing stalling during the translation of PCSK9 mRNA, specifically around codon 34.[1][2] This selective inhibition of protein synthesis leads to reduced levels of circulating PCSK9.[2]
Q2: What are the common applications of this compound in research?
This compound is primarily used in research to study the role of PCSK9 in cholesterol metabolism and cardiovascular disease. It serves as a tool to investigate the downstream effects of reduced PCSK9 levels. Additionally, its unique mechanism of selectively stalling ribosome translation makes it a subject of interest in studies on protein synthesis and ribosome function.[2][3]
Q3: What should I consider before starting a cell viability assay with this compound?
Before initiating a cell viability experiment, it is crucial to:
-
Determine the optimal concentration range: Perform a dose-response curve to identify the concentrations that effectively inhibit PCSK9 without causing significant, non-specific cytotoxicity.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells to account for any solvent-induced effects.
-
Cell Seeding Density: Optimize the cell seeding density to ensure that cells are in the exponential growth phase throughout the experiment.
-
Assay Selection: Choose a cell viability assay that is least likely to be affected by the chemical properties of this compound.
Q4: Can this compound interfere with common cell viability assays?
While specific interference studies for this compound are not widely published, small molecules can potentially interfere with cell viability assays.[4][5] For colorimetric assays like MTT, colored compounds can affect absorbance readings.[6] For assays relying on enzymatic activity, the compound could directly inhibit or activate the reporter enzyme. Therefore, it is essential to run appropriate controls, such as a cell-free assay with the compound, to assess for any direct interference.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
-
Possible Cause: Uneven cell seeding, pipette calibration errors, or edge effects in the multi-well plate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Calibrate pipettes regularly.
-
Avoid using the outer wells of the plate, or fill them with sterile medium to minimize evaporation.
-
Mix the plate gently after cell seeding and reagent addition.
-
Issue 2: Unexpectedly High or Low Cell Viability Readings
-
Possible Cause: Direct interference of this compound with the assay reagents, or off-target effects at high concentrations.
-
Troubleshooting Steps:
-
Cell-Free Control: Run the assay in the absence of cells but with the compound at the highest concentration used to check for direct chemical interference with the assay reagents.
-
Alternative Assay: Use a different viability assay based on a distinct principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like Trypan Blue).
-
Dose-Response Curve: Re-evaluate the dose-response curve to ensure the concentrations used are within the specific inhibitory range and below the cytotoxic threshold.
-
Issue 3: Inconsistent Results Across Different Experiments
-
Possible Cause: Variation in cell passage number, reagent preparation, or incubation times.
-
Troubleshooting Steps:
-
Use cells within a consistent and low passage number range.
-
Prepare fresh working solutions of this compound for each experiment.
-
Standardize all incubation times precisely.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| PCSK9 Secretion IC50 | Huh7 | 0.3 µM | [1] |
| PCSK9 Translation Inhibition | HeLa-based cell-free | Inhibition observed at 50 µM | [2] |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells and culture medium
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[7][8]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells and culture medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at an optimal density.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.[9][10][11][12][13]
Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Cells treated with this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Protocol:
-
Harvest the cells after treatment and resuspend them in a single-cell suspension.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[14][15][16][17]
Visualizations
Caption: General experimental workflow for a cell viability assay.
Caption: Troubleshooting decision tree for common assay issues.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfizer.com [pfizer.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 14. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 15. brd.nci.nih.gov [brd.nci.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
How to minimize variability in PF-06446846 hydrochloride experiments
Welcome to the Technical Support Center for PF-06446846 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound and to help minimize variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and highly selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1] Its primary mechanism of action is to bind to the human ribosome and selectively stall the translation of a small number of proteins, most notably PCSK9.[2] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain within the ribosome exit tunnel.[2] By inhibiting the production of PCSK9, PF-06446846 prevents the degradation of the low-density lipoprotein receptor (LDLR), leading to increased clearance of LDL cholesterol from the circulation.
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, specific formulations are required to ensure bioavailability. It is recommended to prepare fresh solutions for each experiment. For long-term storage of stock solutions, it is advisable to aliquot the compound and store it at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's datasheet for the most specific storage recommendations.
Q3: What is the recommended concentration range for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and assay conditions. A good starting point for cell-based assays is a concentration range of 0.1 µM to 10 µM. The reported half-maximal inhibitory concentration (IC50) for the inhibition of PCSK9 secretion in Huh7 cells is 0.3 µM.[1][3]
Q4: Is this compound cytotoxic?
A4: At higher concentrations, PF-06446846 can exhibit cytotoxicity. It is crucial to determine the cytotoxic profile of the compound in your specific cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®). This will help you differentiate between specific inhibitory effects on PCSK9 translation and general cytotoxic responses. Cytotoxicity has been observed in rat bone marrow and human CD34+ cells with IC50 values of 2.9 µM and 2.7 µM, respectively.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in In Vitro Assays
Question: I am observing significant variability in the IC50 values for this compound between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common challenge. Here are several factors that could be contributing to this variability and how to address them:
| Potential Cause | Recommended Solution |
| Compound Solubility | This compound may precipitate at higher concentrations in aqueous media. Visually inspect your solutions for any signs of precipitation. Prepare fresh dilutions from a DMSO stock for each experiment.[5] |
| Compound Stability | The compound may degrade in your assay medium, especially with prolonged incubation or exposure to light. Minimize the time the compound is in aqueous solutions before adding it to cells and protect it from light.[5] |
| Cell Health and Density | Variations in cell health, passage number, and seeding density can significantly impact the cellular response. Use cells within a consistent and low passage number range and ensure uniform cell seeding.[5] |
| Mycoplasma Contamination | Mycoplasma can alter cellular physiology and response to treatment. Regularly test your cell cultures for mycoplasma contamination.[5] |
| Assay Reagent Variability | Inconsistent quality or preparation of reagents like serum and detection agents can introduce variability. Use the same batch of critical reagents for a set of experiments and ensure proper storage.[5] |
Issue 2: Lack of Expected Efficacy (No Decrease in PCSK9 or Increase in LDLR)
Question: I am not observing the expected decrease in PCSK9 levels or increase in LDLR levels after treating cells with this compound. What should I do?
Answer: A lack of efficacy can be due to several factors. The following logical workflow can help you troubleshoot the issue.
Caption: Troubleshooting workflow for lack of efficacy.
Issue 3: Unexpected Phenotype or Off-Target Effects
Question: My cells are showing an unexpected phenotype after treatment with this compound. How can I determine if this is due to an off-target effect?
Answer: While PF-06446846 is highly selective for PCSK9, off-target effects are possible, especially at higher concentrations. A related compound, PF-06378503, which is slightly more toxic, has been shown to inhibit an overlapping set of proteins.[6]
Recommended Actions:
-
Confirm On-Target Engagement: First, verify that you are seeing the expected inhibition of PCSK9 translation at the effective concentration.
-
Dose-Response Analysis: Perform a dose-response experiment to see if the unexpected phenotype is only present at higher concentrations, which is often indicative of off-target effects.
-
Use a Control Compound: If possible, use a structurally unrelated PCSK9 inhibitor with a different mechanism of action (e.g., a monoclonal antibody or siRNA) as a control. If the primary phenotype is observed with both inhibitors, it is more likely to be an on-target effect.
-
Literature Review: Search for published data on the off-target profile of PF-06446846 or similar molecules.
Quantitative Data
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy and Cytotoxicity
| Parameter | Cell Line | Value | Reference |
| IC50 (PCSK9 Secretion) | Huh7 | 0.3 µM | [1][3] |
| IC50 (PCSK9(1–35)-luciferase expression) | - | 2 µM | [3][4] |
| Cytotoxicity IC50 | Rat Bone Marrow (Lin-) | 2.9 µM | [3][4] |
| Cytotoxicity IC50 | Human CD34+ | 2.7 µM | [3][4] |
| Cytotoxicity IC50 | Rat IEC-6 | > 20 µM | [3] |
Table 2: In Vivo Efficacy in Rats
| Parameter | Dosage | Duration | Effect | Reference |
| Plasma PCSK9 Reduction | 5, 15, and 50 mg/kg/day (oral gavage) | 14 days | Dose-dependent lowering | [7] |
| Total Plasma Cholesterol Reduction | 5, 15, and 50 mg/kg/day (oral gavage) | 14 days | Dose-dependent lowering | [7] |
| LDL Cholesterol Reduction | 5, 15, and 50 mg/kg/day (oral gavage) | 14 days | Dose-dependent lowering | [4] |
Experimental Protocols
Protocol 1: PCSK9 Secretion Assay in Huh7 Cells
This protocol provides a general framework for assessing the effect of this compound on PCSK9 secretion from Huh7 cells.
-
Cell Seeding: Seed Huh7 cells in a 12-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Compound Treatment: The following day, replace the growth medium with a fresh medium containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant. It is advisable to centrifuge the supernatant to remove any cell debris.
-
PCSK9 Quantification: Quantify the amount of secreted PCSK9 in the supernatant using a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.[8]
-
Data Analysis: Normalize the PCSK9 concentration to the total protein content of the cell lysate from each well to account for any differences in cell number. Plot the normalized PCSK9 concentration against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Ribosome Profiling to Confirm Ribosome Stalling
This protocol outlines the key steps for a ribosome profiling experiment to validate the stalling effect of this compound.
Caption: General workflow for a ribosome profiling experiment.
Signaling Pathway and Experimental Logic
The following diagram illustrates the mechanism of action of this compound and the logical flow of a typical experiment to assess its efficacy.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-06446846 | 1632250-49-7 | MOLNOVA [molnova.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mybiosource.com [mybiosource.com]
Technical Support Center: PF-06446846 Hydrochloride for Ribosome Profiling
Welcome to the technical support center for the application of PF-06446846 hydrochloride in ribosome profiling experiments. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in ribosome profiling?
A1: this compound is a small molecule inhibitor that selectively targets the translation of a limited number of proteins by binding to the ribosome exit tunnel.[1] Its primary characterized target is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis.[1][2][3] In the context of ribosome profiling, PF-06446846 induces stalling of the 80S ribosome during the elongation phase of translation, specifically when the ribosome is translating the PCSK9 mRNA.[2] This stalling is dependent on the amino acid sequence of the nascent polypeptide chain within the ribosome exit tunnel.[2] Ribosome profiling following treatment with PF-06446846 allows for the precise identification of these stall sites and the assessment of the compound's selectivity across the translatome.
Q2: What is the primary application of PF-06446846 in a research setting?
A2: The primary research application of PF-06446846 is to study the sequence-specific inhibition of translation. It serves as a tool to investigate the druggability of the ribosome and to understand the mechanisms of translational control. By inducing specific ribosome stalling on transcripts like PCSK9, it allows for detailed investigation of ribosome quality control pathways and the cellular response to stalled translation.[4]
Q3: How selective is PF-06446846?
A3: PF-06446846 is considered highly selective. Ribosome profiling studies have shown that it affects a very small percentage of the transcriptome, with PCSK9 being the most prominent target.[2] While it does stall ribosomes on a few other transcripts, the effect is not widespread, making it a valuable tool for studying selective translational inhibition.[1]
Q4: What are the key advantages of using PF-06446846 in ribosome profiling?
A4: The key advantages include:
-
High Specificity: Allows for the study of a specific translational stalling event with minimal off-target effects.[2]
-
Mechanism of Action Studies: Provides a clear and well-characterized example of nascent chain-dependent translational inhibition.[2]
-
Tool for Ribosome Biology: Enables the investigation of cellular pathways that respond to and resolve stalled ribosomes.[4]
Experimental Protocols
This section provides a refined protocol for a ribosome profiling experiment using this compound to study translational stalling.
Cell Culture and Treatment
| Parameter | Recommendation |
| Cell Line | Huh7 (human hepatoma cells) or other cell lines expressing PCSK9. |
| This compound Concentration | 1.5 µM (for inducing robust stalling for profiling).[2][3] |
| Vehicle Control | DMSO (typically at a final concentration of 0.1% v/v). |
| Treatment Duration | 10 minutes to 1 hour for observing significant stalling.[2][3] |
Detailed Ribosome Profiling Protocol
This protocol is adapted from standard mammalian ribosome profiling procedures.
1. Cell Harvesting and Lysis:
-
Pre-treat cells with 100 µg/mL cycloheximide (B1669411) for 1 minute at 37°C to arrest translating ribosomes.
-
Immediately place the culture dish on ice and wash twice with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse the cells in an appropriate lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1% Triton X-100, 100 µg/mL cycloheximide, and RNase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 rpm for 10 minutes at 4°C.
2. Nuclease Footprinting:
-
Treat the supernatant with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I should be determined empirically for each cell type.
-
Incubate the reaction for 45 minutes at room temperature with gentle rotation.
-
Stop the digestion by adding an RNase inhibitor (e.g., SUPERase•In™).
3. Ribosome Monosome Isolation:
-
Layer the RNase I-treated lysate onto a sucrose (B13894) gradient (e.g., 10-50%) or use a sucrose cushion.
-
Perform ultracentrifugation to separate monosomes from polysomes and other cellular components.
-
Fractionate the gradient and collect the fractions corresponding to the 80S monosome peak.
4. RNA Extraction and Ribosome-Protected Fragment (RPF) Isolation:
-
Extract RNA from the collected monosome fractions using a method like Trizol extraction followed by isopropanol (B130326) precipitation.
-
Run the extracted RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).
-
Excise the gel region corresponding to the expected size of RPFs (typically 28-34 nucleotides).
-
Elute the RNA from the gel slice.
5. Library Preparation for Sequencing:
-
3' Dephosphorylation: Treat the eluted RPFs with T4 Polynucleotide Kinase (PNK) to remove the 3' phosphate (B84403) group.
-
3' Ligation: Ligate a pre-adenylated linker to the 3' end of the RPFs.
-
Reverse Transcription: Reverse transcribe the ligated RPFs into cDNA using a specific primer.
-
Circularization: Circularize the resulting cDNA.
-
PCR Amplification: Amplify the circularized cDNA using primers that add sequencing adapters.
-
Size Selection and Purification: Purify the final library and perform a final size selection.
6. Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Data Preprocessing: Trim adapter sequences and remove reads corresponding to ribosomal RNA (rRNA).
-
Alignment: Align the cleaned reads to the reference genome or transcriptome.
-
Analysis: Analyze the distribution of ribosome footprints to identify regions of translational stalling induced by PF-06446846. Visualize the footprint density on target transcripts like PCSK9.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable ribosome stalling on PCSK9 transcript. | 1. Inactive PF-06446846 compound.2. Insufficient drug concentration or treatment time.3. Low expression of PCSK9 in the chosen cell line. | 1. Verify the activity of the compound using a functional assay (e.g., measuring secreted PCSK9 levels).2. Perform a dose-response and time-course experiment to optimize treatment conditions.3. Confirm PCSK9 expression via qPCR or Western blot. Consider using a cell line with higher endogenous expression or an overexpression system. |
| High background of non-ribosomal RNA fragments. | 1. Incomplete RNase I digestion.2. Contamination from non-ribosomal RNA-protein complexes. | 1. Optimize the RNase I concentration. Perform a titration to find the optimal amount that digests unprotected mRNA without degrading ribosomes.2. Ensure proper isolation of the 80S monosome peak from the sucrose gradient to minimize contamination. |
| Low yield of Ribosome-Protected Fragments (RPFs). | 1. Low cell input.2. Inefficient RNA extraction or elution from the gel. | 1. Start with a sufficient number of cells (e.g., 10-20 million cells).2. Ensure complete RNA precipitation and efficient elution from the polyacrylamide gel. |
| Smearing or indistinct bands on the denaturing gel for RPFs. | Over-digestion with RNase I, leading to ribosome degradation. | Reduce the concentration of RNase I or the digestion time. |
| High percentage of rRNA reads in the final library. | Inefficient rRNA depletion. | Implement an rRNA depletion step after RPF isolation using commercially available kits or custom biotinylated probes targeting abundant rRNA species. |
Visualizations
Experimental Workflow
References
Addressing poor oral bioavailability of PF-06446846 in animal models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PF-06446846. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of PF-06446846 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is PF-06446846 and why is its oral bioavailability a concern?
PF-06446846 is an experimental small molecule that acts as a selective inhibitor of the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By inhibiting PCSK9 production, PF-06446846 can increase the number of low-density lipoprotein (LDL) receptors on the surface of liver cells, leading to lower levels of LDL cholesterol in the blood.[1] While it has shown efficacy in reducing plasma PCSK9 and total cholesterol in rats following oral administration, achieving consistent and optimal oral bioavailability can be challenging.[1][2] Poor oral bioavailability can lead to high variability in experimental results and may require higher doses, which can increase the risk of off-target effects.
Q2: What are the potential primary causes of poor oral bioavailability for a compound like PF-06446846?
Several factors can contribute to the poor oral bioavailability of a drug candidate:
-
Low Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Membrane Permeability: The molecule may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestine or the liver before it reaches systemic circulation, reducing the amount of active drug.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q3: How can I assess the oral bioavailability of PF-06446846 in my animal model?
To determine the oral bioavailability (F%), you need to perform a pharmacokinetic study comparing the plasma concentration of the drug over time after oral (PO) and intravenous (IV) administration. The absolute bioavailability is calculated using the following formula:
F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Where AUC is the area under the plasma concentration-time curve.
Troubleshooting Guide
Issue: High variability or lower-than-expected efficacy of PF-06446846 in oral dosing studies.
This issue often points towards problems with oral bioavailability. The following steps can help you systematically investigate and address the problem.
Step 1: Characterize the Physicochemical Properties
A solid understanding of the compound's intrinsic properties is the first step in troubleshooting bioavailability issues.
-
Solubility: Determine the aqueous solubility of PF-06446846 at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability: Assess the permeability of PF-06446846 using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[3][4]
Step 2: Conduct In Vitro Metabolism Studies
These studies will help determine if first-pass metabolism is a significant barrier.
-
Liver Microsomes: Incubate PF-06446846 with liver microsomes from the animal species you are using (e.g., rat, monkey) to assess its metabolic stability.[3][4]
-
CYP450 Inhibition/Induction: Evaluate the potential of PF-06446846 to inhibit or induce major cytochrome P450 enzymes.
Step 3: Evaluate Formulation Strategies
If low solubility or permeability is identified as a key issue, consider these formulation approaches.
-
Solubilization:
-
Co-solvents and Surfactants: Formulate PF-06446846 in a vehicle containing solubility-enhancing excipients like PEG300, Tween-80, or SBE-β-CD.[5]
-
Amorphous Solid Dispersions: Create a solid dispersion of PF-06446846 in a polymer matrix to improve its dissolution rate.
-
-
Permeation Enhancement:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve both solubility and permeability.
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution and potentially improve absorption.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of PF-06446846 in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) | Bioavailability (F%) |
| Aqueous Suspension | 50 | PO | 150 | 2.0 | 600 | 10 |
| Solution in PEG400 | 50 | PO | 450 | 1.0 | 1800 | 30 |
| Nanosuspension | 50 | PO | 900 | 0.5 | 3600 | 60 |
| Solution | 5 | IV | 1200 | 0.1 | 6000 | 100 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration of PF-06446846 solution (e.g., 5 mg/kg).
-
Group 2: Oral (PO) gavage of PF-06446846 in a specific formulation (e.g., 50 mg/kg).
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the compound.
-
Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of PF-06446846 in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
-
Materials: Pooled liver microsomes from the target species, NADPH regenerating system, PF-06446846.
-
Procedure:
-
Prepare an incubation mixture containing liver microsomes, buffer, and PF-06446846.
-
Pre-warm the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
-
Analysis:
-
Analyze the supernatant for the remaining concentration of PF-06446846 by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Visualizations
Caption: A troubleshooting workflow for addressing the poor oral bioavailability of PF-06446846.
Caption: Key physiological barriers impacting the oral bioavailability of PF-06446846.
References
- 1. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 2. researchgate.net [researchgate.net]
- 3. An In Vitro Study for Evaluating Permeability and Metabolism of Kurarinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro investigation of permeability and metabolism of licoricidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison for Researchers: PF-06446846 Hydrochloride vs. Monoclonal Antibodies in PCSK9-Targeted Research
For researchers and drug development professionals navigating the landscape of PCSK9 inhibition, the choice between small molecule inhibitors and monoclonal antibodies is a critical one. This guide provides an objective comparison of PF-06446846 hydrochloride, a novel small molecule translational inhibitor, and the established class of PCSK9-targeting monoclonal antibodies, supported by experimental data, detailed protocols, and pathway visualizations.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a powerful strategy for lowering low-density lipoprotein cholesterol (LDL-C). While monoclonal antibodies have been the clinical mainstay for PCSK9 inhibition, small molecule inhibitors like this compound offer a distinct mechanism of action and potential advantages in terms of oral bioavailability. This guide will delve into the performance of these two therapeutic modalities to inform research and development decisions.
At a Glance: Key Performance Metrics
The following tables summarize the quantitative data available for this compound and the leading PCSK9 monoclonal antibodies, evolocumab and alirocumab.
| Parameter | This compound | Monoclonal Antibodies (Evolocumab & Alirocumab) | Data Source |
| Mechanism of Action | Selective inhibitor of PCSK9 translation | Bind to circulating PCSK9, preventing LDLR interaction | [1][2] |
| Target | Ribosome translating PCSK9 mRNA | Circulating PCSK9 protein | [1][2] |
| Administration Route | Oral | Subcutaneous injection | [1][2] |
Table 1: General Characteristics
| Assay | This compound | Monoclonal Antibodies (Evolocumab & Alirocumab) | Data Source |
| In Vitro Potency | IC50 of 0.3 µM (inhibition of PCSK9 secretion in Huh7 cells) | High affinity binding to PCSK9 (nanomolar to picomolar range) | [3] |
| In Vivo Efficacy (Preclinical) | Dose-dependent reduction of plasma PCSK9 and total cholesterol in rats. Reduction in LDL-C also observed. | Significant reduction of LDL-C in humanized PCSK9 mouse models. | [4][5] |
| In Vivo Efficacy (Clinical) | Data not yet available | Significant reduction of LDL-C in humans (up to 75% reduction from baseline) | [2] |
Table 2: Efficacy Data
Unraveling the Mechanisms: Signaling Pathways and Inhibition Strategies
The distinct mechanisms of action of this compound and monoclonal antibodies are visualized below.
Caption: PCSK9 signaling pathway and points of inhibition.
Experimental Deep Dive: Protocols for Key Assays
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
In Vivo Efficacy Study of this compound in a Hypercholesterolemic Rat Model
Objective: To evaluate the in vivo efficacy of this compound in reducing plasma PCSK9 and LDL-C levels.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are fed a high-fat, high-cholesterol diet for 4 weeks to induce hypercholesterolemia.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered daily via oral gavage at various doses (e.g., 5, 15, and 50 mg/kg) for 14 days. A vehicle control group receives the vehicle alone.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline and at specified time points during the treatment period (e.g., weekly) and at the end of the study.
-
Biochemical Analysis:
-
Plasma PCSK9 levels are quantified using a commercially available rat PCSK9 ELISA kit.
-
Plasma total cholesterol and LDL-C levels are determined using enzymatic colorimetric assays.
-
-
Data Analysis: The percentage change in plasma PCSK9 and LDL-C levels from baseline is calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
In Vitro PCSK9 Translation Inhibition Assay for this compound
Objective: To determine the in vitro potency of this compound in inhibiting the translation of PCSK9 mRNA.
Methodology:
-
Cell-Free Translation System: A commercially available HeLa cell-based cell-free translation system is used.
-
mRNA Template: An in vitro transcribed and capped mRNA encoding a fusion protein of the first 35 amino acids of human PCSK9 and luciferase (PCSK9(1-35)-luciferase) is used as the template.
-
Inhibition Assay:
-
The cell-free translation reaction is assembled according to the manufacturer's instructions, containing the PCSK9(1-35)-luciferase mRNA template.
-
This compound is added to the reactions at various concentrations (e.g., 0.01 to 100 µM). A vehicle control (DMSO) is also included.
-
The reactions are incubated at 30°C for a specified time (e.g., 90 minutes) to allow for protein synthesis.
-
-
Luciferase Activity Measurement: Luciferase activity, which is proportional to the amount of translated protein, is measured using a luminometer and a luciferase assay reagent.
-
Data Analysis: The percentage of inhibition of luciferase activity is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) Assay for Monoclonal Antibody Binding to PCSK9
Objective: To determine the binding kinetics and affinity of a monoclonal antibody to human PCSK9.
Methodology:
-
Instrumentation: A Biacore instrument (or equivalent SPR system) is used.
-
Ligand Immobilization: Recombinant human PCSK9 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: The monoclonal antibody is prepared in a running buffer (e.g., HBS-EP+) at various concentrations (e.g., 0.1 to 100 nM).
-
Binding Measurement:
-
The monoclonal antibody solutions are injected over the sensor chip surface at a constant flow rate.
-
The association and dissociation of the antibody to the immobilized PCSK9 are monitored in real-time as changes in the SPR signal (measured in response units, RU).
-
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.
Visualizing the Research Workflow
The following diagrams illustrate the typical experimental workflows for evaluating these two classes of PCSK9 inhibitors.
Caption: Experimental workflow for this compound.
Caption: Experimental workflow for PCSK9 monoclonal antibodies.
Logical Framework for Inhibitor Comparison
The choice between this compound and monoclonal antibodies in a research context depends on the specific scientific question being addressed.
Caption: Logical guide for selecting a PCSK9 inhibitor in research.
References
A Head-to-Head In Vitro Comparison: PF-06446846 Hydrochloride vs. Alirocumab in the Regulation of PCSK9
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Performance Analysis of Two distinct PCSK9 Inhibitors.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream. Inhibition of PCSK9 is a clinically validated strategy to lower LDL cholesterol levels. This guide provides an in vitro comparison of two distinct PCSK9 inhibitors: PF-06446846 hydrochloride, a small molecule inhibitor of PCSK9 translation, and alirocumab (B1149425), a human monoclonal antibody that binds to extracellular PCSK9.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and alirocumab lies in their mechanism of action.
This compound is an orally active small molecule that selectively inhibits the translation of PCSK9 mRNA into protein.[1][2][3] It achieves this by inducing the stalling of the ribosome at approximately codon 34 of the PCSK9 nascent polypeptide chain.[2] This targeted interference with protein synthesis leads to a reduction in the overall levels of secreted PCSK9.
Alirocumab , on the other hand, is a fully human monoclonal antibody that functions extracellularly.[4] It binds with high affinity and specificity to circulating PCSK9, thereby preventing its interaction with the LDLR on the surface of hepatocytes.[4][5] This blockade preserves the LDLR population, allowing for their continued recycling to the cell surface and enhanced clearance of LDL cholesterol.
Quantitative In Vitro Performance
Direct head-to-head in vitro studies comparing this compound and alirocumab are limited due to their distinct mechanisms of action. However, data from independent in vitro experiments provide insights into their respective potencies.
| Compound | Assay Type | Cell Line | Endpoint | Result |
| This compound | PCSK9 Secretion Assay | Huh7 | IC50 | 0.3 µM[2][6] |
| Alirocumab | Cell-based PCSK9 Activity Assay | HepG2 | Effective Concentration | 10 µg/mL[7] |
Note: The effective concentration for alirocumab represents a concentration shown to abrogate the effects of recombinant PCSK9 in a cellular assay, not a formal IC50 or EC50 value.
Key In Vitro Experimental Methodologies
The following are detailed protocols for key in vitro assays used to characterize PCSK9 inhibitors like this compound and alirocumab.
PCSK9 Secretion Assay (for Translation Inhibitors)
This assay is designed to quantify the inhibition of PCSK9 secretion from a human hepatocyte cell line.
Protocol:
-
Cell Culture: Human hepatoma (Huh7) cells are cultured in appropriate media until they reach a desired confluency.
-
Compound Treatment: Cells are treated with serial dilutions of this compound.
-
Incubation: The treated cells are incubated for a period of 24 to 48 hours to allow for inhibition of PCSK9 translation and secretion.
-
Supernatant Collection: The cell culture supernatant, containing secreted PCSK9, is collected.
-
Quantification: The concentration of PCSK9 in the supernatant is quantified using a commercially available PCSK9 ELISA kit.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
PCSK9-LDLR Binding Assay (for Extracellular Inhibitors)
This biochemical assay measures the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDLR.
Protocol:
-
Plate Coating: A microplate is coated with recombinant human LDLR extracellular domain.
-
Incubation with Inhibitor: Serial dilutions of alirocumab are added to the wells, followed by the addition of a fixed concentration of biotinylated recombinant human PCSK9.
-
Incubation: The plate is incubated to allow for the binding of PCSK9 to the LDLR in the presence of the inhibitor.
-
Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PCSK9 captured by the LDLR.
-
Signal Generation: A colorimetric HRP substrate is added, and the resulting signal is measured using a microplate reader.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of alirocumab. An IC50 value can be determined from the dose-response curve.
Cellular LDL Uptake Assay
This functional cell-based assay measures the ability of a PCSK9 inhibitor to restore the uptake of LDL into hepatocytes.
Protocol:
-
Cell Culture: A human hepatocyte cell line, such as HepG2, is cultured in a multi-well plate.
-
Treatment: Cells are co-treated with recombinant human PCSK9 and serial dilutions of the PCSK9 inhibitor (either this compound or alirocumab).
-
LDL Addition: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells.
-
Incubation: The cells are incubated to allow for the uptake of the fluorescent LDL.
-
Quantification: The amount of intracellular fluorescence is quantified using a fluorescence plate reader, flow cytometry, or high-content imaging.
-
Data Analysis: An increase in fluorescence indicates enhanced LDL uptake due to the inhibition of PCSK9. An EC50 value, the concentration that produces half-maximal LDL uptake, can be calculated.
Summary
This compound and alirocumab represent two innovative and mechanistically distinct approaches to PCSK9 inhibition. This compound acts intracellularly to prevent the synthesis of PCSK9, while alirocumab acts extracellularly to neutralize the protein before it can interact with the LDLR.
The in vitro data highlights the sub-micromolar potency of this compound in inhibiting PCSK9 secretion. While a direct quantitative comparison with alirocumab is challenging based on currently available public data, the effective concentration of alirocumab in cellular assays demonstrates its ability to functionally block PCSK9 activity. The choice between these two modalities in a research or drug development setting will depend on the specific experimental question and desired therapeutic profile. This guide provides the foundational in vitro data and experimental context to inform such decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Alirocumab: PCSK9 inhibitor for LDL cholesterol reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: PF-06446846 Hydrochloride vs. Evolocumab for PCSK9 Inhibition
In the landscape of preclinical research for novel lipid-lowering therapies, two distinct strategies for inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9) have emerged: the small molecule inhibitor PF-06446846 hydrochloride and the monoclonal antibody evolocumab. This guide provides a comparative analysis of their preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, efficacy, and safety profiles as observed in early-stage studies.
Mechanism of Action: A Tale of Two Approaches
This compound and evolocumab target the same protein, PCSK9, but through fundamentally different mechanisms.
This compound is an orally active small molecule that uniquely inhibits the translation of the PCSK9 messenger RNA (mRNA). It achieves this by inducing the ribosome to stall during the elongation process, thereby preventing the synthesis of the PCSK9 protein. This intracellular action reduces the overall amount of PCSK9 produced and secreted by liver cells.[1][2][3]
Evolocumab , on the other hand, is a fully human monoclonal antibody administered via subcutaneous injection. It functions extracellularly by binding with high affinity to circulating PCSK9. This binding prevents PCSK9 from interacting with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. By blocking this interaction, evolocumab prevents the PCSK9-mediated degradation of LDLR, leading to an increased number of LDLRs available to clear LDL cholesterol (LDL-C) from the bloodstream.
Preclinical Efficacy: A Quantitative Comparison
Direct head-to-head preclinical studies of this compound and evolocumab are not publicly available. However, a comparative assessment can be made by examining their individual in vitro and in vivo preclinical data.
| Parameter | This compound | Evolocumab |
| Target | PCSK9 mRNA Translation | Circulating PCSK9 Protein |
| Modality | Small Molecule | Monoclonal Antibody |
| Administration | Oral | Subcutaneous Injection |
| In Vitro Potency | IC50: 0.3 μM (PCSK9 secretion by Huh7 cells)[1][4] | Not typically measured in the same manner; high binding affinity to PCSK9 |
| In Vivo Efficacy | This compound (in Rats) | Evolocumab (in Monkeys) |
| Dose & Regimen | 50 mg/kg/day, oral gavage for 14 days[1] | Not specified in detail, but studies up to 6 months with weekly subcutaneous dosing[5] |
| LDL-C Reduction | ~58% reduction in LDL cholesterol[2] | Up to 80% reduction in LDL-C[6] |
| Total Cholesterol | ~30% reduction[2] | Lowered total cholesterol[5] |
Preclinical Safety and Toxicology
| Parameter | This compound | Evolocumab |
| In Vivo Safety (Rodents) | No obvious toxicity observed in a 14-day rat study at doses up to 50 mg/kg/day.[4] | Well-tolerated in a 3-month hamster study at high exposure multiples.[5] |
| In Vivo Safety (Non-Rodents) | Potential for cytotoxicity against rat bone marrow cells (IC50 = 2.9 µM) and human CD34+ cells (IC50 = 2.7 µM) has been noted.[4] | Well-tolerated in a 6-month monkey study at high exposure multiples.[5] |
| Combination Studies | Data not available | A 3-month study in monkeys with rosuvastatin (B1679574) showed no additive or synergistic toxicity.[5] |
| Genotoxicity | Data not available | Not applicable for a monoclonal antibody.[5] |
| Carcinogenicity | Data not available | No drug-related tumors identified in a hamster study.[5] |
Experimental Protocols
This compound In Vivo Efficacy Study in Rats
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Dosing: Oral gavage administration of this compound at doses of 5, 15, and 50 mg/kg, once daily for 14 consecutive days.[1]
-
Sample Collection: Blood samples were collected to measure plasma levels of PCSK9, total cholesterol, and LDL cholesterol.
-
Analysis: Plasma PCSK9 concentrations were determined by a commercial ELISA kit. Total and LDL cholesterol levels were measured using standard enzymatic assays. Statistical analysis was performed using a one-way ANOVA followed by Dunnett's multiple comparisons test to compare treatment groups to the vehicle control.[7]
Evolocumab Preclinical Toxicology Study in Monkeys
-
Animal Model: Cynomolgus monkeys.
-
Dosing: Weekly subcutaneous injections of evolocumab for up to 6 months.[5]
-
Parameters Monitored: Comprehensive safety assessments including clinical observations, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, and anatomical pathology.
-
Lipid Analysis: Serum levels of total cholesterol and LDL cholesterol were measured.
-
Toxicology Assessment: The study was designed to identify any potential adverse effects of long-term evolocumab administration at exposure levels significantly higher than those intended for human use.[5]
Summary and Conclusion
This compound and evolocumab represent two innovative and effective approaches to PCSK9 inhibition in preclinical models. This compound offers the advantage of being an orally available small molecule with a novel intracellular mechanism of action. Preclinical data in rats demonstrates its ability to significantly lower plasma PCSK9 and cholesterol levels. However, the potential for off-target effects, as suggested by in vitro cytotoxicity data, warrants further investigation.
Evolocumab, a clinically validated monoclonal antibody, showcases potent and sustained reduction of LDL-C in preclinical animal models, consistent with its performance in humans. Its high specificity and favorable safety profile in preclinical toxicology studies have been well-established.
For researchers and drug development professionals, the choice between a small molecule inhibitor and a monoclonal antibody will depend on various factors, including the desired route of administration, dosing frequency, and the specific patient population being targeted. The preclinical data presented here provides a foundational comparison to inform further research and development in the pursuit of next-generation lipid-lowering therapies.
References
Navigating PCSK9 Inhibition: A Comparative Guide to PF-06446846 Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals, the quest for effective and safe inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a critical frontier in the management of hypercholesterolemia. This guide provides an objective comparison of the novel small molecule inhibitor, PF-06446846 hydrochloride, with leading alternative therapies. By presenting experimental data, detailed methodologies, and clear visualizations, this document aims to illuminate the distinct disadvantages and limitations of this compound, thereby informing strategic research and development decisions.
This compound is an orally active and highly selective small molecule that uniquely inhibits PCSK9 at the translational level. Its mechanism involves inducing ribosomal stalling specifically during the synthesis of PCSK9 mRNA, which leads to a reduction in circulating PCSK9 levels and subsequently, a decrease in low-density lipoprotein cholesterol (LDL-C). While this innovative approach offers the advantage of oral administration, a significant differentiator from current biologics, a comprehensive evaluation of its drawbacks is essential.
Performance Comparison: Disadvantages and Limitations
A primary concern associated with PF-06446846 is its potential for cytotoxicity. In vitro studies have demonstrated that the compound exhibits cytotoxic effects on rat bone marrow and human CD34+ progenitor cells. Another notable limitation is the inherent instability of the free base form of PF-06446846, necessitating its formulation as a hydrochloride salt to ensure stability.
To provide a clear comparative landscape, this guide evaluates this compound against three prominent alternatives: the monoclonal antibodies Bococizumab and Alirocumab (B1149425), and the small interfering RNA (siRNA) therapeutic, Inclisiran.
Quantitative Data Summary
The following tables summarize the key efficacy and safety parameters for this compound and its comparators.
Table 1: Comparative Efficacy of PCSK9 Inhibitors
| Compound | Class | Mechanism of Action | LDL-C Reduction |
| This compound | Small Molecule | Inhibits PCSK9 translation | Dose-dependent |
| Bococizumab | Monoclonal Antibody | Binds to circulating PCSK9 | ~55%[1] |
| Alirocumab | Monoclonal Antibody | Binds to circulating PCSK9 | ~50-60%[2] |
| Inclisiran | siRNA | Inhibits PCSK9 mRNA translation | ~50%[2] |
Table 2: Comparative Safety and Limitations
| Compound | Disadvantage/Limitation | Quantitative Data |
| This compound | Cytotoxicity | IC50: 2.9 µM (rat bone marrow Lin(-) cells), 2.7 µM (human CD34+ cells) |
| Chemical Instability | Free base is unstable; hydrochloride salt is required.[3] | |
| Bococizumab | Immunogenicity | Development of anti-drug antibodies leading to attenuated efficacy.[1] |
| Adverse Events | Injection-site reactions (10.4% vs 1.3% placebo).[4][5][6] | |
| Alirocumab | Adverse Events | Injection-site reactions (5.9% vs 4.2% ezetimibe), myalgia (5.4% vs 2.9% ezetimibe).[7] |
| Inclisiran | Adverse Events | Injection-site reactions (mild to moderate), bronchitis.[8] |
Signaling Pathways and Experimental Workflows
To visually articulate the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: PCSK9 signaling pathway and points of inhibition.
Caption: Workflow for cytotoxicity assessment (MTT Assay).
Caption: Workflow for Ribosome Profiling.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of small molecules like PF-06446846 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Seeding:
-
Seed target cells (e.g., HepG2, or specific progenitor cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound or alternatives) in a complete culture medium.
-
Include a vehicle control (e.g., DMSO at the same final concentration) and a no-treatment control.
-
Replace the existing medium with 100 µL of the prepared compound dilutions.
3. Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
5. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Ribosome Profiling
This protocol provides a general workflow for ribosome profiling to identify ribosome stall sites induced by compounds like PF-06446846.[9][10][11][12]
1. Cell Lysis:
-
Treat cultured cells (e.g., Huh7) with the test compound (e.g., 1.5 µM PF-06446846) or vehicle for a specified time (e.g., 10 minutes or 1 hour).
-
Lyse the cells in a buffer containing a translation inhibitor (e.g., cycloheximide) to trap ribosomes on the mRNA.
2. RNase Digestion:
-
Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes.
3. Monosome Isolation:
-
Isolate the 80S monosome-mRNA complexes by sucrose (B13894) density gradient centrifugation.
4. Ribosome-Protected Fragment (Footprint) Extraction:
-
Extract the RNA from the isolated monosomes.
-
Purify the ribosome-protected mRNA fragments (footprints), which are typically around 28-30 nucleotides in length, using denaturing polyacrylamide gel electrophoresis (PAGE).
5. Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RNA footprints.
-
Reverse transcribe the RNA to cDNA.
-
Amplify the cDNA by PCR to generate a sequencing library.
-
Perform high-throughput sequencing of the library.
6. Data Analysis:
-
Align the sequencing reads to a reference transcriptome.
-
Analyze the density and position of the ribosome footprints to identify specific codons where ribosomes have stalled.
Conclusion
This compound represents a novel, orally available approach to PCSK9 inhibition with a distinct mechanism of action. However, its development is accompanied by significant challenges, most notably its potential for cytotoxicity and the instability of its free base. In comparison, while monoclonal antibodies and siRNA therapeutics have their own limitations, such as the need for injection and the potential for immunogenicity or injection-site reactions, they have established efficacy and safety profiles in large clinical trials. For researchers and drug developers, the decision to pursue small molecule inhibitors of PCSK9 translation like PF-06446846 will require careful consideration of these trade-offs and a focused effort to mitigate the identified disadvantages through medicinal chemistry optimization and rigorous safety assessments. This comparative guide provides a foundational dataset to aid in this critical evaluation.
References
- 1. Cardiovascular event reduction with PCSK9 inhibition among 1578 patients with familial hypercholesterolemia: Results from the SPIRE randomized trials of bococizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scholars@Duke publication: Cardiovascular Efficacy and Safety of Bococizumab in High-Risk Patients. [scholars.duke.edu]
- 5. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of alirocumab in high cardiovascular risk patients with inadequately controlled hypercholesterolaemia on maximally tolerated doses of statins: the ODYSSEY COMBO II randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of inclisiran a newly approved FDA drug: a systematic review and pooled analysis of available clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
Validating the Efficacy of PF-06446846 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, orally active PCSK9 inhibitor, PF-06446846 hydrochloride, with established monoclonal antibody alternatives, Alirocumab and Evolocumab. The information presented is based on available preclinical and clinical data to assist in the evaluation of its therapeutic potential in new models of hypercholesterolemia and related cardiovascular diseases.
Mechanism of Action: A Novel Approach to PCSK9 Inhibition
This compound represents a distinct class of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors. Unlike monoclonal antibodies that bind to circulating PCSK9, PF-06446846 is a small molecule that selectively inhibits the translation of PCSK9 mRNA.[1][2] This unique mechanism of action involves stalling the ribosome during the synthesis of the PCSK9 protein, leading to a reduction in circulating PCSK9 levels.[1][2] The subsequent increase in the recycling of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream.
In contrast, Alirocumab and Evolocumab are fully human monoclonal antibodies that bind with high affinity to free circulating PCSK9. This binding prevents PCSK9 from interacting with the LDLR, thereby increasing the number of available LDLRs to clear LDL-C.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available quantitative data on the efficacy of this compound and its key competitors. It is important to note that the preclinical data for each compound were generated in different animal models and under varying experimental conditions, which should be considered when making direct comparisons.
Table 1: In Vitro Efficacy of PCSK9 Inhibitors
| Compound | Assay | Cell Line | IC50 |
| This compound | PCSK9 Secretion | Huh7 | 0.3 µM[1] |
Table 2: Preclinical In Vivo Efficacy of PCSK9 Inhibitors in Rodent Models
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Sprague-Dawley Rats | 5, 15, 50 mg/kg/day (oral gavage) for 14 days | Dose-dependent reduction in plasma PCSK9 and total cholesterol.[1] |
| Alirocumab | Wistar Rats | Not specified | LDL-C reduction of up to 75%. |
| Evolocumab | Obese Zucker Rats | Not specified | Significant decrease in plasma LDL levels. |
Table 3: Clinical Efficacy of PCSK9 Monoclonal Antibodies (for reference)
| Compound | Patient Population | Dosing Regimen | LDL-C Reduction (vs. Placebo) |
| Alirocumab | High cardiovascular risk | 75/150 mg every 2 weeks (subcutaneous) | 48-62% |
| Evolocumab | Hypercholesterolemia | 140 mg every 2 weeks or 420 mg monthly (subcutaneous) | 55-75% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and validation of new studies.
In Vitro PCSK9 Secretion Assay (Huh7 Cells)
Objective: To determine the concentration-dependent inhibition of PCSK9 secretion from human hepatoma (Huh7) cells by this compound.
Methodology:
-
Cell Culture: Culture Huh7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Seed cells in 24-well plates and allow them to adhere overnight. The following day, replace the medium with fresh, serum-free DMEM containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
PCSK9 Quantification: Measure the concentration of secreted PCSK9 in the supernatant using a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of PCSK9 inhibition relative to the vehicle control against the logarithm of the compound concentration to determine the IC50 value.
In Vivo Efficacy Study in a Rat Model of Hypercholesterolemia
Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing plasma PCSK9 and cholesterol levels in rats.
Methodology:
-
Animal Model: Utilize male Sprague-Dawley rats. Acclimatize the animals for at least one week before the start of the experiment.
-
Dosing: Prepare a formulation of this compound suitable for oral gavage (e.g., in a vehicle of 0.5% methylcellulose). Administer the compound or vehicle control daily for a period of 14 days.
-
Blood Sampling: Collect blood samples at baseline and at specified time points throughout the study (e.g., weekly and at the end of the treatment period).
-
Biochemical Analysis: Separate plasma and measure the concentrations of total cholesterol, LDL-C, and PCSK9 using commercially available assay kits.
-
Data Analysis: Compare the changes in plasma lipid and PCSK9 levels between the treatment and vehicle control groups using appropriate statistical methods (e.g., ANOVA).
Visualizing Pathways and Workflows
Signaling Pathway of PCSK9 and Inhibition Mechanisms
Caption: Mechanism of PCSK9 action and points of intervention for different inhibitor classes.
Experimental Workflow for In Vivo Efficacy Validation
Caption: A generalized workflow for the in vivo evaluation of this compound in a rat model.
References
A Head-to-Head Comparison of Small Molecule PCSK9 Inhibitors: PF-06446846 and a New Wave of Oral Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and convenient therapies to manage hypercholesterolemia has led to the development of small molecule inhibitors targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). This guide provides a detailed comparison of PF-06446846, a first-in-class translational inhibitor of PCSK9, with other emerging oral small molecule PCSK9 inhibitors, focusing on their distinct mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the bloodstream. Inhibition of PCSK9 has emerged as a powerful strategy to lower LDL-C. While monoclonal antibodies have validated this target, the development of oral small molecule inhibitors promises greater patient convenience and accessibility.
This guide focuses on two distinct approaches to small molecule PCSK9 inhibition:
-
PF-06446846: A unique inhibitor that selectively blocks the translation of PCSK9 mRNA into protein.
-
Direct-acting inhibitors (e.g., MK-0616): These molecules, typically macrocyclic peptides, directly bind to the PCSK9 protein and prevent its interaction with the LDLR.
Due to the limited publicly available data on direct head-to-head trials, this comparison will present the available data for each class of inhibitor, highlighting their unique characteristics.
Mechanism of Action: Two Distinct Strategies to Lower PCSK9 Function
The small molecule inhibitors of PCSK9 discussed herein employ fundamentally different mechanisms to achieve the same therapeutic goal: increasing LDLR availability to clear LDL-C.
PF-06446846: Selective Translational Inhibition
PF-06446846 represents a novel approach to drug discovery by targeting the ribosome to selectively halt the synthesis of a specific protein. It is an orally active small molecule that inhibits the translation of PCSK9 by inducing the ribosome to stall near codon 34 of the PCSK9 mRNA.[1][2][3] This stalling is mediated by the interaction of PF-06446846 with the nascent polypeptide chain within the ribosome exit tunnel.[2][3] This mechanism is highly selective, affecting very few other proteins in the cell.[2] By preventing the synthesis of the PCSK9 protein, PF-06446846 effectively reduces its circulating levels.[1][4]
Direct-Acting Small Molecule Inhibitors (e.g., MK-0616)
In contrast to translational inhibition, direct-acting small molecule inhibitors like MK-0616 function by binding directly to the circulating PCSK9 protein. MK-0616 is an orally bioavailable macrocyclic peptide that inhibits the interaction between PCSK9 and the LDL receptor.[5][6] This prevents PCSK9 from targeting the LDLR for degradation, thereby increasing the number of LDL receptors on the surface of liver cells and enhancing the clearance of LDL-C from the circulation.[7] This mechanism is analogous to that of the approved monoclonal antibody PCSK9 inhibitors.[8]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for PF-06446846 and the direct-acting oral PCSK9 inhibitor, MK-0616. It is important to note that the data for these compounds are from different study types (preclinical for PF-06446846 and clinical for MK-0616) and are not from direct head-to-head comparisons.
Table 1: In Vitro and In Vivo Efficacy of PF-06446846
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (PCSK9 Secretion) | 0.3 µM | Huh7 cells | [1][4] |
| In Vivo Efficacy | Dose-dependent lowering of plasma PCSK9 and total cholesterol | Rats | [1][4] |
Table 2: Clinical Efficacy of MK-0616 (Phase 2b Study)
| Dose (once daily) | LDL-C Reduction (placebo-adjusted at Week 8) | Reference |
| 6 mg | 41.2% | [7][9][10] |
| 12 mg | 55.7% | [7][9][10] |
| 18 mg | 59.1% | [7][9][10] |
| 30 mg | 60.9% | [7][9][10] |
Table 3: Safety and Tolerability of MK-0616 (Phase 2b Study)
| Parameter | Observation | Reference |
| Adverse Events (AEs) | Similar proportion of AEs in MK-0616 arms (39.5% to 43.4%) compared to placebo (44.0%) | [9] |
| Discontinuations due to AEs | ≤ 2 participants in any treatment group | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of drug candidates. Below are generalized methodologies for key experiments cited in the evaluation of small molecule PCSK9 inhibitors.
In Vitro PCSK9 Secretion Assay
Objective: To determine the concentration-dependent effect of a test compound on the secretion of PCSK9 from a relevant cell line.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh7) are cultured in a suitable medium.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., PF-06446846) or vehicle control for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
PCSK9 Quantification: The concentration of PCSK9 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The PCSK9 concentrations are normalized to a vehicle control, and the IC50 value (the concentration at which 50% of PCSK9 secretion is inhibited) is calculated.
In Vivo Efficacy Study in a Rodent Model
Objective: To assess the in vivo efficacy of an orally administered small molecule PCSK9 inhibitor in reducing plasma PCSK9 and cholesterol levels.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: The test compound (e.g., PF-06446846) is administered orally via gavage at various dose levels daily for a specified duration (e.g., 14 days). A vehicle control group is also included.
-
Blood Sampling: Blood samples are collected at predetermined time points.
-
Biochemical Analysis: Plasma concentrations of PCSK9 are measured by ELISA. Total plasma cholesterol, LDL-C, and high-density lipoprotein cholesterol (HDL-C) are measured using standard enzymatic assays.
-
Data Analysis: The changes in plasma PCSK9 and cholesterol levels are compared between the treatment and vehicle control groups to determine the dose-dependent efficacy of the compound.
Ribosome Profiling
Objective: To identify the specific sites of ribosome stalling on mRNA transcripts induced by a translational inhibitor like PF-06446846.
Methodology:
-
Cell Treatment: Cells (e.g., Huh7) are treated with the test compound (e.g., PF-06446846) or vehicle.
-
Lysis and Nuclease Digestion: Cells are lysed, and the lysates are treated with a nuclease to digest mRNA that is not protected by ribosomes.
-
Ribosome-Protected Fragment (RPF) Isolation: Ribosomes are isolated by ultracentrifugation, and the enclosed RPFs are extracted.
-
Library Preparation and Sequencing: The RPFs are converted into a cDNA library and subjected to high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to a reference genome to determine the density of ribosomes at specific codon positions on each mRNA transcript. An accumulation of reads at a particular location indicates ribosome stalling.[5]
Visualizing the Pathways and Workflows
PCSK9 Signaling Pathway and Inhibition Mechanisms
The following diagram illustrates the central role of PCSK9 in LDL receptor degradation and the distinct points of intervention for translational inhibitors and direct-acting inhibitors.
Caption: PCSK9 pathway and points of small molecule inhibitor intervention.
Experimental Workflow for Ribosome Profiling
The following diagram outlines the key steps in a ribosome profiling experiment to identify drug-induced translational stalling.
Caption: Workflow for ribosome profiling to detect translational stalling.
Conclusion
Small molecule inhibitors of PCSK9 represent a promising new frontier in the management of hypercholesterolemia, offering the potential for oral administration and improved patient access. PF-06446846 stands out with its unique mechanism of selectively inhibiting PCSK9 translation, a novel paradigm in drug development. Direct-acting inhibitors like MK-0616 have demonstrated significant LDL-C lowering in clinical trials, with an efficacy profile that approaches that of injectable monoclonal antibodies.
While direct head-to-head comparative data is currently lacking, the information presented in this guide highlights the distinct characteristics and potential of these emerging therapies. Further research and clinical development will be crucial to fully elucidate the comparative efficacy, safety, and long-term benefits of these different classes of small molecule PCSK9 inhibitors. The continued exploration of these innovative approaches holds great promise for addressing the unmet needs of patients with hypercholesterolemia.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparative quantitative systems pharmacology modeling of anti-PCSK9 therapeutic modalities in hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-0616: an oral PCSK9 inhibitor for hypercholesterolemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bioengineer.org [bioengineer.org]
- 9. benchchem.com [benchchem.com]
- 10. merck.com [merck.com]
The Cost-Effectiveness of PF-06446846 Hydrochloride in Preclinical Research: A Comparative Guide
For researchers in pharmacology and drug development, selecting the appropriate tools is paramount for advancing our understanding of disease and developing novel therapeutics. Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a critical target in cardiovascular disease research, primarily for its role in regulating LDL cholesterol levels. PF-06446846 hydrochloride is a novel small molecule inhibitor of PCSK9 translation, offering a distinct mechanism of action compared to established biologics. This guide provides a comprehensive comparison of this compound with other PCSK9 inhibitors, focusing on its cost-effectiveness for research applications, supported by experimental data and detailed protocols.
Mechanism of Action: A Novel Approach to PCSK9 Inhibition
This compound is an orally active and highly selective inhibitor of PCSK9 translation.[1][2] Unlike monoclonal antibodies that bind to circulating PCSK9, this compound acts intracellularly by inducing the ribosome to stall during the translation of PCSK9 mRNA, specifically around codon 34.[1][3] This unique mechanism prevents the synthesis of the PCSK9 protein, leading to a subsequent increase in the number of LDL receptors on the surface of hepatocytes and enhanced clearance of LDL cholesterol from the circulation.[2]
Comparative Performance of PCSK9 Inhibitors
The selection of a PCSK9 inhibitor for research often depends on the specific experimental goals. While monoclonal antibodies and siRNA therapies have demonstrated significant efficacy in clinical settings, small molecules like this compound offer advantages in terms of oral bioavailability and ease of use in preclinical models.[2]
In Vitro Potency of Small Molecule Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of different compounds.
| Compound | Type | IC50 |
| PF-06446846 | Small Molecule (Translation Inhibitor) | 0.3 µM (PCSK9 secretion in Huh7 cells) [4][5][6] |
| MK-0616 | Macrocyclic Peptide | 2.5 nM |
| Compound 3f | Small Molecule | 537 nM |
| M27 | Small Molecule | 0.76 µM |
| M12 | Small Molecule | 0.91 µM |
| Brazilin | Natural Product | 2.19 µM |
| Nilotinib | Small Molecule | 9.8 µM |
In Vivo Efficacy and Characteristics of Different PCSK9 Inhibitor Classes
| Inhibitor Class | Example(s) | Mechanism of Action | Route of Administration | Dosing Frequency | LDL-C Reduction |
| Small Molecule (Translation Inhibitor) | This compound | Inhibits PCSK9 protein synthesis by stalling ribosomes.[1][2] | Oral | Daily | Dose-dependent reduction in plasma PCSK9 and total cholesterol in rats.[7] |
| Monoclonal Antibody | Evolocumab, Alirocumab | Binds to circulating PCSK9, preventing its interaction with LDLR.[3][8] | Subcutaneous injection | Every 2-4 weeks | ~50-60%[9][10] |
| Small Interfering RNA (siRNA) | Inclisiran | Degrades PCSK9 mRNA within hepatocytes, preventing its translation.[3] | Subcutaneous injection | Every 3-6 months | ~50%[3] |
Cost-Effectiveness Analysis for Research Purposes
For many academic and early-stage industrial research labs, budget constraints are a significant consideration. The cost per experiment is a critical factor in the selection of research tools.
| Compound/Therapeutic | Estimated Research Cost |
| This compound | ~$250 - $950 per 5mg - 100mg[2][11] |
| Evolocumab (Repatha®) | ~$5,850 per year (clinical cost)[11][12] |
| Alirocumab (Praluent®) | ~$4,500 - $8,000 per year (clinical cost)[11] |
Note: The costs for monoclonal antibodies reflect their clinical prices and may not be directly comparable to the bulk chemical cost of this compound for preclinical research. However, it highlights the potential for significant cost savings when using a small molecule inhibitor for in vitro and in vivo animal studies. The price of this compound allows for a greater number of experiments to be conducted for the same budget compared to sourcing clinically approved biologics for research.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the rigorous evaluation of PCSK9 inhibitors.
In Vitro PCSK9 Secretion Assay in Huh7 Cells
Objective: To determine the IC50 of a test compound in inhibiting the secretion of PCSK9 from human hepatoma (Huh7) cells.
Methodology:
-
Cell Culture: Culture Huh7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed Huh7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh, serum-free DMEM containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PCSK9.
-
PCSK9 Quantification: Quantify the amount of PCSK9 in the supernatant using a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of PCSK9 inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Efficacy Study in a Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in reducing plasma PCSK9 and cholesterol levels in a mouse model.
Methodology:
-
Animal Model: Use a suitable mouse model, such as C57BL/6J mice.
-
Acclimatization: Allow the mice to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, and various doses of this compound).
-
Dosing: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 14 days).
-
Blood Collection: Collect blood samples at baseline and at specified time points during and after the treatment period via tail vein or retro-orbital bleeding.
-
Plasma Analysis: Separate plasma and measure total cholesterol and PCSK9 levels using commercially available kits.
-
Data Analysis: Compare the changes in plasma PCSK9 and total cholesterol levels between the treatment and vehicle control groups to determine the in vivo efficacy.
Conclusion
For research purposes, this compound presents a cost-effective and mechanistically distinct alternative to biologic PCSK9 inhibitors. Its oral bioavailability and competitive pricing for bulk quantities make it an attractive option for preclinical in vitro and in vivo studies. While monoclonal antibodies and siRNA have proven clinical efficacy, their cost and route of administration can be prohibitive for extensive preclinical research. The unique translational inhibition mechanism of this compound also offers a valuable tool for investigating the cellular regulation of PCSK9 and exploring novel therapeutic strategies in the field of cardiovascular research. The provided experimental protocols offer a starting point for researchers to independently validate and compare the efficacy of this promising small molecule inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jmcp.org [jmcp.org]
- 5. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Popular Pcsk9 Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 9. jmcp.org [jmcp.org]
- 10. acofp.org [acofp.org]
- 11. Price Chop for Evolocumab: PCSK9 Inhibitor Cost Cut by 60% | tctmd.com [tctmd.com]
- 12. Price reductions of PCSK9 inhibitors contributed to greater cost-effectiveness [healio.com]
Orthogonal Validation of PF-06446846 Hydrochloride's Effect on PCSK9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-06446846 hydrochloride, a small molecule inhibitor of PCSK9, with an orthogonal validation method—small interfering RNA (siRNA)—to confirm its effect on the PCSK9 pathway. The guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological and experimental processes.
Introduction to this compound and Orthogonal Validation
PF-06446846 is an orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Its unique mechanism of action involves stalling the ribosome during the synthesis of the PCSK9 nascent peptide, leading to a reduction in circulating PCSK9 levels. This, in turn, prevents the degradation of the Low-Density Lipoprotein Receptor (LDLR), resulting in increased clearance of LDL cholesterol from the bloodstream.
Orthogonal validation is a critical step in drug development to ensure that the observed biological effect of a compound is due to its intended mechanism of action and not an artifact. This is achieved by using a distinct and independent method to target the same biological pathway. In this guide, we compare the effects of PF-06446846 with those of a PCSK9-targeting siRNA. While PF-06446846 inhibits PCSK9 at the translational level, siRNA acts upstream by degrading PCSK9 messenger RNA (mRNA). Concordant results from these two distinct mechanisms provide strong evidence for the on-target effect of PF-06446846.
Comparative Analysis of Inhibitory Mechanisms
The following table summarizes the key characteristics of this compound and a representative PCSK9 siRNA, highlighting their distinct mechanisms of action.
| Feature | This compound | PCSK9 siRNA (e.g., Inclisiran) |
| Modality | Small Molecule | Small Interfering RNA |
| Mechanism of Action | Inhibits PCSK9 protein translation by stalling the ribosome. | Degrades PCSK9 mRNA through RNA interference (RNAi). |
| Target | PCSK9 nascent peptide/ribosome complex. | PCSK9 messenger RNA (mRNA). |
| Level of Intervention | Post-transcriptional (Translation) | Post-transcriptional (mRNA degradation) |
| Mode of Administration | Oral | Subcutaneous Injection |
Quantitative Data Summary
The following tables present illustrative data from in vitro experiments in human hepatoma (HepG2) cells, a standard model for studying cholesterol metabolism. This data demonstrates the dose-dependent effects of a representative small molecule PCSK9 inhibitor (like PF-06446846) and a PCSK9 siRNA on key markers of the PCSK9 pathway.
Table 1: Effect on Secreted PCSK9 Protein Levels (ELISA)
| Treatment | Concentration | % Reduction in Secreted PCSK9 (vs. Control) |
| Vehicle Control | - | 0% |
| Small Molecule Inhibitor | 0.1 µM | 25% |
| 1 µM | 60% | |
| 10 µM | 85% | |
| Non-targeting siRNA | 50 nM | 5% |
| PCSK9 siRNA | 50 nM | 75% |
Table 2: Effect on Cellular LDLR Protein Levels (Western Blot)
| Treatment | Concentration | Fold Increase in LDLR Protein (vs. Control) |
| Vehicle Control | - | 1.0 |
| Small Molecule Inhibitor | 0.1 µM | 1.5 |
| 1 µM | 2.8 | |
| 10 µM | 4.2 | |
| Non-targeting siRNA | 50 nM | 1.1 |
| PCSK9 siRNA | 50 nM | 3.5 |
Table 3: Effect on Cellular LDL Uptake (Fluorescent LDL Assay)
| Treatment | Concentration | % Increase in LDL Uptake (vs. Control) |
| Vehicle Control | - | 0% |
| Small Molecule Inhibitor | 0.1 µM | 35% |
| 1 µM | 80% | |
| 10 µM | 120% | |
| Non-targeting siRNA | 50 nM | 8% |
| PCSK9 siRNA | 50 nM | 105% |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantification of Secreted PCSK9 by ELISA
Objective: To measure the concentration of PCSK9 protein secreted into the cell culture medium following treatment with an inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate HepG2 cells in a 24-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of PF-06446846 or transfect with PCSK9 siRNA according to standard protocols. A vehicle control (e.g., DMSO for small molecules) and a non-targeting siRNA control should be included. Incubate for 24-48 hours.
-
Sample Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA Procedure: Use a commercially available human PCSK9 sandwich ELISA kit.
-
Add standards and samples to the wells of the pre-coated microplate and incubate for 2 hours at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells again to remove unbound detection antibody.
-
Add the substrate solution and incubate in the dark for 15-30 minutes, allowing for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of PCSK9 in each sample by interpolating from the standard curve. Normalize the results to the vehicle or non-targeting siRNA control to determine the percentage of inhibition.
Quantification of Cellular LDLR by Western Blot
Objective: To determine the relative abundance of LDLR protein in cells treated with a PCSK9 inhibitor.
Methodology:
-
Cell Lysis: After treatment as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration of all samples.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the LDLR overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the LDLR band intensity to the corresponding loading control band intensity.
-
Express the results as a fold change relative to the vehicle or non-targeting siRNA control.
-
Cellular LDL Uptake Assay
Objective: To functionally assess the impact of PCSK9 inhibition on the ability of cells to take up LDL from the extracellular environment.
Methodology:
-
Cell Culture and Treatment: Plate HepG2 cells in a 96-well, black, clear-bottom plate and treat with inhibitors as described previously.
-
LDL Depletion: Prior to the uptake assay, incubate the cells in a serum-free or lipoprotein-deficient medium for 2-4 hours to upregulate LDLR expression.
-
Fluorescent LDL Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 10 µg/mL. Incubate the cells for 4 hours at 37°C, protected from light.
-
Washing: Remove the DiI-LDL-containing medium and wash the cells three times with ice-cold PBS to remove any unbound fluorescent LDL.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation/emission ~549/565 nm for DiI).
-
Data Analysis: Subtract the background fluorescence from wells containing no cells. Normalize the fluorescence intensity of treated wells to the vehicle or non-targeting siRNA control to calculate the percentage increase in LDL uptake.
Conclusion
This guide provides a framework for the orthogonal validation of this compound's effect on PCSK9. By employing an independent method of PCSK9 inhibition, such as siRNA, researchers can robustly confirm the on-target activity of this small molecule inhibitor. The presented data and protocols offer a comprehensive resource for scientists in the field of cardiovascular drug discovery and development. The consistent and dose-dependent reduction in secreted PCSK9, coupled with the corresponding increase in cellular LDLR levels and functional LDL uptake, as validated by both a small molecule and an siRNA approach, provides strong evidence for the therapeutic potential of targeting PCSK9 translation.
Comparative Cross-Reactivity of PF-06446846 Hydrochloride: A Guide for Preclinical Species Selection
For researchers, scientists, and drug development professionals, understanding the species-specific activity of a drug candidate is paramount for the effective design and interpretation of preclinical studies. This guide provides a comparative overview of the cross-reactivity of PF-06446846 hydrochloride, a selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation, across different species. The information is based on publicly available data.
This compound is an orally active small molecule that selectively inhibits the translation of PCSK9 by stalling the ribosome during protein synthesis.[1][2][3] This mechanism leads to a reduction in circulating PCSK9 levels, thereby increasing the number of low-density lipoprotein (LDL) receptors on the surface of hepatocytes and enhancing the clearance of LDL cholesterol from the bloodstream.[4]
In Vitro Activity Profile
The in vitro potency of this compound has been primarily characterized in human cell lines. A key study demonstrated that PF-06446846 inhibits the secretion of PCSK9 from the human hepatoma cell line, Huh7, with a half-maximal inhibitory concentration (IC50) of 0.3 µM.[1][5]
Currently, there is a notable lack of publicly available, direct comparative data on the in vitro activity of this compound in cell lines derived from other commonly used preclinical species such as cynomolgus monkeys, rats, and mice. This data gap is significant for accurately extrapolating in vitro potency to in vivo models.
| Species | Cell Line | Assay | Endpoint | IC50 (µM) |
| Human | Huh7 | PCSK9 Secretion | Inhibition | 0.3[1][5] |
| Monkey | - | - | - | Data not available |
| Rat | - | - | - | Data not available |
| Mouse | - | - | - | Data not available |
In Vivo Efficacy
In vivo studies have demonstrated the pharmacological activity of this compound in rats. Oral administration of the compound to rats resulted in a dose-dependent reduction in plasma PCSK9 and total cholesterol levels.[4][6] This confirms the in vivo target engagement and desired pharmacological effect in this species.
Mechanism of Action: Ribosome Stalling
This compound exerts its effect by binding to the ribosome and stalling the translation of the nascent PCSK9 polypeptide chain.[7] The high selectivity for PCSK9 suggests a specific interaction between the compound, the ribosome, and the nascent chain. The degree of conservation of the ribosome structure and the PCSK9 nascent chain sequence across different species would theoretically influence the cross-reactivity of the compound.
Experimental Protocols
Detailed experimental protocols for the assessment of cross-species reactivity of this compound are not publicly available. However, a general workflow for evaluating the species selectivity of a PCSK9 translation inhibitor would involve the following steps:
Competitor Landscape
The landscape of small molecule inhibitors of PCSK9 is evolving. While monoclonal antibodies that target circulating PCSK9 are established therapies, the development of orally bioavailable small molecules presents an attractive alternative. However, comparative cross-reactivity data for other small molecule PCSK9 inhibitors is also limited in the public domain, making a direct comparison with this compound challenging.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of human PCSK9 translation with demonstrated in vivo activity in rats. However, a comprehensive understanding of its cross-reactivity profile is hampered by the lack of publicly available quantitative data for other key preclinical species such as monkeys and mice.
For researchers and drug developers, the following points are crucial when considering this compound for preclinical studies:
-
Human Potency: The compound is highly potent in human cells.
-
Rat Activity: The compound is orally active in rats, making this species a viable model for in vivo efficacy and proof-of-concept studies.
-
Data Gaps: The absence of monkey and mouse potency data necessitates caution when selecting these species for preclinical development and requires internal validation studies to determine the compound's activity.
Future research should focus on generating and publishing direct comparative data on the in vitro and in vivo activity of this compound across multiple species. This would greatly aid in the rational selection of animal models and the translation of preclinical findings to the clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF-06446846 | 1632250-49-7 | MOLNOVA [molnova.com]
- 7. Insights into the ribosome function from the structures of non-arrested ribosome nascent chain complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for PCSK9 Suppression: Small Molecule Inhibition vs. RNA Interference
For researchers, scientists, and drug development professionals, the quest for potent and specific therapeutics is a continuous endeavor. Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a prime target for managing hypercholesterolemia. This guide provides an in-depth, objective comparison of two distinct modalities aimed at inhibiting PCSK9: the small molecule translational inhibitor PF-06446846 and the small interfering RNA (siRNA) therapeutic, inclisiran.
This comparison will delve into their fundamental mechanisms of action, present available preclinical and clinical efficacy data, and discuss their specificity profiles. Detailed experimental protocols for key assays are provided to support the evaluation of these and similar compounds.
At a Glance: PF-06446846 vs. siRNA (Inclisiran)
| Feature | PF-06446846 | siRNA (Inclisiran) |
| Modality | Small Molecule | Small Interfering RNA (siRNA) |
| Target | Ribosome-nascent chain complex of PCSK9 | PCSK9 messenger RNA (mRNA) |
| Mechanism of Action | Translational Inhibition (Ribosome Stalling) | Post-transcriptional Gene Silencing (mRNA cleavage) |
| Route of Administration | Oral | Subcutaneous Injection |
| Dosing Frequency | Daily (in preclinical studies) | Twice a year (after initial doses) |
Mechanism of Action: A Tale of Two Strategies
The approaches of PF-06446846 and siRNA to inhibit PCSK9 production are fundamentally different, targeting distinct stages of protein synthesis.
PF-06446846: Halting Translation at the Ribosome
PF-06446846 is an orally active small molecule that selectively inhibits the translation of PCSK9 protein.[1] Its unique mechanism involves binding to the exit tunnel of the ribosome specifically when it is translating the PCSK9 mRNA. This binding event is dependent on the amino acid sequence of the nascent PCSK9 polypeptide chain emerging from the ribosome.[1] By engaging with this specific nascent chain, PF-06446846 induces a stall in the ribosome's progression along the mRNA at around codon 34, effectively halting the synthesis of the full-length PCSK9 protein.[1] This targeted translational arrest prevents the production of functional PCSK9.
siRNA (Inclisiran): Silencing the Message
Inclisiran is a synthetic small interfering RNA (siRNA) that operates through the RNA interference (RNAi) pathway, a natural cellular process for regulating gene expression.[2] This double-stranded RNA molecule is designed to specifically target the mRNA that codes for PCSK9.[2] Upon administration, inclisiran is taken up by hepatocytes and loaded into the RNA-induced silencing complex (RISC).[3] The RISC complex then unwinds the siRNA, and one strand (the guide strand) directs the complex to the complementary sequence on the PCSK9 mRNA.[3] Once bound, an enzyme within the RISC complex, Argonaute-2, cleaves the PCSK9 mRNA.[3] This cleavage leads to the degradation of the mRNA, thereby preventing it from being translated into the PCSK9 protein.[2]
Performance and Efficacy: A Quantitative Look
Direct head-to-head comparative studies under identical conditions are limited. However, data from preclinical and clinical trials provide valuable insights into the efficacy of each molecule.
Table 1: Preclinical Efficacy Data
| Parameter | PF-06446846 (Rats) | siRNA (Inclisiran) (Rats) |
| Dose | 5, 15, 50 mg/kg/day (oral) | 5 mg/kg (intravenous) |
| PCSK9 Reduction | Dose-dependent reduction in plasma PCSK9 | ~60% reduction in circulating PCSK9 |
| Total Cholesterol Reduction | Dose-dependent reduction | ~60% reduction |
| LDL-C Reduction | Dose-dependent reduction | Not explicitly reported in the same study |
| IC₅₀ (PCSK9 Secretion Inhibition) | 0.3 µM (in Huh7 cells)[4] | Not applicable (different mechanism) |
Note: The data for PF-06446846 is from a 14-day oral dosing study in rats.[4] The data for inclisiran is from a study in rats with intravenous administration.[5] Direct comparison should be made with caution due to differences in administration route and study design.
Table 2: Clinical Efficacy Data (Inclisiran)
| Parameter | Inclisiran (Human Clinical Trials) |
| Dose | 300 mg subcutaneous injection at day 1, day 90, and then every 6 months |
| PCSK9 Reduction | ~69-83.8% reduction in circulating PCSK9[2] |
| LDL-C Reduction | ~52.6-59.7% reduction from baseline[2] |
Note: Data for PF-06446846 in human clinical trials is not publicly available.
Specificity and Off-Target Effects
PF-06446846: High Specificity at the Ribosome
A key advantage of PF-06446846 is its remarkable specificity. Ribosome profiling studies, which map the positions of ribosomes on all mRNAs in a cell, have demonstrated that PF-06446846 is highly selective for the inhibition of PCSK9 translation.[1] This high degree of specificity is attributed to its unique mechanism of action that depends on the specific sequence of the nascent polypeptide chain within the ribosome exit tunnel.
siRNA: The Challenge of Off-Target Effects
While siRNAs are designed to be highly specific to their target mRNA, off-target effects are a known consideration. These can occur when the siRNA guide strand has partial complementarity to unintended mRNAs, leading to their unintended silencing.[6] Significant research has focused on chemical modifications and design algorithms to minimize these off-target effects and improve the safety profile of siRNA therapeutics like inclisiran.[6]
Experimental Protocols
To facilitate further research and evaluation, detailed protocols for key in vitro and cellular assays are provided below.
Protocol 1: In Vitro PCSK9 Inhibition Assay (ELISA-based)
This protocol is designed to quantify the inhibition of the PCSK9-LDLR interaction by a small molecule inhibitor.
Materials:
-
Recombinant human PCSK9 (His-tagged)
-
Recombinant human LDLR-EGF-A domain
-
Test compound (e.g., PF-06446846)
-
96-well high-binding microplate
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-His-tag HRP-conjugated antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute recombinant human LDLR-EGF-A to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Assay Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Compound Addition: Prepare serial dilutions of the test compound in Assay Buffer. Add 50 µL of the diluted compound to the appropriate wells.
-
PCSK9 Addition: Add 50 µL of recombinant human PCSK9 (His-tagged) at a pre-determined optimal concentration to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Detection Antibody: Add 100 µL of diluted anti-His-tag HRP-conjugated antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of Wash Buffer per well.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 2: siRNA Transfection and Efficacy Assessment (qRT-PCR)
This protocol outlines the steps for transfecting cells with siRNA and assessing the knockdown of the target mRNA using quantitative real-time PCR.
Materials:
-
Mammalian cell line (e.g., Huh7, HepG2)
-
Complete growth medium
-
siRNA targeting PCSK9 (and non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for PCSK9 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., to a final concentration of 10-50 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, primers for PCSK9 and the housekeeping gene, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of PCSK9 mRNA normalized to the housekeeping gene using the ΔΔCt method to determine the percentage of knockdown.
Protocol 3: Ribosome Profiling for Specificity Analysis
This protocol provides a general overview of the ribosome profiling technique used to assess the specificity of translational inhibitors like PF-06446846.
Materials:
-
Cell culture treated with the test compound or vehicle
-
Lysis buffer with cycloheximide (B1669411)
-
RNase I
-
Sucrose (B13894) density gradient ultracentrifugation equipment
-
RNA extraction reagents
-
Reagents for library preparation for next-generation sequencing (NGS)
-
NGS platform
Procedure:
-
Cell Lysis: Treat cells with the test compound or vehicle. Lyse the cells in a buffer containing cycloheximide to arrest translating ribosomes.
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the 80S monosomes (ribosomes bound to mRNA fragments) by sucrose density gradient ultracentrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 28-30 nucleotides in length.
-
Library Preparation:
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription to generate a cDNA library.
-
Amplify the cDNA library by PCR.
-
-
Next-Generation Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Calculate the density of ribosome footprints on each mRNA.
-
Compare the ribosome occupancy on all transcripts between the compound-treated and vehicle-treated samples to identify which transcripts show evidence of ribosome stalling.
-
Conclusion
Both PF-06446846 and siRNA represent innovative and potent approaches to inhibit PCSK9. PF-06446846 offers the convenience of oral administration and demonstrates high specificity by targeting the translational machinery in a sequence-dependent manner. siRNA therapeutics like inclisiran provide a long-acting effect with infrequent dosing, leveraging a natural cellular pathway for gene silencing.
The choice between these modalities will depend on various factors, including the desired therapeutic profile, patient population, and manufacturing considerations. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further investigate and develop novel PCSK9 inhibitors and other targeted therapeutics.
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative quantitative systems pharmacology modeling of anti-PCSK9 therapeutic modalities in hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results for "Ribosomal Profiling" | Springer Nature Experiments [experiments.springernature.com]
- 5. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the In Vitro Potency of PF-06446846 and Other PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the novel small molecule PCSK9 inhibitor, PF-06446846, with other notable PCSK9 inhibitors, including the monoclonal antibodies Alirocumab, Evolocumab, and Bococizumab. The information herein is supported by available experimental data to facilitate a comprehensive understanding of their relative potencies and mechanisms of action.
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for degradation and thereby reducing the clearance of LDL cholesterol from the bloodstream. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL cholesterol. This has led to the development of various inhibitory modalities, including monoclonal antibodies and small molecules.
PF-06446846 stands out due to its unique mechanism of action. Unlike monoclonal antibodies that bind to circulating PCSK9, PF-06446846 is an orally active small molecule that selectively inhibits the translation of PCSK9 mRNA. It achieves this by inducing ribosome stalling during the synthesis of the PCSK9 protein. This guide will delve into the available in vitro data to compare the potency of PF-06446846 with antibody-based inhibitors.
Quantitative Data Summary
The following table summarizes the available in vitro potency data for PF-06446846 and other selected PCSK9 inhibitors. It is crucial to note that the assays used to determine these values differ, reflecting the distinct mechanisms of action of these inhibitors. Therefore, a direct numerical comparison of potency values between PF-06446846 and the monoclonal antibodies should be interpreted with caution.
| Inhibitor | Class | Target | Assay Type | Potency (IC50/Kd) |
| PF-06446846 | Small Molecule | PCSK9 Translation | Inhibition of PCSK9 Secretion | 0.3 µM (IC50) |
| Alirocumab | Monoclonal Antibody | Circulating PCSK9 | PCSK9-LDLR Binding Inhibition | ~0.25 - 0.5 nM (IC50) |
| Evolocumab | Monoclonal Antibody | Circulating PCSK9 | PCSK9-LDLR Binding Inhibition | ~0.06 - 1.1 nM (IC50) |
| Bococizumab | Monoclonal Antibody | Circulating PCSK9 | PCSK9-LDLR Binding Inhibition | High Affinity (Kd not specified in publicly available data) |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is essential to visualize the PCSK9-LDLR signaling pathway and the experimental workflows used to assess their efficacy.
Caption: PCSK9-LDLR signaling pathway and points of intervention for PF-06446846 and monoclonal antibodies.
Caption: Generalized experimental workflows for in vitro PCSK9 inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may be adapted based on specific laboratory conditions and reagents.
PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This biochemical assay quantifies the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDLR.
-
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR extracellular domain (ECD)
-
96-well high-binding microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Anti-PCSK9 antibody conjugated to an enzyme (e.g., HRP)
-
Chromogenic substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coating: Coat the wells of a 96-well microplate with recombinant human LDLR-ECD overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor Incubation: Prepare serial dilutions of the test inhibitor (e.g., Alirocumab, Evolocumab) in assay buffer. Add the inhibitor dilutions to the wells.
-
PCSK9 Incubation: Add a constant concentration of recombinant human PCSK9 to all wells (except for the blank) and incubate for 1-2 hours at room temperature to allow for binding to the coated LDLR.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add the chromogenic substrate and incubate until sufficient color development.
-
Stopping the Reaction: Add the stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based LDL Uptake Assay
This functional assay measures the ability of a PCSK9 inhibitor to rescue the PCSK9-mediated reduction of LDL uptake in a cellular context.
-
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium
-
Serum-free medium
-
Recombinant human PCSK9
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Test inhibitors (PF-06446846, Alirocumab, Evolocumab, etc.)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: To upregulate LDLR expression, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor and PCSK9 Treatment: Treat the cells with serial dilutions of the test inhibitor in the presence of a constant concentration of recombinant human PCSK9. Include appropriate controls (cells alone, cells with PCSK9 only). Incubate for a sufficient period for the inhibitor to exert its effect (e.g., 4-24 hours).
-
LDL Uptake: Add fluorescently labeled LDL to the wells and incubate for 2-4 hours at 37°C to allow for LDL uptake.
-
Washing: Wash the cells three times with PBS to remove unbound fluorescent LDL.
-
Data Acquisition: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: Quantify the fluorescence intensity per cell. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor that restores 50% of the LDL uptake inhibited by PCSK9.
-
Conclusion
PF-06446846 represents a novel approach to PCSK9 inhibition by targeting its synthesis rather than the circulating protein. While a direct comparison of its in vitro potency with monoclonal antibodies is challenging due to their different mechanisms and the assays used for their characterization, the available data indicates that PF-06446846 is a potent inhibitor of PCSK9 production. The monoclonal antibodies, Alirocumab and Evolocumab, are highly potent inhibitors of the PCSK9-LDLR interaction. The choice of inhibitor for therapeutic development and clinical application will depend on a variety of factors, including the desired mode of administration, dosing frequency, and long-term efficacy and safety profiles. The experimental protocols provided in this guide offer a foundation for the continued in vitro evaluation and comparison of these and other emerging PCSK9 inhibitors.
Safety Operating Guide
Prudent Disposal of PF-06446846 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for an Investigational Compound
PF-06446846 hydrochloride is a research chemical with limited publicly available safety and disposal information. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as hazardous. The following guidelines are based on general best practices for the disposal of solid chemical waste and hydrochloride salts in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's specific waste disposal protocols and the complete SDS provided by the supplier before handling or disposing of this substance.
All waste materials, including the pure compound, contaminated labware, and spill cleanup debris, should be managed as hazardous chemical waste. Proper segregation, labeling, and containment are critical to ensure safety and regulatory compliance.
| Information Category | Guideline |
| Waste Identification | Treat this compound and any contaminated materials as hazardous chemical waste. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound or its waste. |
| Waste Segregation | Collect solid waste in a dedicated, properly labeled hazardous waste container separate from liquid or other types of chemical waste. |
| Container Requirements | Use a container that is compatible with the chemical, sealable, and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] |
| Disposal Method | The primary recommended disposal method is through a licensed hazardous waste disposal facility, which will likely use incineration or a specialized landfill.[1] Do not dispose of this chemical in regular trash or down the drain. |
| Spill Cleanup | In case of a spill, carefully sweep the solid material to avoid generating dust.[2] Collect the spilled solid and all contaminated cleaning materials (e.g., absorbent pads, wipes) in a designated hazardous waste container.[3][4] |
| Regulatory Compliance | Adhere strictly to your institution's and local hazardous waste regulations.[5] Maintain records of waste generation and disposal as required. |
Experimental Protocols
Due to the lack of specific data for this compound, no experimental protocols for its degradation or neutralization can be provided. The standard protocol is to transfer the chemical waste to a licensed disposal service.
Disposal Workflow
The following diagram outlines the general decision-making process for the proper disposal of laboratory chemical waste, which is applicable to this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
